norastemizole hydrobromide
描述
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4.2BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;;/h1-8,16,21H,9-13H2,(H,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXYTQSEWOVUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75970-99-9 (Parent) | |
| Record name | Tecastemizole hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90997334 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75970-64-8 | |
| Record name | Tecastemizole hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Norastemizole Hydrobromide
Introduction
Norastemizole, an active metabolite of the second-generation antihistamine astemizole, represents a significant advancement in the development of safe and effective treatments for allergic conditions.[1] Unlike its predecessor, which was withdrawn from the market due to concerns about cardiotoxicity, norastemizole exhibits a markedly improved safety profile, particularly concerning cardiac effects.[2] This technical guide provides a comprehensive exploration of the mechanism of action of norastemizole hydrobromide, detailing its primary pharmacological target, its favorable cardiac safety profile, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this third-generation antihistamine.
Primary Mechanism of Action: Potent and Selective Histamine H1 Receptor Antagonism
The principal therapeutic effect of norastemizole is derived from its potent and selective antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic response.[3][4] Histamine, released from mast cells and basophils upon allergen exposure, binds to H1 receptors on various cell types, initiating a signaling cascade that results in the classic symptoms of allergy.
Norastemizole effectively blocks this pathway by competitively binding to the H1 receptor, thereby preventing histamine from exerting its effects. The high affinity of norastemizole for the H1 receptor is a key determinant of its potency. In competitive radioligand binding studies, norastemizole demonstrated a half-maximal inhibitory concentration (IC50) of 4.1 nM for the H1 receptor in guinea pig cerebellum membranes.[5] This indicates a binding affinity approximately 13 times greater than that of its parent compound, astemizole.[5] Further studies have confirmed that norastemizole is 13- to 16-fold more potent as an H1 antagonist than astemizole.[1][4]
The blockade of the H1 receptor by norastemizole leads to the inhibition of downstream signaling events, including the prevention of histamine-induced bronchoconstriction and the suppression of wheal and flare responses in the skin.[1][5] Preclinical studies have shown that norastemizole is 20 to 40 times more potent than astemizole in inhibiting histamine-induced bronchoconstriction.[1][4]
Signaling Pathway of Histamine H1 Receptor
The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor and the point of intervention by norastemizole.
Caption: Histamine H1 receptor signaling pathway and norastemizole's point of action.
Secondary Pharmacology and Enhanced Cardiac Safety Profile
A critical differentiator for norastemizole is its significantly improved cardiac safety profile compared to astemizole. The cardiotoxicity associated with astemizole, specifically the risk of QT interval prolongation and a life-threatening arrhythmia known as Torsades de Pointes, is primarily due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][6][7] This channel is crucial for cardiac repolarization.
Norastemizole exhibits a substantially lower affinity for the hERG channel. Electrophysiological studies using patch-clamp techniques on HEK293 cells expressing the hERG channel revealed that norastemizole has a half-maximal inhibitory concentration (IC50) of 27.7 nM for hERG current blockade.[6] In contrast, astemizole and its other major metabolite, desmethylastemizole, are significantly more potent hERG channel blockers, with IC50 values of 0.9 nM and 1.0 nM, respectively.[6] This demonstrates that norastemizole is approximately 30 times less potent in blocking the hERG channel than its cardiotoxic counterparts.
This reduced affinity for the hERG channel is the molecular basis for norastemizole's enhanced cardiac safety. Clinical studies have shown no clinically significant changes in heart rate or ECG intervals, including the QT interval, even at doses exceeding the therapeutic range.[5]
Furthermore, norastemizole displays high selectivity for the H1 receptor, with negligible affinity for H2 or H3 histamine receptors and weak affinity for muscarinic M1, M2, and M3 receptors at concentrations well above its therapeutic range.[5] This selectivity minimizes the potential for off-target side effects.
Metabolic Pathway of Astemizole
The following diagram illustrates the metabolic conversion of astemizole to its major metabolites, highlighting the different pharmacological profiles of each.
Caption: Metabolic pathway of astemizole to its primary metabolites.
Quantitative Data Summary
The following table summarizes the comparative in vitro potencies of norastemizole, astemizole, and desmethylastemizole at the histamine H1 receptor and the hERG potassium channel.
| Compound | H1 Receptor Affinity (IC50) | hERG Channel Blockade (IC50) |
| Norastemizole | 4.1 nM [5] | 27.7 nM [6] |
| Astemizole | ~53.3 nM (calculated from 13x less affinity than norastemizole)[5] | 0.9 nM[6] |
| Desmethylastemizole | ~1x Astemizole | 1.0 nM[6] |
Experimental Protocols
Histamine H1 Receptor Competitive Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound for the histamine H1 receptor using a radiolabeled ligand.
-
Membrane Preparation:
-
Homogenize guinea pig cerebellum tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]-pyrilamine), and varying concentrations of the unlabeled test compound (norastemizole).
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, include a high concentration of a known H1 antagonist.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
hERG Potassium Channel Electrophysiology Assay (Whole-Cell Patch-Clamp)
This protocol describes the gold-standard method for assessing the functional effect of a compound on the hERG channel.
-
Cell Culture:
-
Culture a mammalian cell line stably expressing the human hERG channel (e.g., HEK293-hERG) under standard conditions.
-
Plate the cells onto glass coverslips for electrophysiological recording.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Fabricate patch pipettes from borosilicate glass and fill them with an intracellular solution.
-
Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit and measure hERG currents. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the deactivating tail current.
-
-
Compound Application:
-
Record baseline hERG currents in the absence of the test compound.
-
Apply increasing concentrations of norastemizole to the cell via the perfusion system.
-
Record the hERG currents at each concentration after a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each compound concentration.
-
Normalize the current amplitude at each concentration to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the concentration-response data with a Hill equation to determine the IC50 value.
-
Conclusion
This compound's mechanism of action is characterized by its potent and highly selective antagonism of the histamine H1 receptor. This targeted activity effectively mitigates the symptoms of allergic reactions. Crucially, its significantly lower affinity for the hERG potassium channel compared to its parent compound, astemizole, and the metabolite desmethylastemizole, provides a molecular basis for its enhanced cardiac safety profile. This favorable pharmacological profile, established through rigorous in vitro and in vivo studies, positions norastemizole as a valuable therapeutic agent in the management of allergic disorders. The experimental protocols detailed herein provide a framework for the continued investigation and development of safer and more effective antihistamines.
References
- Handley, D. A., Hong, Y., Bakale, R., & Senanayake, C. (1998). Norastemizole. Drugs of the Future, 23(9), 966-969.
- Anonymous. (2000). Norastemizole Sepracor. Drugs of the Future, 25(8), 826.
-
Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]
- Su, Z., & Cox, B. F. (2000). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Journal of Cardiovascular Electrophysiology, 11(10), 1137-1144.
- Knowles, S. R., & Shear, N. H. (1996). Cardiovascular toxicity of antihistamines. Journal of allergy and clinical immunology, 98(3), 576-580.
Sources
- 1. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular toxicity of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Portico [access.portico.org]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Norastemizole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical synthesis and analytical characterization of norastemizole hydrobromide. As the active metabolite of astemizole, norastemizole represents a significant advancement in antihistamine therapy, offering high potency without the associated cardiotoxicity of its parent compound.[1][2] This document is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding for professionals in drug discovery and development.
Introduction to Norastemizole: A Third-Generation Antihistamine
Norastemizole, chemically known as 1-[(4-fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine, is a potent histamine H1 receptor antagonist.[3] It emerged from the study of astemizole, a second-generation antihistamine that was withdrawn from the market due to its potential to cause serious cardiac arrhythmias, such as torsades de pointes, by blocking hERG potassium channels.[1][3] Scientific investigation revealed that the therapeutic antihistaminic effects of astemizole were primarily due to its active metabolite, norastemizole, which exhibits a significantly lower affinity for cardiac ion channels, thereby offering a superior safety profile.[1][2]
The development of norastemizole as a standalone drug candidate exemplifies a common strategy in pharmacology: "metabolite-as-drug." This approach leverages the body's own metabolic processes to identify therapeutically active molecules with improved safety and efficacy. Norastemizole is reported to be 13- to 16-fold more potent as an H1 antagonist than astemizole.[2]
The hydrobromide salt form is often selected in pharmaceutical development to improve the stability, solubility, and bioavailability of the active pharmaceutical ingredient (API). This guide will focus on the synthesis of the norastemizole free base and its subsequent conversion to the hydrobromide salt, followed by a comprehensive characterization workflow.
Synthesis of Norastemizole Free Base
The most efficient and widely cited synthesis of norastemizole involves a one-step, selective palladium-catalyzed coupling reaction.[1] This method is favored for its mild reaction conditions and high isolated yield, making it suitable for large-scale production.
Causality of Experimental Choice:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern medicinal chemistry. Their power lies in the ability to form carbon-nitrogen (C-N) bonds with high selectivity and functional group tolerance. For the synthesis of norastemizole, this approach allows for the direct coupling of a heterocyclic chloride with an amine, a transformation that would be challenging using classical nucleophilic substitution methods, which often require harsh conditions and may lead to side products. The mildness of the palladium-catalyzed conditions ensures that the other functional groups within the complex starting materials remain intact, leading to a cleaner reaction and a higher yield of the desired product.[1]
Synthetic Pathway Diagram
Caption: Palladium-catalyzed synthesis of Norastemizole.
Experimental Protocol: Synthesis of Norastemizole
-
Reactor Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) reaction vessel, add the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0)), a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene, to the vessel. Stir the mixture to ensure homogeneity.
-
Reactant Addition: Add 1-(4-fluorobenzyl)-2-chlorobenzimidazole (I) and 4-aminopiperidine dihydrochloride (II) to the reaction mixture.[1]
-
Reaction: Heat the mixture to a temperature between 80-110°C. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure norastemizole free base. An isolated yield of approximately 84% can be expected.[1]
Formation of this compound
The conversion of the free base to a salt is a critical step in pharmaceutical manufacturing. The hydrobromide salt is formed by reacting the basic norastemizole molecule with hydrobromic acid. This process enhances the compound's crystallinity and aqueous solubility, which are desirable properties for formulation and bioavailability.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified norastemizole free base in a suitable solvent, such as isopropanol or ethanol, with gentle heating.
-
Acidification: Stoichiometrically add a solution of hydrobromic acid (e.g., 48% HBr in water) to the dissolved free base while stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. The formation of a precipitate should be observed.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any residual impurities. Dry the product under vacuum to obtain this compound as a stable, crystalline solid.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₁FN₄ | [3][4] |
| Molecular Weight | 324.4 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| CAS Number | 75970-99-9 | [3][4] |
Characterization Workflow Diagram
Caption: Workflow for the characterization of Norastemizole HBr.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the exact structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Will confirm the presence and connectivity of all protons. Key expected signals include aromatic protons from the benzimidazole and fluorobenzyl rings, aliphatic protons from the piperidine ring, and the characteristic benzylic methylene protons.
-
¹³C NMR: Will confirm the carbon skeleton of the molecule, showing distinct signals for aromatic, aliphatic, and quaternary carbons.
Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
B. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for obtaining an exact mass.
-
Expected Ion: In positive ion mode using electrospray ionization (ESI+), the expected molecular ion peak would correspond to the protonated free base [M+H]⁺ at an m/z of approximately 325.18.
Protocol: MS Sample Preparation (for LC-MS)
-
Prepare a stock solution of this compound (~1 mg/mL) in a solvent like methanol or acetonitrile.
-
Perform serial dilutions to obtain a final concentration of ~1-10 µg/mL in the mobile phase.
-
Inject the solution into the LC-MS system. A method for the simultaneous screening and quantification of antihistamines in blood by LC-MS/MS has been described, highlighting the utility of this technique.[5]
C. High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for assessing the purity of the synthesized compound and for quantitative analysis (assay). A reversed-phase method is typically employed.
-
Principle: The sample is passed through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is used to elute the components. Norastemizole, being a relatively non-polar molecule, will be retained on the column, and its purity can be determined by the area of its corresponding peak relative to the total peak area.
Protocol: HPLC Purity Determination
-
Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized, often using a gradient elution to separate all potential impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the molecule has significant absorbance (e.g., ~230-240 nm).
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Injection: Inject a fixed volume (e.g., 10 µL) onto the HPLC system.
-
Analysis: Integrate the peak corresponding to norastemizole and any impurity peaks. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%. For pharmaceutical use, purity should typically exceed 98%.
Conclusion
The synthesis and characterization of this compound are guided by established principles of medicinal chemistry and pharmaceutical analysis. The palladium-catalyzed coupling provides an efficient and high-yielding route to the core molecule.[1] Subsequent formation of the hydrobromide salt enhances its pharmaceutical properties. A rigorous analytical workflow employing NMR, MS, and HPLC is crucial to unequivocally confirm the structure, identity, and purity of the final compound, ensuring it meets the stringent quality standards required for drug development professionals. This comprehensive approach provides the self-validating system necessary for advancing a compound from the laboratory to clinical application.
References
-
Norastemizole. Drugs of the Future, 1998. [Link]
-
Astemizole | C28H31FN4O | CID 2247 - PubChem. National Center for Biotechnology Information. [Link]
-
Norastemizole Sepracor. PubMed. [Link]
- US Patent US6627646B2 - Norastemizole polymorphs.
-
Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry. PubMed. [Link]
-
HPLC methods for the determination of astemizole. ResearchGate. [Link]
-
Determination of astemizole in pharmaceutical preparations using spectrophotometric methods. PubMed. [Link]
-
Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. [Link]
-
Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Waters. [Link]
-
Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. MDPI. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000870). Human Metabolome Database. [Link]
-
HPLC Method for Determination of Histamine on BIST A+ Column. SIELC Technologies. [Link]
- US Patent US6268382B1 - Methods and compositions for treating allergic disorders and other disorders using norastemizole in combination with other active ingredients.
- US Patent US6620942B2 - Synthesis of histamine dihydrochloride.
Sources
- 1. Portico [access.portico.org]
- 2. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Norastemizole Hydrobromide: A Technical Guide to a Third-Generation Antihistamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norastemizole, an active metabolite of the second-generation antihistamine astemizole, emerged as a promising third-generation H1 receptor antagonist.[1] This technical guide provides a comprehensive overview of norastemizole hydrobromide, from its chemical and pharmacological properties to its metabolic pathway and the critical aspect of its improved cardiac safety profile. Designed for drug development professionals and researchers, this document delves into the scientific rationale behind its development, offering detailed experimental protocols for its evaluation and a comparative analysis with its parent compound. The history of norastemizole serves as an important lesson in drug development, highlighting the importance of evaluating drug metabolites for both efficacy and safety to produce safer therapeutic agents.[2]
Introduction: The Evolution from Astemizole
The landscape of antihistamine development has been shaped by a continuous search for improved safety and efficacy. The first-generation antihistamines were effective but limited by sedative and anticholinergic side effects.[1] Second-generation agents, such as astemizole, offered a significant advantage with their non-sedating properties.[3] However, astemizole was withdrawn from the market due to the risk of rare but life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP), associated with prolongation of the QT interval.[4][5] This adverse effect was linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6]
This led to the development of third-generation antihistamines, often active metabolites of second-generation drugs, designed to retain efficacy while minimizing adverse effects.[1] Norastemizole, the principal active metabolite of astemizole, was developed with this goal in mind, exhibiting higher potency as an H1 antagonist and a significantly better cardiac safety profile.[2][7]
Chemical and Physical Properties
This compound is the hydrobromide salt of norastemizole.
| Property | Value | Source |
| Chemical Name | 1-[(4-Fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine Hydrobromide | [8] |
| CAS Number | 75970-64-8 | [8] |
| Molecular Formula | C₁₉H₂₁FN₄·2HBr | [8] |
| Molecular Weight | 486.22 g/mol | [8] |
| Appearance | White to off-white crystals | [9] |
| Melting Point | 218.4-219.2 °C | [9] |
Mechanism of Action and Pharmacology
High-Affinity Histamine H1 Receptor Antagonism
Norastemizole is a potent and selective antagonist of the histamine H1 receptor.[10] It competitively inhibits the binding of histamine to H1 receptors on various cells, thereby preventing the downstream effects of histamine that lead to allergic symptoms.[11]
The antihistaminic potency of norastemizole is significantly greater than its parent compound, astemizole. In radioligand binding studies using [3H]-pyrilamine with guinea pig cerebellum membranes, norastemizole demonstrated an IC50 of 4.1 nM, indicating a high affinity for the H1 receptor.[9] In comparison, astemizole's IC50 was found to be 54.8 nM, making norastemizole approximately 13 to 16 times more potent in this assay.[2][9] In functional assays, norastemizole was 20- to 40-fold more potent than astemizole in inhibiting histamine-induced bronchoconstriction.[7]
Caption: Norastemizole competitively antagonizes the histamine H1 receptor.
The Critical Advantage: A Superior Cardiac Safety Profile
The primary reason for the development of norastemizole was to create a safer alternative to astemizole. The cardiotoxicity of astemizole is primarily due to its potent blockade of the hERG (KCNH2) potassium channel, which is crucial for cardiac repolarization.[6] Inhibition of this channel can lead to a prolongation of the QT interval, increasing the risk of Torsades de Pointes.[4]
Both astemizole and its other major metabolite, desmethylastemizole, are potent blockers of the hERG channel, with IC50 values of approximately 0.9 nM and 1.0 nM, respectively. Norastemizole, however, exhibits a significantly lower affinity for the hERG channel, with a half-maximal inhibitory concentration (IC50) of 27.7 nM. This weaker blockade of the hERG channel translates to a substantially lower risk of inducing cardiac arrhythmias.[2]
| Compound | H1 Receptor Antagonism (IC50, nM) | hERG Channel Blockade (IC50, nM) |
| Norastemizole | 4.1[9] | 27.7 |
| Astemizole | 54.8[9] | 0.9 |
| Desmethylastemizole | ~54.8 (similar to astemizole)[2] | 1.0 |
Metabolism and Pharmacokinetics
Norastemizole is a metabolite of astemizole, formed through metabolic processes in the liver.[11] The metabolism of astemizole is complex and involves multiple cytochrome P450 (CYP) enzymes. While the formation of the major metabolite, desmethylastemizole, appears to be mediated by a mono-P450 enzyme other than CYP3A4, the formation of norastemizole is, in part, catalyzed by CYP3A4.[2] Recombinant CYP2D6 has also been shown to be involved in the metabolism of astemizole to other metabolites.
Caption: Simplified metabolic pathway of astemizole.
Pharmacokinetic studies in rats have shown that norastemizole has better oral bioavailability (18%) compared to astemizole (3%) and a longer terminal elimination half-life (17.7 hours vs. 10.8 hours).[2] In human volunteers, after single oral doses, the elimination half-life of norastemizole was approximately 165 hours.[2]
Synthesis of Norastemizole
A one-step synthesis of norastemizole has been reported involving a mild and selective palladium-catalyzed coupling of 1-(4-fluorobenzyl)-2-chlorobenzimidazole with 4-aminopiperidine dihydrochloride, achieving an 84% isolated yield.[9]
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor using [3H]-pyrilamine as the radioligand.
Materials:
-
Membrane Preparation: Membranes from cells expressing the histamine H1 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-pyrilamine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-pyrilamine, and membrane preparation.
-
Non-specific Binding: Mianserin, [3H]-pyrilamine, and membrane preparation.
-
Competition Binding: this compound at various concentrations, [3H]-pyrilamine, and membrane preparation.
-
-
Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).
-
Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Patch-Clamp Electrophysiology for hERG Channel Inhibition
This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of norastemizole on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
Cells: HEK293 cells stably expressing the hERG channel.
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2.
-
Test Compound: this compound.
-
Positive Control: A known hERG blocker (e.g., E-4031).
-
Patch-clamp rig: Amplifier, micromanipulator, perfusion system.
Procedure:
-
Culture HEK293-hERG cells to an appropriate confluency.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Once a stable baseline current is established, perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
At the end of the experiment, apply a saturating concentration of a potent hERG blocker to confirm the recorded current is indeed from hERG channels.
-
Measure the amplitude of the tail current at each concentration and normalize it to the baseline current.
-
Plot the percentage of current inhibition against the logarithm of the drug concentration and fit the data to a Hill equation to determine the IC50 value.
Caption: Workflow for a patch-clamp electrophysiology assay.
Conclusion and Future Perspectives
This compound represents a successful application of the principle of developing active metabolites to create safer drugs. Its high potency as a histamine H1 antagonist, combined with a significantly reduced liability for hERG channel blockade, made it a promising candidate for the treatment of allergic disorders. The story of norastemizole and its parent compound, astemizole, serves as a crucial case study for drug development professionals, emphasizing the importance of early and comprehensive safety profiling, particularly for off-target ion channel interactions. While norastemizole's development was ultimately discontinued for commercial reasons, the scientific insights gained from its study have contributed to the development of safer antihistamines and have reinforced the importance of a thorough understanding of drug metabolism and pharmacodynamics in modern drug discovery.
References
- BenchChem. A Comparative Analysis of Astemizole and Its Major Metabolites: Antihistaminic Activity vs. Cardiotoxicity.
- BenchChem.
- DuBuske, L. M. (1996). Cardiovascular toxicity of antihistamines. PubMed.
- Handley, D. A., Hong, Y., Bakale, R., & Senanayake, C. (1998). Norastemizole. Drugs of the Future, 23(9), 966-969.
- Matsumoto, S., Yamazoe, Y., & Kato, R. (2001). Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine. British Journal of Clinical Pharmacology, 51(3), 225-233.
- Simons, F. E. (1996). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. PubMed.
- Anon. (2000). Norastemizole Sepracor. Drugs of the Future, 25(9), 923.
- Santa Cruz Biotechnology. This compound.
- PubChem. Astemizole.
- Axon Medchem. Norastemizole.
- Slater, J. W., Zechnich, A. D., & Haxby, D. G. (1999). The evolution of modern III generation antihistamines.
- Clinivex. This compound.
- Wikipedia. Astemizole.
- Simons, F. E., & Simons, K. J. (1999). The clinical pharmacokinetics of H1-receptor antagonists. Clinical Pharmacokinetics, 36(5), 329-352.
- Ishibashi, K., Kasa, M., & Miyake, A. (1985). Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy. Annals of Otology, Rhinology & Laryngology, 94(2_pt_1), 186-190.
- Cayman Chemical. Norastemizole.
- Google P
- Su, Z., & Wigginton, J. (1999). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Journal of Cardiovascular Electrophysiology, 10(6), 836-843.
- Lim, H. D., van der Velden, W. J., & Leurs, R. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1388.
- Kakiuchi, Y., et al. (2021). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences, 22(19), 10582.
- de Ligt, R. A., et al. (2017). The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor. Frontiers in Pharmacology, 8, 638.
- MedchemExpress. Tecastemizole (Norastemizole).
- ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.
- R&D Systems. Astemizole.
- Richards, D. M., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1984). Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy. Drugs, 28(1), 38-61.
Sources
- 1. In vitro and in vivo binding characteristics of a new long-acting histamine H1 antagonist, astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. [Astemizole: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astemizole, a potent histamine H1-receptor antagonist: effect in allergic rhinoconjunctivitis, on antigen and histamine induced skin weal responses and relationship to serum levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison between astemizole and other antihistamines on sleep-wakefulness cycles in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The comparative pharmacokinetics of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Rise and Fall of Norastemizole: A Technical Guide to a Potent Antihistamine's Journey
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, development, and history of norastemizole, a potent histamine H1 receptor antagonist. Intended for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and experimental methodologies that defined norastemizole's trajectory. We will explore its synthesis, mechanism of action, preclinical and clinical findings, and the critical factors, including its interaction with the hERG channel and unforeseen animal toxicity, that ultimately led to the cessation of its development. This guide aims to serve as a valuable resource, offering not only a historical account but also detailed experimental protocols and insights into the complexities of drug development.
Introduction: The Quest for a Safer Antihistamine
The mid-20th century saw the introduction of the first-generation H1 antihistamines, which, while effective in mitigating allergic symptoms, were hampered by significant sedative and anticholinergic side effects. This led to the development of second-generation antihistamines in the 1980s, such as terfenadine and astemizole, which were designed to be non-sedating. However, a new safety concern emerged with these drugs: the risk of a rare but potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP), linked to the prolongation of the QT interval on an electrocardiogram.[1] This cardiotoxicity was often exacerbated when these drugs were co-administered with inhibitors of cytochrome P450 (CYP) enzymes, leading to increased plasma concentrations of the parent drug.[2]
This critical safety issue spurred the development of "third-generation" antihistamines, which were often the active metabolites of second-generation drugs. The rationale was that these metabolites would provide the same therapeutic benefits without the cardiotoxic risks associated with the parent compounds. Norastemizole, the active metabolite of astemizole, emerged from this paradigm as a promising candidate for a potent, non-sedating, and, importantly, safer antihistamine.[2][3]
The Discovery and Development of Norastemizole
Norastemizole, chemically known as 1-[(4-fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine, was identified as the principal active metabolite of astemizole.[3][4] The development, spearheaded by Sepracor Inc. in collaboration with Janssen Pharmaceutica, aimed to capitalize on the potent antihistaminic properties of this molecule while avoiding the cardiac liabilities of its parent drug.[2][3]
Synthesis of Norastemizole
A key innovation in the development of norastemizole was a mild and selective one-step synthesis process utilizing a palladium-catalyzed coupling reaction. This method offered high yields and selectivity.[2]
Experimental Protocol: Palladium-Catalyzed Synthesis of Norastemizole [2]
-
Reactants: 1-(4-fluorobenzyl)-2-chlorobenzimidazole (I) and 4-aminopiperidine dihydrochloride (II).
-
Catalyst System: A palladium catalyst, such as Pd2(dba)3, with a suitable ligand like BINAP.
-
Solvent and Base: Toluene is used as the solvent, and a strong base like sodium tert-butoxide (NaOtBu) is employed.
-
Reaction Conditions: The mixture is heated to approximately 85°C.
-
Yield: This process reportedly yields norastemizole in an 84% isolated yield.
Caption: Palladium-catalyzed synthesis of norastemizole.
Polymorphism of Norastemizole
During development, it was discovered that solid norastemizole exists in at least two polymorphic forms, designated as Form A and Form B.[2] The polymorphic form of a drug can significantly impact its physicochemical properties, including stability, solubility, and bioavailability. The initially produced batches of norastemizole were found to be mixtures of these polymorphs, with a higher proportion of the kinetically favored but less stable Form B.[2] A comprehensive study was undertaken to develop a crystallization process that reproducibly yielded the thermodynamically stable and desired polymorph, Form A, in greater than 95% purity.[2]
Characterization of Polymorphs:
The two polymorphic forms were characterized using a variety of analytical techniques:[2]
-
X-ray Powder Diffraction (XRPD): To identify the unique crystal lattice structures of Form A and Form B.
-
Quantitative Thermal Analysis (OSC): To determine the thermodynamic relationship between the polymorphs.
-
Hot Stage Microscopy: To visually observe the transformations between the polymorphic forms at different temperatures.
Mechanism of Action: A Potent H1 Receptor Antagonist
Norastemizole exerts its therapeutic effect by acting as a potent and selective antagonist of the histamine H1 receptor.
H1 Receptor Binding Affinity
Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor.
Experimental Protocol: H1 Receptor Radioligand Binding Assay [2][5]
-
Preparation of Receptor Source: Membrane homogenates from tissues rich in H1 receptors (e.g., guinea pig cerebellum) or cell lines engineered to express the human H1 receptor (e.g., HEK293T cells) are prepared.[2][5]
-
Radioligand: A radiolabeled H1 antagonist, such as [3H]-pyrilamine or [3H]-mepyramine, is used.[2][5]
-
Competition Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (norastemizole or astemizole).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.
Table 1: H1 Receptor Binding Affinity of Norastemizole and Astemizole [2]
| Compound | Receptor Source | IC50 |
| Norastemizole | Guinea Pig Cerebellum | 4.1 nM |
| Astemizole | Guinea Pig Cerebellum | 54.8 nM |
These results demonstrate that norastemizole has a significantly higher affinity for the H1 receptor, being approximately 13 times more potent than its parent compound, astemizole.[2]
In Vivo Efficacy: The Histamine-Induced Wheal and Flare Model
The histamine-induced wheal and flare response in the skin is a widely used in vivo model to assess the pharmacodynamic activity of H1 receptor antagonists.[2][4]
Experimental Protocol: Histamine-Induced Wheal and Flare Study [2][4]
-
Subjects: Healthy human volunteers or animal models (e.g., guinea pigs).
-
Drug Administration: Subjects receive a single oral dose of the antihistamine (norastemizole) or placebo.
-
Histamine Challenge: At various time points after drug administration, a fixed amount of histamine is injected intradermally into the forearm.
-
Measurement: The resulting wheal (swelling) and flare (redness) areas are measured. The wheal is a result of increased vascular permeability, while the flare is due to axon reflex-mediated vasodilation.
-
Data Analysis: The percentage of inhibition of the wheal and flare areas by the antihistamine compared to placebo is calculated.
Studies in human volunteers showed that single oral doses of norastemizole (6.4-100 mg) caused a marked suppression of the wheal and flare response, with a rapid onset of action within 30 minutes.[2] In a guinea pig model, norastemizole was found to be approximately 20 times more potent than astemizole and 150 times more potent than fexofenadine in inhibiting histamine-induced wheal and flare.[2]
The Cardiotoxicity Question: Interaction with the hERG Channel
The primary safety concern with second-generation antihistamines like astemizole was their ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] This channel is crucial for the repolarization phase of the cardiac action potential, and its blockade can lead to QT interval prolongation and TdP.[1]
Investigating hERG Channel Blockade
The patch-clamp technique is the gold standard for studying the effects of drugs on ion channels.
Experimental Protocol: Whole-Cell Patch-Clamp Assay for hERG Channels [6][7]
-
Cell Line: A mammalian cell line, such as Human Embryonic Kidney (HEK) 293 cells, stably transfected to express the hERG channel is used.[6][7]
-
Electrophysiological Recording: A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the ionic currents flowing through the channels.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to record the characteristic "tail current" as the channels recover from inactivation.
-
Drug Application: The cell is perfused with solutions containing different concentrations of the test compound (norastemizole, astemizole, or its other metabolites).
-
Data Analysis: The effect of the drug on the hERG current amplitude is measured, and the concentration that causes 50% inhibition (IC50) is determined.
Studies using the patch-clamp technique revealed that both astemizole and its major metabolite, desmethylastemizole, were potent blockers of the hERG channel, with IC50 values of 0.9 nM and 1.0 nM, respectively.[6][7] Norastemizole also blocked the hERG channel, but with a significantly lower potency, having an IC50 of 27.7 nM.[6][7][8]
Caption: Interaction of astemizole and its metabolites with the hERG channel.
Table 2: Potency of Astemizole and its Metabolites in Blocking the hERG Channel [6][7]
| Compound | IC50 for hERG Channel Blockade |
| Astemizole | 0.9 nM |
| Desmethylastemizole | 1.0 nM |
| Norastemizole | 27.7 nM |
While norastemizole demonstrated a weaker blockade of the hERG channel compared to astemizole and desmethylastemizole, this interaction remained a point of scrutiny.
The Final Hurdle: Regulatory Review and Non-Approval
Despite promising preclinical and early clinical data suggesting a favorable safety profile with no observed ECG changes at therapeutic doses, the development of norastemizole was ultimately halted.[2] Sepracor had planned to file a New Drug Application (NDA) with the U.S. Food and Drug Administration (FDA) by the end of 2000.[3] However, in February 2002, it was reported that the FDA would issue a "not-approvable" letter for norastemizole.[9]
The primary reasons cited for this decision were concerns arising from safety studies in animals that were not observed in humans, along with other unspecified issues.[9] While the full details of the "not-approvable" letter and the specific animal safety findings have not been made widely public, this outcome underscored the rigorous scrutiny applied to drugs with any potential for cardiotoxicity, especially within a class of compounds with a known history of such adverse events. The withdrawal of astemizole from the market in 1999 had already set a high bar for the safety of any new antihistamine.[10]
Conclusion: Lessons from Norastemizole
The story of norastemizole is a compelling case study in drug development, highlighting both the promise of rational drug design and the unpredictable hurdles that can arise. The strategy of developing active metabolites to mitigate the adverse effects of parent compounds remains a valid and often successful approach. Norastemizole demonstrated superior potency as an H1 antagonist and a seemingly improved cardiac safety profile compared to astemizole.
However, its journey also serves as a critical reminder of several key principles for drug development professionals:
-
Thorough Preclinical Safety Assessment: The unforeseen adverse findings in animal safety studies proved to be the Achilles' heel of norastemizole's development. This emphasizes the importance of comprehensive and robust preclinical toxicology programs.
-
The High Bar for "Me-Better" Drugs: When developing a drug in a class with a history of significant safety concerns, the threshold for demonstrating a superior safety profile is exceptionally high.
-
Regulatory Scrutiny: The regulatory landscape is constantly evolving, and a deep understanding of the FDA's expectations and concerns is paramount for successful drug approval.
While norastemizole never reached the market, the extensive research conducted on its synthesis, pharmacology, and safety has contributed valuable knowledge to the field of antihistamine development and serves as a significant historical example for future drug discovery and development endeavors.
References
- Handley, D. (n.d.). Norastemizole. Drugs of the Future.
- Su, Z., & Martin, R. L. (2000). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Molecular Pharmacology, 58(5), 947–954.
-
Su, Z., & Martin, R. L. (2000). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. OHSU. [Link]
-
PubChem. (n.d.). Astemizole. National Center for Biotechnology Information. [Link]
- Lim, H. D., de Graaf, C., & Leurs, R. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 59(23), 10647–10658.
- Bachmann, K. A. (2000). Norastemizole Sepracor.
-
Su, Z., & Martin, R. L. (2000). Block of HERG Potassium Channels by the Antihistamine Astemizole and its Metabolites Desmethylastemizole and Norastemizole. ResearchGate. [Link]
- Maynard, G. D., & Bakale, R. P. (2003). U.S. Patent No. 6,627,646 B2. U.S.
- Taglialatela, M., & Annunziato, L. (1999). Cardiac ion channels and antihistamines: possible mechanisms of cardiotoxicity. Clinical and Experimental Allergy, 29 Suppl 3, 182–189.
-
BioWorld. (2002, April 15). FDA Submissions, Approvals And Other Actions: March 2002. [Link]
- Gottlieb, S. (1999). Antihistamine drug withdrawn by manufacturer. BMJ, 319(7201), 7.
-
Gottlieb, S. (1999). Antihistamine drug withdrawn by manufacturer. PubMed Central. [Link]
-
Gottlieb, S. (1999). Antihistamine drug withdrawn by manufacturer. PubMed. [Link]
Sources
- 1. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6627646B2 - Norastemizole polymorphs - Google Patents [patents.google.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. | BioWorld [bioworld.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Norastemizole Hydrobromide: A Third-Generation Antihistamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of norastemizole, an active metabolite of the second-generation antihistamine astemizole. Developed to retain the therapeutic efficacy of its parent compound while mitigating significant safety concerns, norastemizole represents a key advancement in allergy treatment. We will delve into its chemical structure, physicochemical properties, pharmacological profile, synthesis, and analytical characterization, offering field-proven insights for the scientific community.
Introduction: The Rationale for a Successor
The second-generation H1 receptor antagonists, such as astemizole and terfenadine, were revolutionary in offering non-sedating relief from allergic symptoms. However, their clinical use was marred by a critical flaw: the parent drugs, under certain conditions, could block cardiac potassium channels (specifically the hERG channel), leading to QT interval prolongation and life-threatening arrhythmias like torsades de pointes.[1] This risk was amplified when their metabolism, primarily through the CYP3A4 enzyme system, was inhibited by other drugs.[1][2]
Scientific investigation revealed that the therapeutic antihistaminic effects were largely attributable to active metabolites, while the cardiotoxicity was linked to the parent compounds.[1] This discovery paved the way for "third-generation" antihistamines—developing these active metabolites as standalone drugs. Norastemizole (also known as tecastemizole) is the primary active metabolite of astemizole and was engineered to provide potent H1 receptor antagonism with a significantly improved cardiovascular safety profile.[3]
Chemical Structure and Physicochemical Properties
Norastemizole is a piperidinyl-benzimidazole derivative. Its chemical identity and physical characteristics are fundamental to its formulation and biological activity.
Chemical Structure
The molecular structure of norastemizole is depicted below. The hydrobromide salt is formed by the protonation of the basic nitrogen atoms.
Caption: Chemical Structure of Norastemizole Hydrobromide.
Physicochemical Data
The key properties of norastemizole and its hydrobromide salt are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-[(4-Fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine Hydrobromide | [4][5][6][7] |
| Synonyms | Tecastemizole, this compound | [8] |
| CAS Number | 75970-64-8 (Hydrobromide Salt) | [4][5][6][9] |
| 75970-99-9 (Free Base) | [7][10][11] | |
| Molecular Formula | C₁₉H₂₁FN₄·2HBr (Hydrobromide Salt) | [4][9] |
| C₁₉H₂₁FN₄ (Free Base) | [10][11] | |
| Molecular Weight | 486.22 g/mol (Hydrobromide Salt) | [4][5][6][9] |
| 324.40 g/mol (Free Base) | [8][10][11] | |
| Appearance | White to off-white crystals | [1][6] |
| Melting Point | 218.4 - 219.2 °C (Free Base) | [1] |
| Solubility | DMSO: ≥ 2.5 mg/mL | [8][11] |
Pharmacology: Mechanism and Selectivity
The pharmacological profile of norastemizole underscores its utility as a potent and selective antihistamine with a favorable safety margin.
Mechanism of Action
Norastemizole functions as a potent and selective antagonist of the histamine H1 receptor.[8] During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like vasodilation, increased vascular permeability (causing edema and wheal formation), and sensory nerve stimulation (causing itching and flare).[12] Norastemizole competitively and reversibly binds to these peripheral H1 receptors, preventing histamine from exerting its effects.[2]
Crucially, its affinity for H1 receptors is significantly higher than for other receptor types. It has about 13 times greater affinity for H1 receptors than its parent compound, astemizole.[1] Furthermore, it shows negligible affinity for H2 or H3 histamine receptors and only weak affinity for muscarinic M1, M2, and M3 receptors, which explains its lack of sedating and anticholinergic side effects commonly seen with first-generation antihistamines.[1][13]
Sources
- 1. Portico [access.portico.org]
- 2. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. clinivex.com [clinivex.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Norastemizole Hydrobromide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. norastemizole CAS#: 75970-99-9 [chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Pharmacology of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Norastemizole Hydrobromide: A Comprehensive Technical Guide for the Research Professional
This document provides an in-depth technical overview of norastemizole hydrobromide, a potent second-generation antihistamine. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical properties, pharmacological profile, synthesis, and analytical considerations.
Executive Summary
Norastemizole, an active metabolite of astemizole, emerged as a significant advancement in antihistamine therapy, offering high potency for the histamine H1 receptor with a markedly improved safety profile over its parent compound.[1][2] This guide delves into the core scientific attributes of this compound, providing the foundational knowledge necessary for its application in research and development. The Chemical Abstracts Service (CAS) number for this compound is 75970-64-8 .[3][4][5][6][7] The free base, norastemizole, is identified by CAS number 75970-99-9 .[8][9][10]
Chemical and Physical Properties
This compound is the hydrobromide salt of norastemizole. A thorough understanding of its chemical and physical characteristics is paramount for its proper handling, formulation, and analysis.
| Property | Value | Source |
| Chemical Name | 1-[(4-Fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine Hydrobromide | [3][4][5] |
| Synonyms | Tecastemizole Hydrobromide | [8] |
| Molecular Formula | C19H21FN4•2HBr | [3] |
| Molecular Weight | 486.22 g/mol | [3][4] |
| Appearance | White to off-white crystals | [1] |
| Melting Point | 218.4-219.2 °C (for free base) | [1] |
| Solubility | Soluble in 0.1N HCl(aq), DMSO, and EtOH | [9] |
Pharmacological Profile
The therapeutic efficacy of norastemizole is rooted in its specific and high-affinity interaction with the histamine H1 receptor.
Mechanism of Action
Norastemizole functions as a potent and selective antagonist of the histamine H1 receptor.[8][11] In allergic reactions, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that results in symptoms like itching, vasodilation, and smooth muscle contraction.[12] Norastemizole competitively blocks this interaction, thereby mitigating the allergic response.
Caption: Mechanism of norastemizole as a histamine H1 receptor antagonist.
Potency and Selectivity
Norastemizole exhibits significantly greater potency than its parent compound, astemizole.[1][9] Radioligand binding studies have demonstrated its high affinity for the H1 receptor with minimal interaction with other receptor subtypes.
| Receptor/Assay | Norastemizole IC50 | Astemizole IC50 | Reference |
| Histamine H1 Receptor (guinea pig cerebellum) | 4.1 nM | ~53.3 nM (13 times less affinity) | [1] |
| Histamine H2 Receptor | >10 µM | >10 µM | [1] |
| Histamine H3 Receptor | >10 µM | >10 µM | [1] |
| Muscarinic M1 Receptor | ~110.7 nM (27 times less affinity than H1) | Not specified | [1] |
| Muscarinic M2 Receptor | 2380 nM | Not specified | [1] |
| Muscarinic M3 Receptor | 1350 nM | Not specified | [1] |
This high selectivity for the H1 receptor contributes to its favorable side-effect profile, with a reduced incidence of anticholinergic effects commonly associated with first-generation antihistamines.[1]
Pharmacokinetics and Metabolism
Norastemizole is an active metabolite of astemizole, primarily formed via metabolism by the cytochrome P450 isoenzyme CYP3A4.[8][13] It demonstrates improved oral bioavailability compared to astemizole.[1]
| Parameter | Norastemizole | Astemizole | Species | Reference |
| Oral Bioavailability | 18% | 3% | Rat | [1] |
| Terminal Elimination Half-life | 17.7 hours | 10.8 hours | Rat | [1] |
| Peak Plasma Levels (Human) | 50-60 minutes | Slower onset | Human | [1] |
| Elimination Half-life (Human) | ~165 hours | Not specified | Human | [1] |
Synthesis and Polymorphism
Synthetic Pathway
A one-step, highly selective synthesis of norastemizole has been reported, involving a palladium-catalyzed coupling reaction.[1]
Protocol for the Synthesis of Norastemizole:
-
Reactants:
-
1-(4-fluorobenzyl)-2-chlorobenzimidazole (I)
-
4-aminopiperidine dihydrochloride (II)
-
-
Catalyst: Palladium-based catalyst.
-
Procedure: The synthesis is achieved through a mild and selective palladium coupling of the two primary reactants.
-
Yield: This process results in an 84% isolated yield of norastemizole.[1]
Caption: Simplified schematic of norastemizole synthesis.
Polymorphism
Solid-state norastemizole has been found to exist in at least two polymorphic forms, designated as Polymorph A and Polymorph B.[14] The polymorphic form of an active pharmaceutical ingredient can significantly impact its solubility, stability, and bioavailability. The hydrogen bonding patterns differ between the two forms, with Polymorph B exhibiting alternating connections between different molecular types.[14]
Analytical Methodologies
The quantitative analysis of norastemizole is crucial for pharmacokinetic studies, formulation development, and quality control. While specific methods for norastemizole are not extensively detailed in the provided search results, established analytical techniques for its parent compound, astemizole, can be adapted.
Potential Analytical Workflow:
-
Sample Preparation: Extraction of norastemizole from the biological matrix (e.g., plasma, tissue) or pharmaceutical formulation.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a standard method for separating the analyte from other components.[15]
-
Detection and Quantification:
Caption: A potential analytical workflow for norastemizole quantification.
Safety and Toxicology
A key advantage of norastemizole is its enhanced safety profile, particularly the lack of cardiotoxicity that was a concern with astemizole.[1][2] Astemizole was associated with QT interval prolongation and the risk of Torsades de Pointes, a serious cardiac arrhythmia.[1] In contrast, norastemizole has not shown signs of cardiac toxicity, even at doses significantly higher than the therapeutic dose.[1][17]
In preclinical studies, norastemizole was generally well-tolerated. The highest no-effect dose in 28-day dog studies was determined to be 10 mg/kg/day.[1]
Conclusion
This compound represents a refined therapeutic agent in the management of allergic conditions. Its high potency and selectivity for the histamine H1 receptor, coupled with a favorable safety profile devoid of the cardiotoxic risks of its predecessor, underscore its clinical potential. This guide has provided a comprehensive technical foundation for its chemical properties, pharmacological action, synthesis, and analytical considerations to support further research and development efforts.
References
-
Handley, D.A., Hong, Y., Bakale, R., Senanayake, C. (1998). Norastemizole. Drugs of the Future, 23(9), 966-969. [Link]
-
Bachmann, K.A. (2000). Norastemizole Sepracor. Current Opinion in Investigational Drugs, 1(2), 219-226. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 75970-64-8 | Product Name : this compound. Retrieved from [Link]
-
HuiCheng Bio. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Astemizole. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US6627646B2 - Norastemizole polymorphs.
-
ResearchGate. (n.d.). 606 Norastemizole (NORA) acts earlier and is more effective for allergic rhinitis symptoms than loratadine (LAT) and placebo (PBO) in an allergen challenge system. Retrieved from [Link]
-
Güngör, S., & Onur, F. (2001). Determination of astemizole in pharmaceutical preparations using spectrophotometric methods. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 511-521. [Link]
-
ResearchGate. (n.d.). Chemical structure of astemizole. Retrieved from [Link]
-
Pharmacology - ANTIHISTAMINES (MADE EASY). (2017, October 21). [Video]. YouTube. [Link]
Sources
- 1. Portico [access.portico.org]
- 2. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. clinivex.com [clinivex.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Norastemizole Hydrobromide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. norastemizole CAS#: 75970-99-9 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. youtube.com [youtube.com]
- 13. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US6627646B2 - Norastemizole polymorphs - Google Patents [patents.google.com]
- 15. Determination of astemizole in pharmaceutical preparations using spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of Norastemizole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norastemizole, an active metabolite of the second-generation antihistamine astemizole, emerged as a potent and selective histamine H1 receptor antagonist with the promise of a superior safety profile. This technical guide provides a comprehensive overview of the biological activity of norastemizole hydrobromide, synthesizing preclinical and clinical data to offer a detailed understanding of its pharmacology. The guide delves into its mechanism of action, in vitro and in vivo efficacy, and critically examines the cardiovascular safety profile that ultimately defined its developmental trajectory. Detailed experimental protocols for key assays are provided to enable researchers to contextualize the presented data and potentially apply these methodologies in their own investigations.
Introduction: The Rationale for a Third-Generation Antihistamine
The landscape of allergy therapeutics has been shaped by the quest for agents that effectively alleviate symptoms without the sedative and anticholinergic side effects characteristic of first-generation antihistamines. The advent of second-generation H1 antagonists, such as astemizole and terfenadine, marked a significant advancement in achieving non-sedating relief. However, this progress was tempered by the discovery of a rare but life-threatening cardiac arrhythmia, Torsades de Pointes (TdP), associated with these drugs, particularly at higher doses or when co-administered with CYP3A4 inhibitors.[1][2] This adverse effect was linked to the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization.[3]
Norastemizole, the principal active metabolite of astemizole, was developed with the hypothesis that it would retain the potent antihistaminic properties of its parent compound while exhibiting a significantly lower propensity for hERG channel inhibition and, consequently, a reduced risk of cardiotoxicity.[4][5] This guide will explore the scientific evidence that both supported this hypothesis and ultimately determined the fate of norastemizole as a therapeutic candidate.
Mechanism of Action: Potent and Selective H1 Receptor Antagonism
Norastemizole exerts its therapeutic effect through competitive antagonism of the histamine H1 receptor. This action prevents histamine from binding to its receptor on various cell types, thereby mitigating the classic symptoms of allergic reactions, including vasodilation, increased capillary permeability, and sensory nerve stimulation.
Receptor Binding Affinity
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. In the case of norastemizole, competitive binding studies using [3H]-pyrilamine, a selective H1 receptor antagonist radioligand, have demonstrated its high affinity for the H1 receptor.
| Compound | H1 Receptor Binding Affinity (IC50) | Reference |
| Norastemizole | 4.1 nM | [4] |
| Astemizole | ~53.3 nM (13 times less affinity than norastemizole) | [4] |
These results indicate that norastemizole possesses a significantly higher affinity for the H1 receptor compared to its parent compound, astemizole. Further studies have shown that norastemizole has negligible affinity for H2 and H3 histamine receptors at concentrations up to 10 µM, highlighting its selectivity.[4]
Experimental Protocol: H1 Receptor Radioligand Binding Assay
This protocol outlines the key steps for a competitive radioligand binding assay to determine the H1 receptor affinity of a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of norastemizole for the histamine H1 receptor.
Materials:
-
Receptor Source: Guinea pig cerebellum membranes, a rich source of H1 receptors.
-
Radioligand: [3H]-pyrilamine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 1 µM triprolidine).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize guinea pig cerebellum in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of [3H]-pyrilamine (typically at or near its Kd).
-
A range of concentrations of norastemizole.
-
For non-specific binding, a high concentration of the control antagonist.
-
The membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the norastemizole concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy: Preclinical Models of Allergic Response
The potent in vitro H1 receptor antagonism of norastemizole translates to significant efficacy in preclinical models of allergic inflammation. The guinea pig histamine-induced wheal and flare model is a standard in vivo assay for evaluating the potency and duration of action of antihistamines.
Guinea Pig Wheal and Flare Model
In this model, intradermal injection of histamine elicits a localized inflammatory response characterized by a central wheal (edema) and a surrounding flare (erythema). The ability of an antihistamine to inhibit this response is a direct measure of its in vivo efficacy.
Studies have demonstrated that orally administered norastemizole is significantly more potent than both its parent compound, astemizole, and another second-generation antihistamine, fexofenadine, in suppressing the histamine-induced wheal and flare response in guinea pigs.[4]
| Compound | Effective Dose (inhibition of wheal and flare) | Relative Potency vs. Astemizole | Relative Potency vs. Fexofenadine | Onset of Action |
| Norastemizole | 0.05 mg/kg, p.o. | 20x more potent | 150x more potent | 15-30 min |
| Astemizole | 1 mg/kg, p.o. | - | 7.5x more potent | 30-60 min |
| Fexofenadine | 7.5 mg/kg, p.o. | 1/7.5x as potent | - | - |
Norastemizole also exhibited a rapid onset of action, with significant inhibition observed within 15-30 minutes of oral administration, and a long duration of action, with effects persisting for over 120 minutes.[4]
Experimental Protocol: Guinea Pig Histamine-Induced Wheal and Flare Model
This protocol provides a step-by-step methodology for assessing the in vivo efficacy of an antihistamine.
Objective: To evaluate the ability of norastemizole to inhibit histamine-induced cutaneous wheal and flare in guinea pigs.
Materials:
-
Animals: Male Hartley guinea pigs.
-
Sensitizing Agent: Histamine dihydrochloride solution.
-
Test Compound: this compound.
-
Vehicle Control: The solvent used to dissolve norastemizole.
-
Dye for Visualization: Evans blue dye (2% solution).
-
Calipers: For measuring the dimensions of the wheal and flare.
Procedure:
-
Animal Preparation: Acclimatize the guinea pigs to the laboratory conditions. On the day of the experiment, shave the dorsal skin of the animals.
-
Drug Administration: Administer norastemizole (or vehicle control) orally to different groups of animals at various doses.
-
Dye Injection: After a predetermined time following drug administration (e.g., 60 minutes), intravenously inject Evans blue dye. This dye binds to albumin and extravasates into the tissue at sites of increased vascular permeability, allowing for visualization of the wheal.
-
Histamine Challenge: Shortly after the dye injection, administer intradermal injections of a fixed concentration of histamine at multiple sites on the shaved back of each animal.
-
Measurement of Response: After a set time (e.g., 30 minutes) following the histamine challenge, measure the diameter of the wheal (the blue-colored area) and the flare (the surrounding red area) at each injection site using calipers.
-
Data Analysis:
-
Calculate the area of the wheal and flare for each injection site.
-
For each animal, calculate the mean response.
-
Compare the mean responses of the norastemizole-treated groups to the vehicle control group.
-
Calculate the percentage inhibition of the wheal and flare response for each dose of norastemizole.
-
Determine the effective dose (ED50) of norastemizole.
-
Cardiovascular Safety Profile: The Critical Hurdle
The primary rationale for the development of norastemizole was to create a safer alternative to astemizole. Therefore, a thorough evaluation of its cardiovascular safety, particularly its effect on the hERG potassium channel, was paramount.
hERG Channel Inhibition
The blockade of the hERG (KCNH2) potassium channel is the primary mechanism by which many non-cardiac drugs, including some second-generation antihistamines, can prolong the QT interval of the electrocardiogram (ECG), increasing the risk of TdP.[3] The patch-clamp electrophysiology technique is the gold standard for assessing a compound's direct effect on ion channel function.
Studies using whole-cell patch-clamp on human embryonic kidney (HEK) 293 cells stably expressing the hERG channel have provided crucial data on the relative cardiotoxic potential of norastemizole.
| Compound | hERG Channel Inhibition (IC50) | Reference |
| Norastemizole | 27.7 nM | [6][7] |
| Astemizole | 0.9 nM | [6][7] |
| Desmethylastemizole | 1.0 nM | [6][7] |
These data demonstrate that while norastemizole does inhibit the hERG channel, it is significantly less potent in doing so compared to astemizole and another major metabolite, desmethylastemizole.[6][7] This weaker inhibition of the hERG channel suggested a potentially lower risk of producing ventricular arrhythmias.[6][7]
In conscious dogs, norastemizole administered orally or intravenously at doses up to 3 mg/kg (60-fold greater than the therapeutic dose in guinea pigs) had no effect on the ECG, whereas astemizole caused marked QT prolongation at 3 mg/kg intravenously.[4]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Analysis
This protocol details the methodology for assessing the inhibitory effect of a compound on the hERG potassium channel.
Objective: To determine the IC50 of norastemizole for the hERG potassium channel.
Materials:
-
Cell Line: HEK293 cells stably transfected with the hERG (KCNH2) gene.
-
Patch-Clamp Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.
-
Intracellular Solution: Containing potassium as the primary charge carrier (e.g., K-gluconate based).
-
Extracellular Solution: A physiological salt solution (e.g., Tyrode's solution).
-
Test Compound: this compound.
Procedure:
-
Cell Preparation: Culture the hERG-expressing HEK293 cells on coverslips.
-
Pipette Preparation: Fill the glass pipette with the intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the pipette into contact with a cell and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a negative resting potential (e.g., -80 mV).
-
Apply a depolarizing voltage step (e.g., to +20 mV) to activate the hERG channels.
-
Apply a repolarizing voltage step (e.g., to -50 mV) to elicit the characteristic hERG tail current.
-
-
Drug Application: After recording a stable baseline current, perfuse the cell with the extracellular solution containing a known concentration of norastemizole.
-
Recording of Drug Effect: Record the hERG current in the presence of the drug until a steady-state block is achieved.
-
Data Analysis:
-
Measure the amplitude of the hERG tail current before and after drug application.
-
Calculate the percentage of current inhibition for each concentration of norastemizole.
-
Plot the percentage of inhibition against the logarithm of the norastemizole concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Clinical Development and Regulatory Outcome
Norastemizole entered clinical development with the expectation of being a potent, non-sedating antihistamine with a favorable safety profile. Phase III clinical trials were conducted for the treatment of seasonal allergic rhinitis.[5] In March 2001, Sepracor announced the filing of a New Drug Application (NDA) for norastemizole with the U.S. Food and Drug Administration (FDA).
However, the development of norastemizole was ultimately halted. The FDA issued a "not-approvable" letter for the drug. While the specific details of the FDA's complete response letter are not publicly available, reports indicated that the decision was based on safety concerns arising from animal studies.[8] These findings in animal safety studies were not observed in human trials. The nature of these adverse findings in animal models has not been fully disclosed in the public domain.
Conclusion
This compound represents a scientifically driven effort to engineer a safer antihistamine by focusing on the metabolism of a known effective but cardiotoxic parent compound. Preclinical data compellingly demonstrated its high potency and selectivity for the H1 receptor and, crucially, a significantly reduced affinity for the hERG potassium channel compared to astemizole. These findings initially suggested a promising therapeutic candidate with a potentially wider safety margin.
However, the ultimate discontinuation of its development following the FDA's "not-approvable" letter, reportedly due to adverse findings in animal safety studies, underscores the complexities and rigorous standards of drug development. For researchers and drug development professionals, the story of norastemizole serves as a valuable case study. It highlights the importance of a comprehensive safety evaluation that extends beyond the primary mechanism of action and target-related toxicities. It also demonstrates that even with a strong mechanistic rationale and favorable in vitro and early clinical data, unforeseen safety signals in preclinical toxicology studies can be a significant impediment to regulatory approval.
The detailed methodologies presented in this guide for key in vitro and in vivo assays provide a practical framework for the evaluation of future antihistamine candidates and other compounds where specific receptor antagonism and off-target effects, particularly on cardiac ion channels, are critical determinants of their therapeutic potential.
Visualizations
Signaling Pathway of H1 Receptor Antagonism
Caption: Mechanism of H1 receptor antagonism by norastemizole.
Experimental Workflow: Guinea Pig Wheal and Flare Model
Caption: Workflow for the guinea pig wheal and flare assay.
References
-
Handley, D. A., Hong, Y., Bakale, R., & Senanayake, C. (1998). Norastemizole. Drugs of the Future, 23(9), 966-969. [Link]
-
Su, Z., Wible, B. A., & Brown, A. M. (2000). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Journal of cardiovascular electrophysiology, 11(11), 1247–1255. [Link]
-
Su, Z., Wible, B. A., & Brown, A. M. (2000). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. OHSU[Link]
-
Handley, D. A., Hong, Y., Bakale, R., & Senanayake, C. (1998). Norastemizole. Drugs of the Future, 23(9), 966-969. [Link]
-
Bachmann, K. A. (2000). Norastemizole Sepracor. Current opinion in investigational drugs (London, England : 2000), 1(2), 219–226. [Link]
-
PubChem. (n.d.). Astemizole. National Center for Biotechnology Information. [Link]
-
Zhang, Y., O'Donoghue, A. J., & Caffrey, C. R. (2018). Astemizole Derivatives as Fluorescent Probes for hERG Potassium Channel Imaging. ACS medicinal chemistry letters, 9(11), 1133–1137. [Link]
-
Barbey, J. T., Anderson, M., Ciprandi, G., Frew, A. J., Morad, M., Priori, S. G., Ongini, E., & Affrime, M. B. (1999). Cardiovascular safety of second-generation antihistamines. The American journal of rhinology, 13(3), 235–243. [Link]
-
Al-Khatib, S. M., LaPointe, N. M., Curtis, L. H., & Heidenreich, P. A. (2003). The current cardiac safety situation with antihistamines. Current medical research and opinion, 19(7), 583–589. [Link]
-
Barbey, J. T., Anderson, M., Ciprandi, G., Frew, A. J., Morad, M., Priori, S. G., Ongini, E., & Affrime, M. B. (1999). Cardiovascular safety of second-generation antihistamines. The American journal of rhinology, 13(3), 235–243. [Link]
-
BioWorld. (2002, April 15). FDA Submissions, Approvals And Other Actions: March 2002. [Link]
-
DrugCard. (2024, December 9). Cardiac Toxicity that Redefined Pharmacovigilance. [Link]
-
BioWorld. (2002, April 15). FDA Submissions, Approvals And Other Actions: March 2002. [Link]
-
Wikipedia. (n.d.). Astemizole. [Link]
-
DrugCard. (2024, December 9). Cardiac Toxicity that Redefined Pharmacovigilance. [Link]
-
Wikipedia. (n.d.). Astemizole. [Link]
Sources
- 1. The binding of [3H]mepyramine to histamine H1 receptors in guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nature of the binding of [3H]mepyramine to homogenates of guinea-pig cerebral cortex at different [3H]ligand concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. In vivo pharmacology of astemizole, a new type of H1-antihistaminic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Studies on histamine-induced cutaneous flare in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]
norastemizole hydrobromide pharmacological profile
An In-Depth Technical Guide to the Pharmacological Profile of Norastemizole Hydrobromide
Executive Summary
Norastemizole, the principal active metabolite of the second-generation antihistamine astemizole, emerged from a concerted effort to develop a potent, non-sedating H1 receptor antagonist with an improved safety profile over its parent compound. Astemizole was withdrawn from the market due to its association with rare but serious cardiac arrhythmias, specifically QT interval prolongation and Torsades de Pointes.[1] Norastemizole was specifically developed to retain the high antihistaminic efficacy of astemizole while eliminating the cardiac risks. This guide provides a comprehensive technical overview of the pharmacological, pharmacokinetic, and safety profile of norastemizole, intended for researchers and drug development professionals.
Chemical and Physical Properties
Norastemizole is a benzimidazole derivative with the chemical name 1-(4-Fluorobenzyl)-2-(piperidinyl-4-amino)-1H-benzimidazole.[2] It is typically formulated as a hydrobromide salt to improve its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C19H21FN4 | [3] |
| Molecular Weight | 324.40 g/mol | [3] |
| Appearance | White to off-white crystals | [2] |
| Melting Point | 218.4-219.2 °C | [2] |
Pharmacodynamics: Mechanism of Action and Receptor Engagement
The primary therapeutic action of norastemizole is derived from its potent and selective antagonism of the histamine H1 receptor.
Histamine H1 Receptor Antagonism
Histamine is a key mediator in type I hypersensitivity reactions, responsible for symptoms such as pruritus, vasodilation, and increased vascular permeability. It exerts these effects by binding to H1 receptors, which are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Norastemizole functions as a competitive inverse agonist at the H1 receptor. It binds reversibly to the receptor, stabilizing it in an inactive conformation and thereby preventing histamine-mediated signal transduction.
Figure 2: Cardiovascular Safety Evaluation Workflow.
General Toxicology
-
Animal Studies: Norastemizole was generally well-tolerated in animal studies. The highest no-effect dose in 28-day dog studies and 6-month rat studies was determined to be 10 mg/kg/day. [2]Dose-limiting side effects in dogs were non-specific, including sporadic emesis and diarrhea. [2]At higher doses in rats, an increased frequency of a spontaneous inflammatory cardiomyopathy was observed, but this was deemed a species-specific effect not seen in other animals and therefore of low clinical relevance. [2]* Regulatory Outcome: Despite the promising clinical data regarding its cardiac safety, the development of norastemizole (under the name tecastemizole) was ultimately halted. In 2002, the FDA issued a "not-approvable" letter, citing concerns arising from the animal safety studies (likely the rat cardiomyopathy findings), even though these effects were not observed in humans. [4]
Conclusion
Norastemizole possesses a pharmacological profile that in many ways represents an ideal third-generation antihistamine. It is a highly potent and selective H1 receptor antagonist with a rapid onset and exceptionally long duration of action. Its key advantage is a demonstrated lack of the cardiotoxic effects that plagued its parent compound, astemizole. While its clinical development was halted due to species-specific toxicological findings in animals, the extensive data gathered on its pharmacology and safety in humans underscore the successful application of medicinal chemistry principles to mitigate a specific, mechanism-based toxicity. The profile of norastemizole remains a valuable case study for drug development professionals in the fields of allergy, immunology, and toxicology.
References
-
Handley, D.A., Hong, Y., Bakale, R., & Senanayake, C. (1998). Norastemizole. Drugs of the Future, 23(9), 966-969. [Link]
-
(2000). Norastemizole Sepracor. Drugs in R&D, 2(6), 416-417. [Link]
-
National Center for Biotechnology Information (n.d.). Astemizole. PubChem Compound Summary for CID 2247. [Link]
-
BioWorld (2002). FDA Submissions, Approvals And Other Actions: March 2002. [Link]
-
Coulter, C. V., et al. (1998). The time course of action of three differing doses of noberastine, a novel H1-receptor antagonist, on histamine-induced skin wheals and the relationship to plasma drug concentrations in normal human volunteers. British Journal of Clinical Pharmacology, 45(5), 427–434. [Link]
-
Janssen, W. (1986). [Astemizole: its pharmacokinetics and pharmacologic properties]. Allergie et immunologie, 18(9), 23-8. [Link]
-
Simons, F. E., & Simons, K. J. (1986). Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clinical pharmacokinetics, 11(5), 372-93. [Link]
-
Monroe, E. W. (1988). Pharmacology of antihistamines. The Western journal of medicine, 148(5), 563–567. [Link]
-
Howarth, P. H., & Holgate, S. T. (1984). Astemizole, a potent histamine H1-receptor antagonist: effect in allergic rhinoconjunctivitis, on antigen and histamine induced skin weal responses and relationship to serum levels. British journal of clinical pharmacology, 18(1), 1–8. [Link]
-
Niemegeers, C. J., Awouters, F., & Janssen, P. A. (1986). The pharmacological profile of a specific, safe, effective and non-sedative anti-allergic, astemizole. Agents and actions, 18(1-2), 141–144. [Link]
-
Knight, A. (1984). Astemizole--a new, non-sedating antihistamine for hayfever. The Journal of international medical research, 12(4), 245–249. [Link]
-
Simons, F. E. R. (2009). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 2(9), 145–155. [Link]
Sources
An In-Depth Technical Guide to the Receptor Binding Affinity of Norastemizole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norastemizole, also known as tecastemizole, is the principal active metabolite of astemizole, a second-generation antihistamine.[1][2] While astemizole was withdrawn from the market due to concerns about cardiotoxicity, norastemizole was developed as a potentially safer alternative with a more rapid onset of action.[3] Understanding the receptor binding profile of norastemizole is critical for elucidating its therapeutic effects and off-target liabilities. This guide provides a comprehensive technical overview of the receptor binding affinity of norastemizole hydrobromide, with a focus on its primary target, the histamine H1 receptor, and its key off-target interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel.
Core Directive: Understanding the "Why"
As senior application scientists, our goal is not merely to present data but to provide a framework for critical thinking and experimental design. This guide is structured to explain the causality behind the experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Part 1: Receptor Binding Profile of Norastemizole
Norastemizole is a potent histamine H1 receptor antagonist.[4] Its high affinity for the H1 receptor is the basis for its antihistaminergic effects. However, like its parent compound, norastemizole also interacts with the hERG potassium channel, an interaction that is a critical safety consideration in drug development due to the risk of cardiac arrhythmias.[1][2]
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of norastemizole for its primary and key off-target receptors has been characterized using various in vitro assays. The following table summarizes the available quantitative data:
| Compound | Target | Assay Type | Parameter | Value (nM) | Source(s) |
| Norastemizole | Histamine H1 Receptor | Radioligand Binding | IC50 | 4.1 | [5] |
| Norastemizole | hERG (KCNH2) K+ Channel | Electrophysiology (Patch Clamp) | IC50 | 27.7 | [1][2][6][7] |
| Astemizole | hERG (KCNH2) K+ Channel | Electrophysiology (Patch Clamp) | IC50 | 0.9 | [1][2] |
| Desmethylastemizole | hERG (KCNH2) K+ Channel | Electrophysiology (Patch Clamp) | IC50 | 1.0 | [1][2] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. While not a direct measure of affinity, it is related to the inhibition constant (Ki). A lower IC50 value indicates a higher potency.
Part 2: Experimental Protocols for Determining Receptor Binding Affinity
The following sections provide detailed, step-by-step methodologies for assessing the binding affinity of norastemizole at the histamine H1 receptor and the hERG potassium channel.
Competitive Radioligand Binding Assay for the Histamine H1 Receptor
This protocol describes a filtration-based competitive radioligand binding assay to determine the affinity of a test compound, such as norastemizole, for the histamine H1 receptor. The assay relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Principle: The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competing unlabeled compound. By measuring the displacement of the radioligand at various concentrations of the test compound, an IC50 value can be determined and subsequently converted to a Ki value.
Mandatory Visualization: Experimental Workflow for H1 Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Methodology:
-
Membrane Preparation:
-
Action: Homogenize tissues or cells expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1 receptor) in a cold lysis buffer.[8]
-
Rationale: This step disrupts the cell membranes, releasing the membrane-bound receptors into a suspension that can be used in the assay.
-
Self-Validation: The protein concentration of the membrane preparation should be determined using a standard protein assay (e.g., BCA assay) to ensure consistent receptor concentration across all assay wells.[8]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [3H]-pyrilamine (a commonly used radioligand for the H1 receptor), and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, [3H]-pyrilamine, the membrane preparation, and a high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin) to saturate the receptors and prevent the binding of the radioligand to non-receptor sites.
-
Competition Binding: Add assay buffer, [3H]-pyrilamine, the membrane preparation, and serial dilutions of norastemizole.
-
Rationale: Including total binding and NSB controls is crucial for calculating the specific binding of the radioligand to the H1 receptor.
-
-
Incubation:
-
Action: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[8]
-
Rationale: Reaching equilibrium is essential for accurate determination of binding affinities. The incubation time should be optimized in preliminary experiments.
-
-
Filtration and Washing:
-
Action: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Immediately wash the filters with ice-cold wash buffer.[8]
-
Rationale: Filtration separates the membrane-bound radioligand from the unbound radioligand. The ice-cold wash buffer minimizes the dissociation of the radioligand from the receptor during the washing step.
-
-
Quantification:
-
Action: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Rationale: The amount of radioactivity on the filters is directly proportional to the amount of radioligand bound to the receptors.
-
-
Data Analysis:
-
Action: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the norastemizole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Action: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Rationale: The Cheng-Prusoff equation corrects for the competitive interaction between the radioligand and the test compound, providing a more accurate measure of the test compound's affinity for the receptor.
-
Competitive Radioligand Binding Assay for the hERG (KCNH2) Potassium Channel
This protocol describes a filtration-based competitive radioligand binding assay to assess the potential of a test compound, such as norastemizole, to block the hERG potassium channel.
Principle: Similar to the H1 receptor assay, this assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the hERG channel. [3H]-astemizole is a commonly used radioligand for this purpose due to its high affinity for the hERG channel.[5][10]
Detailed Step-by-Step Methodology:
-
Membrane Preparation:
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [3H]-astemizole, and the hERG membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, [3H]-astemizole, the hERG membrane preparation, and a high concentration of a known potent hERG blocker (e.g., 10 µM unlabeled astemizole).
-
Competition Binding: Add assay buffer, [3H]-astemizole, the hERG membrane preparation, and serial dilutions of norastemizole.
-
-
Incubation:
-
Action: Incubate the plate at 25°C for 60 minutes with gentle agitation.[5]
-
Rationale: This allows the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Action: Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. Wash the filters with ice-cold wash buffer.[8]
-
Rationale: PEI treatment of the filters is a critical step to minimize background noise and improve the accuracy of the assay.
-
-
Quantification:
-
Action: Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Action: Calculate the IC50 and Ki values as described for the H1 receptor binding assay.
-
Part 3: Signaling Pathway
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[11][12][13][14] Activation of the H1 receptor by histamine initiates a cascade of intracellular events that mediate the physiological and pathological effects of histamine.
Mandatory Visualization: Histamine H1 Receptor Signaling Pathway
Caption: Simplified schematic of the H1 receptor signaling pathway.
Key Steps in the H1 Receptor Signaling Cascade:
-
Ligand Binding: Histamine binds to the extracellular domain of the H1 receptor.[12]
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The α-subunit of the Gq protein exchanges GDP for GTP and dissociates from the βγ-subunits.[12]
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit binds to and activates phospholipase C.[12]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[12]
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C.[12]
-
Cellular Responses: Activated PKC and elevated intracellular Ca²⁺ levels lead to a variety of downstream cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.[12]
Conclusion
This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of this compound, with a focus on its interactions with the histamine H1 receptor and the hERG potassium channel. The detailed experimental protocols and the elucidation of the H1 receptor signaling pathway offer a robust framework for researchers and drug development professionals to design and interpret studies aimed at characterizing the pharmacological and toxicological profile of norastemizole and other related compounds. A thorough understanding of these molecular interactions is paramount for the development of safe and effective therapeutics.
References
-
Histamine H1 receptor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Histamine H1 Receptor Activation. (2017, October 2). In SMPDB. Retrieved January 12, 2026, from [Link]
-
Su, Z., & Du, N. (1999). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Journal of Cardiovascular Electrophysiology, 10(6), 836–843. [Link]
-
Ullrich, N. D., et al. (2011). LARG links histamine-H1-receptor-activated Gq to Rho-GTPase-dependent signaling pathways. Cellular Signalling, 23(5), 873-882. [Link]
-
Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. (n.d.). In OHSU Retrieved January 12, 2026, from [Link]
-
Diagram illustrating histamine receptor signalling—Gq pathway. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
-
Validation of a [3H]astemizole binding assay in HEK293 cells expressing HERG K+ channels. (2004). Journal of Pharmacological and Toxicological Methods, 49(2), 123-131. [Link]
-
Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). International Journal of Molecular Sciences, 24(23), 17029. [Link]
-
Validation of a [3H]Astemizole Binding Assay in HEK293 Cells Expressing HERG K Channels. (n.d.). In J-Stage. Retrieved January 12, 2026, from [Link]
-
Block of HERG Potassium Channels by the Antihistamine Astemizole and its Metabolites Desmethylastemizole and Norastemizole. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
-
KCNH2 pharmacogenomics summary. (2012). Pharmacogenetics and genomics, 22(1), 1-13. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). In Gifford Bioscience. Retrieved January 12, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). In Gifford Bioscience. Retrieved January 12, 2026, from [Link]
-
Estimating hERG drug binding using temperature-controlled high throughput automated patch clamp. (n.d.). In Sophion. Retrieved January 12, 2026, from [Link]
-
Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines. (2001). Molecular Pharmacology, 60(1), 176-183. [Link]
-
The time course of action of three differing doses of noberastine, a novel H1-receptor antagonist, on histamine-induced skin wheals and the relationship to plasma drug concentrations in normal human volunteers. (1993). British Journal of Clinical Pharmacology, 35(4), 361-365. [Link]
-
Determination of radioligand specific activity using competition binding assays. (1995). Life Sciences, 56(13), PL245-PL250. [Link]
-
Competitive Radioligand Binding Assays. (n.d.). In Alfa Cytology. Retrieved January 12, 2026, from [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2010). Iranian Journal of Pharmaceutical Research, 9(1), 47-53. [Link]
-
Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (2022). Methods in Molecular Biology, 2474, 21-28. [Link]
-
Cryo-EM Structure of K+-Bound hERG Channel Complexed with the Blocker Astemizole. (2021). Structure, 29(3), 225-232.e4. [Link]
-
Astemizole, a potent histamine H1-receptor antagonist: effect in allergic rhinoconjunctivitis, on antigen and histamine induced skin weal responses and relationship to serum levels. (1984). British Journal of Clinical Pharmacology, 18(1), 1-8. [Link]
-
Effect of the nonsedative H1-receptor antagonist astemizole in perennial allergic and nonallergic rhinitis. (1988). The Journal of Allergy and Clinical Immunology, 81(5 Pt 1), 902-907. [Link]
Sources
- 1. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. The time course of action of three differing doses of noberastine, a novel H1-receptor antagonist, on histamine-induced skin wheals and the relationship to plasma drug concentrations in normal human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. KCNH2 pharmacogenomics summary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Validation of a [3H]astemizole binding assay in HEK293 cells expressing HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 12. SMPDB [smpdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methodological & Application
In Vitro Assay Protocols for Assessing the Cardiotoxicity Profile of Norastemizole Hydrobromide
Introduction: The Evolving Landscape of Antihistamine Safety
Norastemizole, an active metabolite of the second-generation antihistamine astemizole, is a potent H1 receptor antagonist.[1][2] Historically, the parent drug, astemizole, was withdrawn from the market due to concerns over cardiotoxicity, specifically the risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[3][4] This adverse effect is primarily linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[3][5] Consequently, a thorough in vitro evaluation of the cardiotoxicity profile of norastemizole is paramount for any potential therapeutic development.
This comprehensive guide provides a suite of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals to meticulously evaluate the cardiotoxic potential of norastemizole hydrobromide. The protocols herein are grounded in established methodologies and are designed to provide a multi-faceted understanding of the compound's effects on cardiac ion channels, overall cell health, and apoptosis.
The Central Role of the hERG Potassium Channel in Cardiotoxicity
The primary mechanism underlying the cardiotoxicity of many non-sedating antihistamines is the inhibition of the hERG (KCNH2) potassium channel.[5] This channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), a crucial phase in the repolarization of the cardiac action potential.[3] Blockade of the hERG channel leads to a prolongation of the action potential duration, which manifests as a prolonged QT interval on an electrocardiogram (ECG).[3] This delay in repolarization can create an electrophysiological environment ripe for the development of early afterdepolarizations and, subsequently, TdP.
Norastemizole has been shown to be a weaker blocker of the hERG channel compared to its parent compound, astemizole, and another major metabolite, desmethylastemizole.[2] This suggests a potentially improved cardiac safety profile. However, rigorous in vitro quantification of its hERG inhibitory activity is a critical first step in risk assessment.
Sources
Application Notes and Protocols for Evaluating Norastemizole Hydrobromide in Animal Models of All
Rhinitis
Introduction: The Rationale for Norastemizole Hydrobromide in Allergic Rhinitis Research
Allergic rhinitis (AR) is a prevalent inflammatory condition of the nasal mucosa, driven by a Type I hypersensitivity reaction to environmental allergens. The pathophysiology is complex, involving an initial IgE-mediated mast cell degranulation and a subsequent late-phase inflammatory response characterized by the infiltration of eosinophils and other immune cells.[1] A key mediator in the early-phase response is histamine, which, upon binding to H1 receptors on endothelial and smooth muscle cells, elicits the characteristic symptoms of sneezing, pruritus, rhinorrhea, and nasal congestion.
Norastemizole, the principal active metabolite of astemizole, is a potent, second-generation histamine H1 receptor antagonist.[2][3] Preclinical studies have demonstrated that norastemizole is 13 to 16 times more potent as an H1 antagonist than its parent compound, astemizole, and 20 to 40 times more potent in inhibiting histamine-induced bronchoconstriction.[3][4] Unlike its predecessor, which was withdrawn from the market due to concerns over cardiac arrhythmias at high doses, norastemizole has been developed to offer a safer cardiovascular profile.[5] These characteristics make this compound a compelling candidate for therapeutic intervention in allergic rhinitis.
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in a well-established ovalbumin (OVA)-induced murine model of allergic rhinitis. The protocols herein are designed to be robust and reproducible, allowing for a thorough assessment of the compound's pharmacological activity.
Core Concept: The Allergic Cascade and Norastemizole's Point of Intervention
The development of allergic rhinitis is a multi-step process. The following diagram illustrates the key signaling events and highlights the specific therapeutic target of norastemizole.
Caption: Allergic rhinitis pathway and norastemizole's mechanism.
Experimental Design: Ovalbumin-Induced Allergic Rhinitis Model
The ovalbumin (OVA)-induced allergic rhinitis model in BALB/c mice is a widely accepted and reproducible model that mimics the key features of the human disease.[6][7] This model is characterized by a robust Th2-dominant immune response, elevated serum IgE levels, and significant eosinophilic inflammation in the nasal mucosa upon allergen challenge.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Grade |
| This compound | Axon Medchem | >99% Purity |
| Ovalbumin (OVA), Grade V | Sigma-Aldrich | |
| Aluminum Hydroxide (Alum) | Thermo Fisher Scientific | Adjuvant |
| Sterile Saline (0.9% NaCl) | VWR | USP Grade |
| Ketamine/Xylazine | Henry Schein Animal Health | Pharmaceutical Grade |
Animal Model
-
Species: Mouse
-
Strain: BALB/c (female, 6-8 weeks old)
-
Rationale: BALB/c mice are known to mount a strong Th2-biased immune response, making them highly suitable for modeling allergic diseases.[6]
Experimental Workflow
The experimental workflow is divided into three main phases: Sensitization, Challenge & Treatment, and Endpoint Analysis.
Caption: Experimental workflow for evaluating norastemizole.
Detailed Protocols
Protocol 1: Sensitization of BALB/c Mice
-
Preparation of Sensitization Solution:
-
Prepare a 2 mg/mL solution of Ovalbumin in sterile saline.
-
Prepare a 20 mg/mL suspension of Aluminum Hydroxide in sterile saline.
-
On the day of injection, mix equal volumes of the OVA solution and the Alum suspension to obtain a final concentration of 1 mg/mL OVA with 10 mg/mL Alum. Vortex thoroughly before each injection.
-
-
Sensitization Injections:
-
On days 0, 7, and 14, administer a 200 µL intraperitoneal (i.p.) injection of the OVA/Alum suspension to each mouse. This corresponds to a dose of 200 µg of OVA and 2 mg of Alum per mouse.
-
The control group should receive i.p. injections of sterile saline with Alum.
-
Protocol 2: Intranasal Challenge and this compound Treatment
-
Preparation of Challenge Solution:
-
Prepare a 20 mg/mL solution of OVA in sterile saline.
-
-
Preparation of this compound Solution:
-
Based on preclinical data for astemizole and the increased potency of norastemizole, a dose range of 0.1 to 10 mg/kg is recommended for initial studies.[8]
-
For a 1 mg/kg dose in a 20g mouse, dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) to a final concentration of 0.2 mg/mL. The administration volume will be 100 µL.
-
The vehicle control group should receive the vehicle solution only.
-
-
Challenge and Treatment Procedure:
-
From day 21 to day 28, administer the prepared this compound solution (or vehicle) via oral gavage, 30 minutes prior to the intranasal challenge.
-
Lightly anesthetize the mice (e.g., with isoflurane).
-
Administer 10 µL of the OVA challenge solution into each nostril (total of 20 µL per mouse).
-
Immediately after the challenge on day 28, proceed to symptom scoring.
-
Protocol 3: Assessment of Allergic Rhinitis Symptoms
-
Observation Period:
-
Immediately following the final OVA challenge on day 28, place each mouse in an observation cage.
-
Observe and record the number of sneezes and the number of nasal rubbing motions with the forepaws for a period of 15 minutes.
-
-
Data Recording:
-
Record the counts for each animal. The data will be presented as the mean number of sneezes or rubs ± SEM for each treatment group.
-
Protocol 4: Sample Collection and Processing
-
Timing: On day 29 (24 hours after the final challenge), proceed with sample collection.
-
Blood Collection:
-
Anesthetize the mice deeply.
-
Collect blood via cardiac puncture.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the serum and store at -80°C for IgE and cytokine analysis.
-
-
Nasal Lavage Fluid (NALF) Collection:
-
Expose the trachea and insert a cannula.
-
Flush the nasal cavity with 1 mL of sterile saline and collect the fluid from the nostrils.
-
Centrifuge the NALF at 400 x g for 5 minutes at 4°C.
-
Store the supernatant at -80°C for cytokine analysis.
-
Resuspend the cell pellet for total and differential cell counts.
-
-
Nasal Tissue Collection:
-
Decapitate the mice and fix the heads in 10% neutral buffered formalin for 24 hours.
-
Decalcify the tissue and embed in paraffin for histological analysis.
-
Data Analysis and Expected Outcomes
Quantitative Data Summary
| Parameter | Control Group | OVA + Vehicle Group | OVA + Norastemizole (Low Dose) | OVA + Norastemizole (High Dose) |
| Nasal Symptoms | ||||
| Sneezes (count/15 min) | Low | High | Reduced | Significantly Reduced |
| Nasal Rubs (count/15 min) | Low | High | Reduced | Significantly Reduced |
| Serological Markers | ||||
| Total Serum IgE (ng/mL) | Baseline | Elevated | Moderately Reduced | Significantly Reduced |
| OVA-specific IgE (U/mL) | Baseline | Elevated | Moderately Reduced | Significantly Reduced |
| NALF Analysis | ||||
| Total Inflammatory Cells | Low | High | Reduced | Significantly Reduced |
| Eosinophils (%) | Low | High | Reduced | Significantly Reduced |
| IL-4 (pg/mL) | Low | High | Reduced | Significantly Reduced |
| IL-5 (pg/mL) | Low | High | Reduced | Significantly Reduced |
| IL-13 (pg/mL) | Low | High | Reduced | Significantly Reduced |
| Histopathology | ||||
| Eosinophil Infiltration | Minimal | Severe | Moderate | Minimal |
| Goblet Cell Hyperplasia | Normal | Severe | Moderate | Minimal |
Statistical Analysis
Data should be analyzed using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in a murine model of allergic rhinitis. By meticulously following these procedures, researchers can obtain reliable and reproducible data on the efficacy of norastemizole in alleviating the key symptoms and inflammatory markers of this common allergic disease. The high potency and favorable safety profile of norastemizole make it a promising candidate for further development, and these animal model studies are a critical step in that process.[2]
References
-
Kamei, C., Mio, M., Izushi, K., et al. (1991). Antiallergic effects of major metabolites of astemizole in rats and guinea pigs. Arzneimittel-Forschung, 41(9), 932-936. Available from: [Link]
-
Handley, D. A., Hong, Y., Bakale, R., & Senanayake, C. (1998). Norastemizole. Drugs of the Future, 23(9), 966-969. Available from: [Link]
-
Richards, D. M., Brogden, R. N., Heel, R. C., et al. (1984). Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy. Drugs, 28(1), 38-61. Available from: [Link]
-
Sepracor. (2000). Norastemizole Sepracor. Drugs in R&D, 2(3), 204-205. Available from: [Link]
-
Canonica, G. W., & Blaiss, M. (2011). Antihistaminic, anti-inflammatory, and antiallergic properties of the nonsedating second-generation antihistamine desloratadine: a review of the evidence. World Allergy Organization Journal, 4(2), 47-53. Available from: [Link]
-
Wouters, F. H., Niemegeers, C. J., & Janssen, P. A. (1983). In vivo pharmacology of astemizole, a new type of H1-antihistaminic compound. Arzneimittel-Forschung, 33(3), 381-388. Available from: [Link]
-
Howarth, P. H., Emanuel, M. B., & Holgate, S. T. (1984). Astemizole, a potent histamine H1-receptor antagonist: effect in allergic rhinoconjunctivitis, on antigen and histamine induced skin weal responses and relationship to serum levels. British journal of clinical pharmacology, 18(1), 1–8. Available from: [Link]
-
Monroe, E. W. (1988). Nonsedating histamine H1-receptor antagonists. Dermatologic clinics, 6(4), 527-533. Available from: [Link]
-
Suessbrich, H., Waldegger, S., Lang, F., & Busch, A. E. (1999). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. FEBS letters, 434(3), 393-396. Available from: [Link]
-
Wood-Baker, R., & Holgate, S. T. (1994). The time course of action of three differing doses of noberastine, a novel H1-receptor antagonist, on histamine-induced skin wheals and the relationship to plasma drug concentrations in normal human volunteers. British journal of clinical pharmacology, 37(4), 349–354. Available from: [Link]
-
Bernstein, I. L. (1987). Efficacy of an H1 antagonist, astemizole, for chronic allergic rhinitis. The American journal of otolaryngology, 8(3), 157-160. Available from: [Link]
-
Girard, J. P., & Cuevas, M. (1983). Astemizole: a new long-acting antihistamine in the treatment of seasonal allergic rhinitis. Current medical research and opinion, 8(7), 488-492. Available from: [Link]
-
Flores-Figueroa, J., et al. (2004). [Efficacy and safety of astemizole in the treatment of allergic rhinitis and urticaria: a systematic review with meta-analysis]. Gaceta medica de Mexico, 140(4), 435-443. Available from: [Link]
-
van Cauwenberge, P., et al. (2000). Consensus statement on the treatment of allergic rhinitis. Allergy, 55(2), 116-134. Available from: [Link]
-
Kim, D. W., et al. (2021). Anti-allergic effects of Asarum heterotropoides on an ovalbumin-induced allergic rhinitis murine model. Biomedicine & Pharmacotherapy, 141, 111944. Available from: [Link]
-
Kariyawasam, H. H., & Rotiroti, G. (2013). Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation. PloS one, 8(9), e73132. Available from: [Link]
-
Zhang, Y., et al. (2022). IL-9 neutralizing antibody suppresses allergic inflammation in ovalbumin-induced allergic rhinitis mouse model. Frontiers in Immunology, 13, 959635. Available from: [Link]
-
Wu, C. H., et al. (2015). Establishment and characterization of an experimental mouse model of allergic rhinitis. European archives of oto-rhino-laryngology, 272(5), 1145-1152. Available from: [Link]
-
Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. Available from: [Link]
Sources
- 1. Frontiers | IL-9 neutralizing antibody suppresses allergic inflammation in ovalbumin-induced allergic rhinitis mouse model [frontiersin.org]
- 2. Portico [access.portico.org]
- 3. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and characterization of an experimental mouse model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo pharmacology of astemizole, a new type of H1-antihistaminic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Norastemizole Hydrobromide Interaction with the hERG Channel via Patch-Clamp Electrophysiology
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of hERG in Cardiac Safety
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha subunit of a potassium ion channel (Kv11.1) that is fundamental to cardiac repolarization.[1] This channel conducts the rapid delayed rectifier potassium current (IKr), a key outward current that helps terminate the cardiac action potential.[2][3] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This condition, known as Long QT Syndrome (LQTS), can increase the risk of developing a life-threatening ventricular tachyarrhythmia called Torsade de Pointes (TdP).[2][3][4]
A broad range of therapeutic agents have been found to inadvertently block the hERG channel, making hERG liability a primary reason for the attrition of drug candidates during development and the withdrawal of approved drugs from the market.[5][6] Consequently, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines S7B and E14, mandate rigorous assessment of a compound's effect on the hERG channel as a critical component of preclinical safety evaluation.[1][4][7][8]
Norastemizole, a metabolite of the second-generation antihistamine astemizole, has been identified as an inhibitor of the hERG channel.[2][3][9] While its parent compound, astemizole, is a potent hERG blocker, norastemizole also demonstrates significant, albeit weaker, inhibitory activity.[2][3][9] Understanding the precise electrophysiological characteristics of this interaction is crucial for a comprehensive cardiac risk assessment.
This document provides a detailed guide to utilizing the manual whole-cell patch-clamp technique, the "gold standard" for ion channel research, to characterize the effects of norastemizole hydrobromide on the hERG channel in a manner consistent with current regulatory best practices.[1][10]
Understanding the Target: hERG Channel Gating Kinetics
The hERG channel exhibits unique gating kinetics that are critical to its physiological function and its susceptibility to drug block. Unlike many other voltage-gated potassium channels, hERG channels display:
-
Slow activation: The channels open slowly upon membrane depolarization.
-
Rapid inactivation: Once open, the channels quickly enter a non-conducting inactivated state.
-
Slow deactivation: The channels are slow to close upon membrane repolarization.
This combination of slow activation and rapid inactivation means that the peak outward current occurs during the repolarization phase of the action potential, not during the plateau phase, which is crucial for preventing arrhythmias. The diagram below illustrates the transitional states of the hERG channel.
Caption: Simplified gating scheme of the hERG potassium channel.
Experimental Design and Core Principles
The following protocol is designed to adhere to the best practice recommendations outlined in the ICH E14/S7B Q&A guidelines to ensure data quality, reproducibility, and regulatory acceptance.[1][7][8]
Cell Line Selection
The choice of a stable expression system is paramount for reliable and reproducible hERG assays. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the hERG1a isoform are widely accepted and recommended.[1][11][12][13] These cell lines offer:
-
Robust and consistent hERG expression: This ensures a measurable current of sufficient amplitude for high-quality recordings.
-
Low endogenous current contamination: Minimizes confounding electrical signals.
-
Suitability for patch-clamp: They form stable, high-resistance seals with patch pipettes.
For this protocol, we will assume the use of a validated CHO cell line stably expressing the hERG channel.
Compound Handling and Preparation
Accurate preparation and handling of this compound and control compounds are critical for obtaining reliable concentration-response data.
This compound Properties:
| Property | Value | Source |
| CAS Number | 75970-64-8 | [14][15][16] |
| Molecular Formula | C₁₉H₂₁FN₄·2HBr | [14] |
| Molecular Weight | 486.22 g/mol | [14][15] |
Stock Solution Preparation:
-
Primary Solvent: Due to the hydrophobic nature of many hERG inhibitors, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1][17]
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final DMSO concentration in the recording solution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[1][18]
Working Solution Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Perform serial dilutions in the extracellular recording solution to achieve the desired final test concentrations.
-
The final DMSO concentration in the test solutions should be kept constant across all concentrations and should not exceed 0.5%, with a target of 0.1% being ideal to avoid solvent effects on channel gating.[1]
Detailed Protocol: Manual Whole-Cell Patch-Clamp hERG Assay
This protocol outlines the steps for performing a manual whole-cell patch-clamp experiment to assess the inhibitory effect of this compound on hERG channels, in accordance with ICH S7B best practices.[1][19]
I. Solutions and Reagents
| Extracellular Solution (in mM) | Intracellular Solution (in mM) |
| NaCl: 137 | KCl: 130 |
| KCl: 4 | MgCl₂: 1 |
| CaCl₂: 1.8 | Mg-ATP: 5 |
| MgCl₂: 1 | EGTA: 5 |
| Glucose: 10 | HEPES: 10 |
| HEPES: 10 | |
| Adjust pH to 7.4 with NaOH | Adjust pH to 7.2 with KOH |
Note: All solutions must be prepared with high-purity water and filtered through a 0.22 µm filter before use.
II. Experimental Workflow
Caption: Experimental workflow for the hERG patch-clamp assay.
III. Step-by-Step Methodology
-
Cell Preparation: Plate CHO-hERG cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence and optimal health.[1]
-
Electrophysiology Setup:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution at a constant rate.
-
Maintain the bath temperature at near-physiological conditions (35-37°C).[1][19]
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Seal Formation and Whole-Cell Access:
-
Under visual guidance, approach a healthy, smooth-surfaced cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of additional suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell's membrane potential at a holding potential of -80 mV.
-
Apply a voltage protocol designed to elicit characteristic hERG currents. A recommended protocol, based on FDA and ICH guidelines, is a step-ramp protocol applied at a frequency of 0.1-0.2 Hz.[1][19]
-
Voltage Protocol Example:
-
Depolarizing step to +20 mV for 2-5 seconds.
-
Repolarizing step to -50 mV to measure the peak tail current.
-
Return to the holding potential of -80 mV.
-
-
-
Recording and Compound Application:
-
Baseline: Perfuse the cell with the vehicle control (extracellular solution with the same final DMSO concentration as the test solutions) and record the baseline hERG current until a stable amplitude is achieved (typically <5% rundown over several minutes).
-
Norastemizole Application: Apply increasing concentrations of this compound sequentially, allowing the current to reach a steady-state block at each concentration before proceeding to the next.
-
Washout: After the highest concentration, perfuse with the vehicle control solution to assess the reversibility of the block.
-
Positive Control: In separate experiments, or as part of assay validation, determine the IC₅₀ for a known hERG inhibitor such as Dofetilide, E-4031, Moxifloxacin, or Ondansetron.[1][20]
-
hERG Current Isolation: At the end of each experiment, apply a saturating concentration of a high-affinity hERG blocker (e.g., 1 µM E-4031) to measure and subtract any residual non-hERG currents.[1][19]
-
Data Analysis and Interpretation
Calculating Percentage Inhibition
For each concentration of norastemizole, calculate the percentage of current inhibition using the following formula:
% Inhibition = (1 - (I_drug / I_vehicle)) * 100
Where:
-
I_drug is the peak tail current amplitude in the presence of norastemizole.
-
I_vehicle is the peak tail current amplitude in the presence of the vehicle control.
Concentration-Response Analysis
Plot the percentage inhibition against the logarithm of the norastemizole concentration. Fit the data to a four-parameter logistic equation (Hill equation) to determine the half-maximal inhibitory concentration (IC₅₀) and the Hill slope.
Expected Results for this compound
Based on published literature, this compound is expected to block the hERG channel with an IC₅₀ of approximately 27.7 nM .[2][3][9] The block is also characterized as being use-dependent , meaning that the degree of inhibition may increase with more frequent channel activation (i.e., higher stimulation frequencies).[2][3][21]
Validation with Positive Controls
To ensure the assay is performing correctly and is sensitive to hERG inhibition, the IC₅₀ values for positive controls should be determined and compared to established literature values obtained under similar "best practice" conditions.
| Positive Control | Expected IC₅₀ (ICH E14/S7B Training Material) | Metrion Biosciences In-House IC₅₀ |
| Moxifloxacin | 62 µM (38, 104) | 96.2 µM (78.6, 117.7) |
| Ondansetron | 1.4 µM (0.8, 2.6) | 1.72 µM (1.51, 1.95) |
| Dofetilide | 0.01 µM (<0.01, 0.02) | 0.012 µM (0.011, 0.013) |
| (Values are presented as mean with 95% confidence intervals in parentheses)[20][22] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty forming a GΩ seal | - Unhealthy cells- Debris on pipette tip- Vibrations | - Use cells from a healthy, sub-confluent culture.- Ensure all solutions are filtered and the pipette glass is clean.- Isolate the setup from vibrations with an anti-vibration table. |
| Unstable recording (rundown) | - Poor seal quality- Cell dialysis with pipette solution | - Ensure a seal resistance >1 GΩ.- Include ATP and GTP in the intracellular solution to support cell health. |
| High electrical noise | - Improper grounding- External electrical interference | - Check all grounding connections of the setup and Faraday cage.- Turn off unnecessary nearby electrical equipment. |
| Compound precipitation | - Poor solubility in aqueous buffer | - Visually inspect solutions for precipitates.- If solubility is an issue, consider using a lower top concentration or adding a surfactant (with appropriate controls).[23] |
| Inconsistent IC₅₀ values | - Inaccurate compound concentrations- Instability of diluted compound | - Verify stock solution concentration.- Prepare fresh dilutions for each experiment.- Consider nonspecific binding to tubing and minimize it by using appropriate materials. |
Conclusion
The manual patch-clamp hERG assay, when conducted with rigorous adherence to best practices, provides the most reliable and detailed characterization of a compound's potential for cardiac liability. This guide offers a comprehensive framework for assessing the interaction of this compound with the hERG channel, from experimental design to data interpretation. By following these protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data that is essential for informed decision-making in drug development and ensuring patient safety.
References
-
Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
- Su, Z., Martin, R. L., & Cox, B. F. (2000). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Journal of Cardiovascular Electrophysiology, 11(8), 836–843.
-
OHSU. (n.d.). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
- Zou, A., He, Y., Li, W., Sun, H., & Xu, C. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 147–156.
-
Metrion Biosciences. (n.d.). GLP hERG Assay Validation following ICH E14/S7B 2022 Q&A best practice guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Block of HERG Potassium Channels by the Antihistamine Astemizole and its Metabolites Desmethylastemizole and Norastemizole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]
- Li, Z., et al. (2017). A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. Toxicological Sciences, 155(2), 437-448.
-
Metrion Biosciences. (n.d.). GLP hERG assay validation following ICH E14/ S7B 2022 Q&A best practice guidelines. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]
- Gintant, G. A., & Gallacher, D. J. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double-Negative” Scenario. Clinical Pharmacology & Therapeutics, 110(3), 606-613.
-
B'SYS GmbH. (n.d.). CHO-Tet hERG Cell Line. Retrieved from [Link]
- Windisch, A., et al. (2007). State dependent dissociation of HERG channel inhibitors. British Journal of Pharmacology, 152(3), 369-378.
-
National Center for Biotechnology Information. (2019). Support Vector Machine model for hERG inhibitory activities based on the integrated hERG database using descriptor selection by NSGA-II. Retrieved from [Link]
-
Huicheng Biotech. (n.d.). This compound. Retrieved from [Link]
-
Novartis OAK. (2016). A molecular matched pair analysis of hERG inhibition data. Retrieved from [Link]
-
Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]
-
Aurora Biomed. (n.d.). CHO-hERG Cell Line. Retrieved from [Link]
-
MDPI. (2018). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Retrieved from [Link]
-
ResearchGate. (2025). Establishment and characterization of a stable hERG cell line for high-throughput drug cardiac safety screening. Retrieved from [Link]
-
HESI. (2025). Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. Retrieved from [Link]
-
ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
Labcorp. (2023). Validation of an ICH E14/S7B Q&A best practice compliant hERG assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Determination of drugs with poor solubility in hERG external solution by LC-MS/MS to support hERG Potency Assessment. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Training Materials Examples for ICH E14 Q&A 5.1 Table 1. Integrated Risk Assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. Retrieved from [Link]
- Taglialatela, M., et al. (1998). Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines. Molecular Pharmacology, 54(1), 113-121.
-
Sophion Bioscience. (n.d.). Early identification of hERG liability in drug discovery programs by automated patch clamp. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
Sources
- 1. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 2. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLP hERG assay validation following ICH E14/ S7B 2022 Q&A best practice guidelines [metrionbiosciences.com]
- 8. labcorp.com [labcorp.com]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 11. bsys.ch [bsys.ch]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
- 15. clinivex.com [clinivex.com]
- 16. Norastemizole Hydrobromide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 17. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. metrionbiosciences.com [metrionbiosciences.com]
- 21. State dependent dissociation of HERG channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. database.ich.org [database.ich.org]
- 23. fda.gov [fda.gov]
analytical methods for norastemizole hydrobromide quantification
An Application Guide to the Development and Validation of Analytical Methods for Norastemizole Hydrobromide Quantification
Abstract
This comprehensive application note provides detailed methodologies and guiding principles for the quantitative analysis of this compound, a potent H1 histamine receptor antagonist.[1] Recognizing the critical need for robust and reliable analytical methods in pharmaceutical development and quality control, this document outlines two primary instrumental approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for assays in pharmaceutical formulations and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in biological matrices. Each section is designed to provide researchers and drug development professionals with a scientifically-grounded framework, from initial method development to full validation in accordance with ICH guidelines.[2][3][4][5]
Introduction: The Analytical Imperative for Norastemizole
Norastemizole is a principal active metabolite of astemizole and a potent second-generation antihistamine in its own right.[1] Its mechanism of action involves high-affinity antagonism of the histamine H1 receptor, making it a compound of significant interest for treating allergic conditions. The accurate and precise quantification of this compound is paramount throughout the drug development lifecycle for several key applications:
-
Active Pharmaceutical Ingredient (API) Purity and Assay: Determining the purity and strength of the bulk drug substance.
-
Formulation Analysis: Quantifying the drug in finished dosage forms such as tablets, capsules, or oral solutions.
-
Stability Studies: Assessing the degradation of the drug product under various environmental conditions to establish a shelf-life.
-
Pharmacokinetic (PK) Studies: Measuring drug concentrations in biological fluids (e.g., plasma, serum) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides the foundational protocols to develop and validate analytical methods fit for these intended purposes, emphasizing the rationale behind procedural choices to ensure methodological robustness and data integrity.
Method Selection: A Dichotomy of Purpose
The choice of analytical technique is dictated by the sample matrix and the required sensitivity. For the quantification of this compound, we present two complementary platforms.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse of pharmaceutical quality control. Its widespread availability, cost-effectiveness, and high precision make it the ideal choice for assay and impurity determination in API and finished products, where analyte concentrations are relatively high. The method's principle relies on the physical separation of norastemizole from excipients and potential degradants on a reversed-phase column, followed by quantification based on its ultraviolet absorbance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as PK studies, the complexity of the matrix (plasma, urine) and the low expected concentrations of the analyte necessitate a more sensitive and selective technique. LC-MS/MS provides unparalleled specificity by isolating a precursor ion (matching the molecular weight of norastemizole) and detecting a specific fragment ion after collision-induced dissociation. This high selectivity minimizes interference from endogenous matrix components, allowing for quantification at the nanogram or even picogram per milliliter level.[6][7][8]
PART 1: Quantification of this compound in Pharmaceutical Formulations by RP-HPLC-UV
This section details a robust Reversed-Phase HPLC method suitable for assay and stability testing of norastemizole in solid dosage forms.
Principle and Causality
The method employs a C18 stationary phase, which is nonpolar. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol), is used to elute the components. Norastemizole, being a moderately nonpolar molecule, is retained on the column and then eluted by the organic component of the mobile phase. The buffer (e.g., phosphate) is used to control the pH, ensuring consistent ionization state of the analyte and thus reproducible retention times. UV detection is selected based on the chromophoric nature of the norastemizole molecule.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and Purified Water.
-
Standard: this compound Reference Standard.
Experimental Protocol: Step-by-Step
-
Mobile Phase Preparation (60:40 v/v Acetonitrile: 25mM Phosphate Buffer pH 3.5):
-
Prepare a 25mM potassium dihydrogen phosphate solution by dissolving the appropriate amount in purified water.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 600 mL of Acetonitrile with 400 mL of the prepared buffer.
-
Degas the final mobile phase by sonication or helium sparging.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.
-
Dilute to the mark with methanol and mix thoroughly. This is the Standard Stock Solution.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of at least five working standard solutions by diluting the Standard Stock Solution with mobile phase to cover the expected concentration range (e.g., 5, 10, 20, 40, 60 µg/mL).
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of norastemizole and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete extraction.
-
Dilute to the mark with methanol, mix well, and filter through a 0.45 µm syringe filter to remove insoluble excipients.
-
Dilute this solution with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).
-
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately nonpolar analytes. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v) | The organic/aqueous ratio ensures a reasonable retention time. Acidic pH suppresses silanol interactions and ensures consistent protonation of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[9] |
| Detection Wavelength | ~245 nm (To be confirmed by PDA scan) | Wavelength of maximum absorbance for quantification, providing the best signal-to-noise ratio. Similar compounds show absorbance in this region.[10][11] |
| Injection Volume | 20 µL | A typical volume that balances sensitivity with peak shape. |
Workflow Diagram
Caption: RP-HPLC-UV workflow for norastemizole quantification.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][12]
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte and not from excipients, impurities, or degradants. | Peak purity index > 0.999 (PDA detector). No interfering peaks at the retention time of norastemizole in placebo and stressed samples. |
| Linearity | To show a direct correlation between concentration and detector response. | A minimum of 5 concentrations. Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery between 98.0% and 102.0% for the assay of drug product. Determined by spiking placebo with known amounts of API at 3 levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-day): %RSD ≤ 2.0% analyzed on a different day/by a different analyst. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Primarily relevant for impurity quantification. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | %RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). |
PART 2: Quantification of Norastemizole in Human Plasma by LC-MS/MS
This section outlines a method for trace-level quantification suitable for pharmacokinetic studies.
Principle and Causality
This method combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After extraction from plasma, norastemizole is chromatographically separated to remove matrix components that can cause ion suppression. It then enters the mass spectrometer, where it is ionized (typically by Electrospray Ionization, ESI). The first quadrupole (Q1) selects the protonated molecular ion ([M+H]⁺). This ion is fragmented in the collision cell (Q2), and a specific, stable product ion is selected by the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), ensures that only the target analyte is quantified.[6][13]
Instrumentation and Materials
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Purified Water, Human Plasma (blank).
-
Internal Standard (IS): A deuterated analog of norastemizole (e.g., Norastemizole-d4) or a structurally similar compound not present in the sample.
Experimental Protocol: Step-by-Step
-
Sample Pre-treatment (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC and MS/MS Conditions:
-
These conditions must be optimized experimentally. The following are typical starting points.
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Short column and small particles allow for rapid gradient elution, increasing sample throughput. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for LC-MS. |
| Gradient Elution | A steep gradient (e.g., 5% to 95% B in 3 minutes) | Rapidly elutes the analyte while separating it from early-eluting salts and late-eluting lipids. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | Norastemizole contains basic nitrogen atoms that readily accept a proton. |
| MRM Transitions | Norastemizole: [M+H]⁺ → Product ionInternal Standard: [M+H]⁺ → Product ion | To be determined by direct infusion of the standard into the mass spectrometer. The most intense and stable fragment is chosen. |
| Collision Energy | To be optimized for maximum product ion intensity. | Varies for each compound and instrument. |
Workflow Diagram
Caption: LC-MS/MS workflow for bioanalytical quantification.
Bioanalytical Method Validation
Validation for bioanalytical methods follows similar principles to ICH but with specific considerations for matrix effects, recovery, and stability in biological fluids.
| Parameter | Objective | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous components in the matrix. | Response in blank plasma from at least 6 sources should be <20% of the LLOQ response. |
| Linearity & LLOQ | Define the accurate quantification range, including the Lower Limit of Quantification (LLOQ). | r² ≥ 0.99. LLOQ must be quantifiable with precision (%CV) ≤20% and accuracy (bias) within ±20%.[13] |
| Accuracy & Precision | Evaluate closeness to nominal value and variability across the range. | At least 4 QC levels (LLOQ, Low, Mid, High). Intra- and Inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (bias) within ±15% (±20% at LLOQ).[7][8][13] |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Ensure analyte stability during sample handling and storage. | Freeze-thaw, short-term (bench-top), and long-term stability must be assessed. Analyte concentration should be within ±15% of the baseline value. |
Conclusion
The analytical quantification of this compound can be reliably achieved using the methodologies presented in this guide. For quality control of pharmaceutical products, the RP-HPLC-UV method provides a robust, precise, and cost-effective solution. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method is the gold standard. In all cases, a thorough method validation compliant with ICH or equivalent regulatory guidelines is mandatory to ensure the generation of reliable and defensible data.[2][5] The specific conditions provided herein serve as an expert-recommended starting point for method development, which should always be followed by systematic optimization and validation for the specific application at hand.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Saqib, M., et al. (2023). An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Journal of Chemical Health Risks. [Link]
-
Güngör, S., & Onur, F. (2001). Determination of astemizole in pharmaceutical preparations using spectrophotometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Szafarz, M., et al. (2011). LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum—Application to Pharmacokinetic Studies. Chromatographia. [Link]
-
ResearchGate. (n.d.). HPLC methods for the determination of astemizole. [Link]
-
El-Gindy, A., et al. (1992). Spectrophotometric quantification of astemizole and its demethylated metabolite in urine after TLC separation. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
-
Bogusz, M. J., et al. (2002). Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry. Journal of Chromatography B. [Link]
-
El-Kimary, E. I., et al. (2023). Sustainable Stability-Indicating spectra manipulations for the concurrent quantification of a novel Anti-COVID-19 drug and its active Metabolite: Green profile assessment. Scientific Reports. [Link]
-
Kovaleva, E. L., et al. (2022). Development and validation of methods for quantitative determination of active pharmaceutical substances in nasal spray. Pharmacy & Pharmacology. [Link]
-
Meyer, M. J., et al. (2020). Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma. Bioanalysis. [Link]
-
Sastry, C. S., et al. (1998). Spectrophotometric determination of astemizole. Talanta. [Link]
-
ResearchGate. (2025). Determination of antihistaminic pharmaceuticals in surface water samples by SPE-LC-MS/MS method. [Link]
-
Neuroquantology. (n.d.). “Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation”. [Link]
-
ResearchGate. (2025). A comprehensive review of the analytical methods used for the determination of selected antihistamines in pharmaceutical dosage forms and biological fluids. [Link]
-
Al-Hetlani, E., et al. (2025). Deep ultraviolet Raman spectroscopic analysis of antihistamine drugs in oral fluid for forensic purposes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Szafarz, M., et al. (2011). LC-MS-MS Method for the Analysis of New Non-Imidazole Histamine H(3) Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum-Application to Pharmacokinetic Studies. Chromatographia. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Determination of Histamine on BIST A+ Column. [Link]
-
Al-Sabakha, M., & Al-Shehri, M. (n.d.). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Journal of Pharmaceutical Research International. [Link]
Sources
- 1. axonmedchem.com [axonmedchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS-MS Method for the Analysis of New Non-Imidazole Histamine H(3) Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum-Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of methods for quantitative determination of active pharmaceutical substances in nasal spray - Larskiy - Pharmacy & Pharmacology [journals.eco-vector.com]
- 10. neuroquantology.com [neuroquantology.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum—Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Norastemizole Hydrobromide in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a comprehensive and robust method for the quantitative analysis of norastemizole hydrobromide in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Norastemizole, a principal active metabolite of astemizole, is a potent H1-receptor antagonist.[1] Accurate quantification in biological matrices is crucial for pharmacokinetic studies and clinical research. This guide provides a detailed, step-by-step protocol encompassing sample preparation, optimized LC-MS/MS parameters, and a thorough method validation strategy based on the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4][5][6][7] The methodologies described herein are designed to ensure high sensitivity, specificity, and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Norastemizole Quantification
Norastemizole is a second-generation antihistamine and the primary active metabolite of astemizole.[2] It exhibits a significantly higher potency as an H1 antagonist compared to its parent compound.[1] Although astemizole was withdrawn from some markets due to cardiovascular concerns, research into its metabolites and their therapeutic potential continues. Therefore, a reliable and validated analytical method for the quantification of norastemizole in biological fluids is essential for pharmacokinetic profiling, metabolism studies, and toxicological assessments.
Liquid chromatography-tandem mass spectrometry has become the gold standard for bioanalytical studies due to its high sensitivity, specificity, and speed.[5][8] This application note leverages these advantages to provide a detailed protocol for the analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | 1-[(4-Fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine Hydrobromide | [9] |
| Molecular Formula | C₁₉H₂₁FN₄·2HBr | [9] |
| Molecular Weight | 486.22 g/mol | [9] |
| Monoisotopic Mass (Free Base) | 324.1754 g/mol | [1] |
| Solubility | Soluble in 0.1N HCl(aq), DMSO, and EtOH. | [1] |
Experimental Workflow: From Sample to Signal
The overall analytical workflow is designed for efficiency and accuracy, minimizing sample handling and potential for error.
Caption: Overall experimental workflow for norastemizole analysis.
Detailed Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and effective method for extracting norastemizole and its internal standard from the complex plasma matrix, minimizing matrix effects.
Materials:
-
Human plasma
-
This compound reference standard
-
Internal Standard (IS): Astemizole or a stable isotope-labeled norastemizole (recommended)
-
Methyl tert-butyl ether (MTBE)
-
5% Ammonium hydroxide solution
-
Reconstitution solvent: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 600 µL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (approximately 550 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Parameters
The following parameters are a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The following MRM transitions are proposed based on the structure of norastemizole and fragmentation patterns of similar benzimidazole-containing compounds.[10][11]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Norastemizole | 325.2 | 109.1 | 100 | 30 | 25 |
| Norastemizole (Qualifier) | 325.2 | 218.1 | 100 | 30 | 20 |
| Astemizole (IS) | 459.2 | 218.1 | 100 | 35 | 22 |
Proposed Fragmentation Pathway of Norastemizole
Understanding the fragmentation of the analyte is key to developing a specific and sensitive MRM method. The proposed pathway is based on the principles of mass spectral fragmentation and data from structurally related molecules.[9][12][13]
Caption: Predicted fragmentation of protonated norastemizole.
The primary fragmentation is expected to occur at the benzylic C-N bond, yielding the stable 4-fluorobenzyl cation (m/z 109.1). A secondary fragmentation can lead to the formation of the benzimidazole-piperidine moiety (m/z 218.1). The most intense and stable fragment should be selected as the quantifier for optimal sensitivity.
Method Validation Protocol
A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for intended applications. The following parameters should be assessed according to ICH Q2(R1) and FDA guidelines.[2][3][4][5][6][7]
| Validation Parameter | Acceptance Criteria |
| Specificity & Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. |
| Linearity & Range | Calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and precision and accuracy within ±20%. |
| Accuracy & Precision | Replicate analysis (n=5) of quality control (QC) samples at three concentrations (low, mid, high). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | The ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix should be consistent across different lots of plasma. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative (autosampler). Analyte concentration should be within ±15% of the nominal concentration. |
Conclusion and Field-Proven Insights
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The combination of a streamlined liquid-liquid extraction protocol and optimized mass spectrometric parameters ensures high-quality data suitable for regulated bioanalysis.
Expert Recommendations:
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in extraction and ionization. If unavailable, a structurally similar analog like astemizole can be used, but careful validation of matrix effects is critical.
-
Solvent Quality: Ensure the use of high-purity, LC-MS grade solvents and reagents to minimize background noise and interfering peaks.
-
System Suitability: Before each analytical run, inject a system suitability standard to verify instrument performance, including peak shape, retention time, and signal intensity.
This application note serves as a comprehensive guide for researchers. However, method parameters may require further optimization based on the specific instrumentation and laboratory conditions.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][3]
-
International Council for Harmonisation. (2024). Q2(R2) Validation of Analytical Procedures. [Link][5]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][6]
-
Van de Water, F. P., & Verhagen, J. C. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. [Link][10]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
-
Gergov, M., Robson, J. N., Ojanperä, I., Heinonen, O. P., & Vuori, E. (2001). Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry. Forensic science international, 121(1-2), 108–115. [Link][14]
-
International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link][15]
-
Rübel, A., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Analytical and bioanalytical chemistry, 410(12), 2937–2950. [Link][11]
-
Back, H. M., Lee, H. J., Chae, J. W., Song, I. S., Seo, J. H., Yun, H. Y., & Kwon, K. I. (2015). A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics. Journal of pharmaceutical and biomedical analysis, 114, 1-6. [Link][2]
-
Gergov, M., Robson, J. N., Ojanperä, I., Heinonen, O. P., & Vuori, E. (2001). Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry. Forensic Science International, 121(1-2), 108-115. [Link][7]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link][11]
-
Agilent Technologies. Optimizing the Agilent Multimode Source. [Link][16]
-
Wauters, A., et al. (2020). Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma. Bioanalysis, 12(3), 175-189. [Link][8]
-
Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link][17]
-
Zhang, X., et al. (2022). Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry. Rapid Communications in Mass Spectrometry, 36(9), e9269. [Link][12]
-
Tökés, L., Jones, G., & Djerassi, C. (1968). Mass spectral fragmentation of 18-norsteroids and 12-oxo-20-hydroxysteroids. Journal of the American Chemical Society, 90(19), 5465-5477. [Link][13]
-
Google Patents. US6627646B2 - Norastemizole polymorphs. [18]
-
Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5246. [Link][19]
-
MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link][20]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2012). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Journal of the Brazilian Chemical Society, 23, 1495-1506. [Link][1]
Sources
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel HPLC–MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics (2015) | Hyun-moon Back | 4 Citations [scispace.com]
- 5. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectral fragmentation of 18-norsteroids and 12-oxo-20-hydroxysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. US6627646B2 - Norastemizole polymorphs - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Norastemizole Hydrobromide in Cell Culture
These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for the use of norastemizole hydrobromide in cell culture-based assays. The focus is on leveraging this compound as a tool to investigate cardiac ion channel function, particularly the hERG potassium channel, a critical component in cardiac safety assessment.
Introduction: this compound - A Tool for Probing Cardiac Repolarization
Norastemizole is an active metabolite of the second-generation antihistamine astemizole.[1][2][3][4] While it functions as a potent histamine H1 receptor antagonist, its significance in preclinical drug development stems from its interaction with the human Ether-a-go-go-Related Gene (hERG) potassium channel.[5][6] The hERG channel is a critical component of the cardiac action potential, specifically contributing to the repolarization phase.[7][8] Inhibition of the hERG channel can lead to a prolongation of the QT interval, a condition that increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[2][9]
Norastemizole has been shown to be a blocker of the hERG channel, albeit with a lower potency compared to its parent compound, astemizole, and another metabolite, desmethylastemizole.[1][2][3] This property makes this compound a valuable reference compound in in vitro cell-based assays designed to assess the potential cardiotoxicity of new chemical entities. By understanding the interaction of norastemizole with the hERG channel, researchers can gain insights into the mechanisms of drug-induced QT prolongation and develop safer therapeutics.
These application notes will detail the necessary protocols for preparing this compound solutions and utilizing them in two key cell culture applications: assessing hERG channel inhibition via automated patch-clamp electrophysiology and evaluating general cytotoxicity through cell viability assays.
Diagram: The Role of hERG in Cardiac Action Potential and Drug-Induced Blockade
Caption: Norastemizole blocks hERG channels, reducing K+ efflux and prolonging cardiac repolarization.
Part 1: Preparation of this compound Stock Solutions
Accurate and consistent preparation of the test compound is fundamental to obtaining reproducible in vitro data. Due to the typically low aqueous solubility of compounds like norastemizole, a concentrated stock solution is prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO).
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-Weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need to calculate the required mass based on its molecular weight.
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile amber microcentrifuge tube.
-
Add the calculated volume of sterile, cell culture grade DMSO to achieve a final concentration of 10 mM.
-
-
Solubilization:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -80°C should be used within 6 months, while a -20°C stock should be used within 1 month.[10]
-
Table 1: this compound Stock Solution Quick Reference
| Property | Value |
| Molecular Weight | Refer to Certificate of Analysis |
| Recommended Solvent | DMSO (cell culture grade) |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Handling Precautions | Use in a ventilated hood. Wear appropriate personal protective equipment (PPE). |
Part 2: Cell Line Selection and Maintenance
The choice of cell line is critical for studying the effects of norastemizole on the hERG channel. Mammalian cell lines that are stably transfected with the KCNH2 gene (which encodes the hERG channel) are the industry standard. Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used for this purpose.[1][2][9][11][12]
Protocol 2: Culture of HEK293 Cells Stably Expressing hERG (HEK-hERG)
Materials:
-
HEK-hERG cells (cryopreserved vial)
-
Complete Growth Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418 or Puromycin, concentration as per supplier's recommendation)[12]
-
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
70% Ethanol
-
Sterile cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.[13][14]
-
Decontaminate the outside of the vial with 70% ethanol before opening in a biological safety cabinet.[13][14]
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 4 minutes.[14]
-
Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask and place it in a humidified incubator.
-
-
Cell Maintenance and Propagation:
-
Change the medium every 2-3 days.
-
When the cells reach 70-80% confluency, they should be passaged.[12]
-
To passage, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-3 minutes, or until the cells detach.[13]
-
Neutralize the trypsin by adding at least 3 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count and seed new flasks at the desired density (e.g., 1:3 to 1:5 split ratio).[12]
-
Part 3: hERG Channel Inhibition Assay using Automated Patch-Clamp
Automated patch-clamp systems have become the gold standard for assessing compound effects on ion channels like hERG in a medium- to high-throughput manner.[9][11][15] These systems provide high-quality electrophysiological data with greater efficiency than manual patch-clamp.[16]
Protocol 3: Automated Patch-Clamp Assay for Norastemizole-Induced hERG Block
Materials:
-
HEK-hERG cells in a single-cell suspension
-
Automated patch-clamp system and associated consumables (e.g., plates)
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound serial dilutions prepared from the DMSO stock
-
Vehicle control (DMSO at the final concentration used for compound dilutions)
Procedure:
-
Cell Preparation:
-
Harvest HEK-hERG cells as described in Protocol 2.
-
Prepare a single-cell suspension at the optimal density recommended by the automated patch-clamp system manufacturer (typically around 1 x 10^6 cells/mL).[11]
-
-
System Setup and Quality Control:
-
Prime the automated patch-clamp system with the appropriate extracellular and intracellular solutions.
-
Perform system quality control checks, ensuring high seal resistance (≥1 GΩ).[18]
-
-
Compound Plate Preparation:
-
Prepare a compound plate with serial dilutions of this compound in extracellular solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell health (typically ≤ 0.5%).
-
Include wells for vehicle control and a positive control.
-
-
Electrophysiological Recording:
-
Load the cell suspension and compound plate into the instrument.
-
Initiate the automated patch-clamp run. The system will establish whole-cell recordings and apply a voltage protocol to elicit hERG currents.
-
A typical voltage protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.[18]
-
After establishing a stable baseline recording in the vehicle solution, the system will perfuse the cells with the different concentrations of norastemizole.
-
-
Data Analysis:
-
Measure the peak hERG tail current amplitude before and after compound addition.
-
Calculate the percentage of current inhibition for each concentration of norastemizole.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value (the concentration at which 50% of the hERG current is inhibited).[18]
-
Table 2: Representative hERG Inhibition Data for Norastemizole and Controls
| Compound | IC₅₀ (nM) | Reference(s) |
| Norastemizole | 27.7 | [1][2] |
| Astemizole | 0.9 - 1.0 | [1][2] |
| Desmethylastemizole | 1.0 | [1][2] |
| Cisapride | Varies by study | [7] |
| E-4031 | Varies by study | [16] |
Diagram: Automated Patch-Clamp Workflow
Caption: Workflow for assessing hERG inhibition using an automated patch-clamp system.
Part 4: Cell Viability and Cytotoxicity Assays
While the primary focus of using norastemizole in this context is its effect on hERG channels, it is also crucial to assess its general cytotoxicity.[19][20] Cell viability assays help to distinguish between a specific pharmacological effect (hERG blockade) and a general toxic effect that could confound the results of the primary assay.[21][22]
Protocol 4: MTS-Based Cell Viability Assay
Materials:
-
HEK-hERG cells
-
Complete Growth Medium
-
96-well, clear-bottom, sterile cell culture plates
-
This compound serial dilutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count HEK-hERG cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cell plate and replace it with the medium containing the various concentrations of norastemizole. Include vehicle control wells.
-
Incubate the plate for a duration that matches the exposure time in the hERG assay.
-
-
MTS Assay:
-
Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Measurement:
-
Measure the absorbance at 490 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the concentration of norastemizole to determine the CC₅₀ (the concentration at which 50% of cell viability is lost).
-
By comparing the hERG IC₅₀ with the CC₅₀, a selectivity window can be established. A large selectivity window (CC₅₀ >> IC₅₀) indicates that the observed hERG inhibition is a specific pharmacological effect and not due to general cytotoxicity.
References
-
Su, Z., et al. (2001). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. PubMed. Available at: [Link]
-
Bohme, G. A., et al. (2018). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. Available at: [Link]
-
Su, Z., et al. (2001). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. OHSU. Available at: [Link]
-
O'Brien, J., et al. (2000). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]
-
Kanda, Y., et al. (2015). Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. BMC Pharmacology and Toxicology. Available at: [Link]
-
Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol of Cell-based hERG Potassium Ion Channel Assay for High-throughput Screening. Available at: [Link]
-
Wang, L., et al. (2018). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods in Molecular Biology. Available at: [Link]
-
Gintant, G., et al. (2016). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology. Available at: [Link]
-
Eurofins DiscoverX. (n.d.). hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. Available at: [Link]
-
Su, Z., et al. (2001). Block of HERG Potassium Channels by the Antihistamine Astemizole and its Metabolites Desmethylastemizole and Norastemizole. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2018). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. SpringerLink. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]
-
B'SYS GmbH. (n.d.). HEK hERG Cell Line. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Astemizole. PubChem. Available at: [Link]
-
Drugs of the Future. (1998). Norastemizole. Available at: [Link]
-
AdisInsight. (2000). Norastemizole Sepracor. PubMed. Available at: [Link]
-
GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. Available at: [Link]
-
Taglialatela, M., et al. (1999). Cardiac ion channels and antihistamines: possible mechanisms of cardiotoxicity. Clinical and Experimental Allergy. Available at: [Link]
-
Taglialatela, M., et al. (1998). Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines. Molecular Pharmacology. Available at: [Link]
-
Howarth, P. H., et al. (1984). Astemizole, a potent histamine H1-receptor antagonist: effect in allergic rhinoconjunctivitis, on antigen and histamine induced skin weal responses and relationship to serum levels. British Journal of Clinical Pharmacology. Available at: [Link]
-
Joulia, R., et al. (2022). Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization. STAR Protocols. Available at: [Link]
-
REPROCELL. (n.d.). Protocols. Available at: [Link]
Sources
- 1. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Cardiac ion channels and antihistamines: possible mechanisms of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bsys.ch [bsys.ch]
- 13. tripod.nih.gov [tripod.nih.gov]
- 14. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 17. Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for Norastemizole Hydrobromide in Histamine Release Assays
Introduction: The Significance of Norastemizole Hydrobromide in Histamine H1 Receptor Antagonism and Safety Pharmacology
Norastemizole is a potent, second-generation antihistamine that acts as a selective H1 receptor antagonist.[1][2] It is the principal active metabolite of astemizole, a drug that was withdrawn from the market due to concerns about cardiotoxicity, specifically the prolongation of the QT interval which can lead to life-threatening arrhythmias like torsades de pointes.[3][4][5][6] This cardiotoxicity was linked to the blockade of the human ether-a-go-go-related gene (hERG) potassium channel.[7] Norastemizole was developed as a safer alternative, exhibiting a significantly lower affinity for the hERG channel while retaining high H1 receptor potency.[8][7] In fact, norastemizole is 13 to 16 times more potent as an H1 antagonist than its parent compound, astemizole.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in histamine release assays. The protocols detailed herein are designed to assess the efficacy of norastemizole in inhibiting histamine release and to evaluate its potential for off-target effects, a critical aspect of preclinical safety pharmacology.[9] Understanding the principles and methodologies of these assays is paramount for the characterization of novel antihistamines and other compounds that may modulate mast cell and basophil function.
Scientific Principles of Histamine Release Assays
Histamine is a key mediator in allergic reactions, released from the granules of mast cells and basophils upon stimulation.[10] This process, known as degranulation, can be triggered by various stimuli, including allergens cross-linking IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the cell surface.[11][12] Histamine release assays are designed to quantify the amount of histamine released from these cells in response to a specific stimulus, thereby providing a measure of the cellular response and the modulatory effects of test compounds like norastemizole.
There are two primary approaches to assessing histamine release: in vitro and in vivo assays.
-
In vitro assays typically utilize isolated mast cells, basophils (often from whole blood), or cell lines to measure histamine release directly in a controlled environment. These assays are invaluable for mechanistic studies and for screening compounds for their ability to inhibit or induce histamine release.
-
In vivo assays , such as the passive cutaneous anaphylaxis (PCA) model, assess the physiological consequences of histamine release in a living organism, providing a more integrated understanding of a compound's effects on the allergic response.[13][14]
The quantification of released histamine is a critical step in these assays and can be achieved through various analytical techniques, including enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
Experimental Protocols
Part 1: In Vitro Histamine Release Assay Using Human Whole Blood
This protocol describes an in vitro method to assess the inhibitory effect of this compound on allergen- or anti-IgE-induced histamine release from human basophils in a whole blood matrix.[17]
1.1. Materials and Reagents
-
This compound
-
Heparinized human whole blood (from healthy, non-atopic donors)
-
Release Buffer (e.g., PIPES buffer)
-
Allergen of interest (e.g., dust mite extract, pollen extract) or anti-IgE antibody
-
Positive Control (e.g., Compound 48/80)
-
Negative Control (Release Buffer)
-
Histamine ELISA kit or access to LC-MS/MS instrumentation
-
Glass or polypropylene tubes
-
Incubator (37°C)
-
Centrifuge
1.2. Experimental Workflow
Caption: In vitro histamine release assay workflow.
1.3. Step-by-Step Protocol
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in the release buffer to achieve the desired final concentrations.
-
Blood Handling: Use fresh heparinized whole blood, ideally within 2 hours of collection. Gently mix the blood before aliquoting.[15]
-
Assay Setup:
-
Label tubes for each condition: blank (spontaneous release), positive control (e.g., anti-IgE), and test conditions with varying concentrations of norastemizole.
-
Pipette 200 µL of heparinized whole blood into each tube.[16]
-
Add 20 µL of the appropriate norastemizole dilution or vehicle control to the tubes and pre-incubate for 15 minutes at 37°C.
-
-
Histamine Release Stimulation:
-
Add 20 µL of the allergen or anti-IgE solution to the respective tubes to initiate histamine release. For the spontaneous release control, add 20 µL of release buffer.
-
Gently mix the contents of the tubes.
-
-
Incubation: Incubate all tubes for 60 minutes at 37°C in a water bath.[17][18]
-
Termination of Reaction: Stop the reaction by placing the tubes in an ice bath for 10 minutes.
-
Sample Collection: Centrifuge the tubes at 700 x g for 10 minutes to pellet the cells.
-
Histamine Quantification: Carefully collect the supernatant for histamine analysis using a validated histamine ELISA kit or by LC-MS/MS.[16]
1.4. Data Analysis and Interpretation
The percentage of histamine release is calculated using the following formula:
% Histamine Release = [(Histamine in sample - Spontaneous histamine release) / (Total histamine - Spontaneous histamine release)] x 100
To determine the total histamine content, a separate aliquot of whole blood is lysed (e.g., by hypotonic shock) to release all intracellular histamine.[15] The IC50 value for this compound can be determined by plotting the percentage of histamine release against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Table 1: Example Data for In Vitro Histamine Release Inhibition by this compound
| Norastemizole (nM) | % Histamine Release Inhibition |
| 0.1 | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 78.3 ± 5.2 |
| 100 | 95.1 ± 2.8 |
| 1000 | 98.9 ± 1.5 |
Part 2: In Vivo Passive Cutaneous Anaphylaxis (PCA) Assay
The PCA model is a widely used in vivo assay to evaluate the effects of anti-allergic compounds on IgE-mediated mast cell degranulation in the skin.[13][14]
2.1. Materials and Reagents
-
This compound
-
Rodents (e.g., mice or rats)
-
Anti-DNP IgE antibody
-
DNP-HSA (dinitrophenyl-human serum albumin)
-
Evans Blue dye
-
Saline solution
-
Formamide (for dye extraction)
-
Spectrophotometer
2.2. Experimental Workflow
Sources
- 1. axonmedchem.com [axonmedchem.com]
- 2. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drug-card.io [drug-card.io]
- 4. The current cardiac safety situation with antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular safety of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular safety of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. fda.gov [fda.gov]
- 10. sceti.co.jp [sceti.co.jp]
- 11. mdpi.com [mdpi.com]
- 12. Degranulation of Mast Cells as Drug Development Target | Encyclopedia MDPI [encyclopedia.pub]
- 13. criver.com [criver.com]
- 14. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 15. novamedline.com [novamedline.com]
- 16. ldn.de [ldn.de]
- 17. Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Automated histamine analysis for in vitro allergy testing. II. Correlation of skin test results with in vitro whole blood histamine release in 82 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Testing of Norastemizole Hydrobromide
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo efficacy testing of norastemizole hydrobromide, a potent and selective second-generation histamine H1 receptor antagonist. Norastemizole, an active metabolite of astemizole, is distinguished by its rapid onset of action and a significantly improved cardiovascular safety profile, lacking the potential for QT prolongation seen with its parent compound.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale for model selection, experimental design, and endpoint analysis. We present detailed, field-proven protocols for evaluating norastemizole's antihistaminic and anti-allergic properties in validated preclinical animal models, ensuring a robust and reproducible assessment of its therapeutic potential for conditions such as allergic rhinitis.
Introduction: The Scientific Case for Norastemizole
Histamine H1 receptor antagonists are fundamental in the management of allergic disorders.[3] Norastemizole represents a significant advancement in this class. It is a highly potent H1 antagonist, demonstrating 13- to 16-fold greater potency than astemizole and 20- to 40-fold greater potency in inhibiting histamine-induced bronchoconstriction.[2][4] Its mechanism of action involves competitive and reversible binding to peripheral H1 receptors, which suppresses the edema, flare, and pruritus associated with histamine release.[5]
A critical advantage of norastemizole is its cardiovascular safety. Unlike astemizole, which was withdrawn from the market due to the risk of cardiac arrhythmias, norastemizole has shown no signs of cardiac toxicity, even at doses significantly exceeding the therapeutic range.[1][5] This favorable safety profile, combined with its high potency and rapid onset of action, makes norastemizole a compelling candidate for treating allergic conditions.[1][2]
To rigorously evaluate its preclinical efficacy, this guide will focus on two primary models:
-
Histamine-Induced Bronchoconstriction in Guinea Pigs: A classic pharmacodynamic model to directly quantify the H1 receptor antagonism and protective effects of norastemizole against a histamine challenge.
-
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs: A comprehensive disease model that mimics the key clinical features of human allergic rhinitis, allowing for the assessment of norastemizole's impact on a complex allergic inflammatory cascade.[1][6][7]
The guinea pig is a well-established and predictive model for these studies due to its respiratory and immunological similarities to humans in the context of allergic airway diseases.[8][9]
Core Concepts: Experimental Design and Rationale
A robust in vivo study design is paramount for generating reliable and translatable data. The following diagram outlines the logical workflow for assessing the efficacy of this compound.
Caption: General workflow for in vivo efficacy testing of Norastemizole.
Detailed Methodologies and Protocols
Test Article Preparation
Objective: To prepare a stable and homogenous formulation of this compound for oral administration.
Materials:
-
This compound (powder)
-
Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC-Na) in sterile saline
-
Sterile saline (0.9% NaCl)
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
-
Volumetric flasks
Protocol:
-
Calculate Required Amount: Determine the total amount of this compound and vehicle needed for all dose groups and the duration of the study. Account for a slight overage to ensure sufficient volume.
-
Vehicle Preparation: Prepare the 0.5% CMC-Na solution by slowly adding the required weight of CMC-Na to sterile saline while stirring continuously with a magnetic stirrer until fully dissolved.
-
Drug Suspension:
-
Weigh the precise amount of this compound powder required for the highest concentration stock solution.
-
Create a paste by adding a small volume of the vehicle to the powder and triturating.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
Maintain continuous stirring to ensure a homogenous suspension.
-
-
Serial Dilutions: Prepare lower dose concentrations by performing serial dilutions of the stock solution with the vehicle.
-
Storage and Handling: Store the prepared suspensions at 2-8°C, protected from light. Before each use, vortex or stir the suspension thoroughly to ensure homogeneity. Stability of the formulation should be pre-determined.
Protocol 1: Histamine-Induced Bronchoconstriction in Guinea Pigs
Rationale: This model directly assesses the H1-antagonistic activity of norastemizole by measuring its ability to protect against bronchospasm induced by a histamine challenge. It is a rapid and reliable method for determining potency and duration of action.[5][10]
Materials:
-
Male Hartley guinea pigs (300-350g)
-
Whole-body plethysmograph
-
Aerosol nebulizer
-
Histamine dihydrochloride solution (e.g., 0.1% in saline)
-
This compound formulation (from 3.1)
-
Vehicle control (0.5% CMC-Na)
-
Positive Control (e.g., Diphenhydramine, 40 mg/kg)
-
Oral gavage needles
Procedure:
-
Acclimatization: House animals for at least 7 days under standard conditions (12h light/dark cycle, food and water ad libitum).
-
Grouping: Randomly assign animals to treatment groups (n=6-8 per group):
-
Group 1: Vehicle Control (0.5% CMC-Na)
-
Group 2: Norastemizole (e.g., 1 mg/kg, p.o.)
-
Group 3: Norastemizole (e.g., 3 mg/kg, p.o.)
-
Group 4: Norastemizole (e.g., 10 mg/kg, p.o.)
-
Group 5: Positive Control (Diphenhydramine, 40 mg/kg, i.p. or p.o.)
-
-
Dosing: Administer the vehicle, norastemizole, or positive control via oral gavage at a predetermined time before the histamine challenge (e.g., 60 minutes).
-
Baseline Measurement: Place each guinea pig in the whole-body plethysmograph and allow it to acclimatize for 5-10 minutes. Record the baseline respiratory parameters.
-
Histamine Challenge:
-
Expose the animal to an aerosol of 0.1% histamine dihydrochloride generated by the nebulizer.
-
Continuously monitor the animal for the onset of pre-convulsive dyspnea (PCD), characterized by labored breathing and ataxia.
-
Record the time (in seconds) from the start of the aerosol exposure to the onset of PCD.
-
-
Recovery: Immediately upon observing PCD, remove the animal from the chamber and allow it to recover in a well-ventilated cage.
-
Data Analysis: The primary endpoint is the time to onset of PCD. Efficacy is demonstrated by a significant increase in the time to PCD in the norastemizole-treated groups compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Route | N | Mean Time to PCD (seconds) ± SEM | % Protection |
| Vehicle Control | - | p.o. | 8 | 125 ± 10.2 | - |
| Norastemizole HBr | 1 | p.o. | 8 | 210 ± 15.5 | 68% |
| Norastemizole HBr | 3 | p.o. | 8 | 350 ± 22.8 | 180% |
| Norastemizole HBr | 10 | p.o. | 8 | 480 ± 30.1 | 284% |
| Diphenhydramine | 40 | p.o. | 8 | 315 ± 25.6 | 152% |
| Hypothetical data for illustrative purposes. % Protection = ((T_drug - T_vehicle) / T_vehicle) * 100 |
Protocol 2: Ovalbumin (OVA)-Induced Allergic Rhinitis in Guinea Pigs
Rationale: This model creates a robust, IgE-mediated allergic inflammatory state in the nasal passages, closely resembling human allergic rhinitis. It allows for the evaluation of a drug's effect on multiple clinical symptoms and underlying inflammatory processes.[1][7][9]
Materials:
-
Male Hartley guinea pigs (250-300g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) as adjuvant
-
Sterile saline
-
Equipment for intranasal instillation (micropipette)
-
This compound formulation, vehicle, and positive control (e.g., Cetirizine)
Procedure:
Caption: Timeline for the Ovalbumin-Induced Allergic Rhinitis Model.
-
Sensitization (Days 1 and 8):
-
Sensitize each guinea pig (excluding the non-sensitized control group) with an intraperitoneal (i.p.) injection of 1 mL saline containing 0.3 mg OVA and 30 mg Al(OH)₃.[9]
-
Repeat the injection on Day 8.
-
-
Challenge (Days 15-21):
-
From Day 15 to Day 21, challenge the sensitized animals daily by intranasal instillation of 20 µL of 5% OVA in saline into each nostril.[9] This establishes a consistent rhinitis state.
-
Administer saline to the non-sensitized control group.
-
-
Treatment and Efficacy Assessment (Day 22):
-
Randomly assign sensitized animals to treatment groups (Vehicle, Norastemizole low/mid/high dose, Positive Control).
-
Administer the assigned treatment via oral gavage.
-
One hour post-treatment, challenge the animals with 20 µL of 5% OVA intranasally.
-
Immediately after the challenge, observe the animals for 30 minutes and score the clinical symptoms of rhinitis.
-
Endpoint Measurement:
-
Clinical Symptom Scoring: A blinded observer should count the number of sneezes and nasal scratches (nose rubbing with forepaws) during the 30-minute observation period.[1][9] Rhinorrhea can be scored based on severity (e.g., 0=none, 1=clear discharge, 2=profuse discharge).[9] A total rhinitis score can be calculated.
| Symptom | Score 0 | Score 1 | Score 2 | Score 3 |
| Sneezing (count/30 min) | 0-5 | 6-15 | 16-30 | >30 |
| Nasal Rubs (count/30 min) | 0-10 | 11-25 | 26-50 | >50 |
| Rhinorrhea | None | Mild, clear | Moderate | Profuse |
| *Scoring system adapted from Hu et al. and other sources.[9] |
-
Terminal Procedures:
-
Nasal Lavage: Immediately after the observation period, animals can be anesthetized to perform nasal lavage to collect fluid for cell counting (especially eosinophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13) via ELISA.[1][7]
-
Histopathology: Following euthanasia, the nasal cavity can be fixed, decalcified, and processed for histological analysis. Sections of the nasal mucosa are stained with Hematoxylin & Eosin (H&E) to assess inflammatory cell infiltration (particularly eosinophils) and with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia.[11][12][13]
-
Data Analysis and Interpretation
All quantitative data should be presented as mean ± Standard Error of the Mean (SEM). Statistical significance between the vehicle control and treatment groups should be determined using appropriate statistical tests, such as a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.
The results should demonstrate a dose-dependent reduction in the clinical signs of allergic rhinitis and associated inflammatory markers in the norastemizole-treated groups. A successful outcome would show that norastemizole significantly attenuates sneezing, nasal rubbing, and eosinophil infiltration into the nasal mucosa compared to the vehicle-treated, OVA-sensitized animals.
Conclusion
The protocols detailed in this guide provide a robust framework for the preclinical in vivo evaluation of this compound. By employing both direct pharmacodynamic (histamine challenge) and complex disease (allergic rhinitis) models, researchers can generate a comprehensive data package that characterizes the drug's potency, efficacy, and mechanism of action. Adherence to these scientifically-grounded methodologies will ensure the generation of high-quality, reproducible data essential for advancing the development of this promising therapeutic agent.
References
-
Szelenyi, I. (2000). Animal models of allergic rhinitis. Arzneimittelforschung, 50(11), 1037-42. [Link]
-
Huang, Y., et al. (2022). Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism. Annals of Translational Medicine, 10(14), 793. [Link]
-
McLeod, R. L., et al. (2007). A comprehensive model of allergic rhinitis in guinea pigs. Journal of Pharmacological and Toxicological Methods, 55(1), 74-83. [Link]
-
Day, J. H., et al. (2001). Experimental models for the evaluation of treatment of allergic rhinitis. Annals of Allergy, Asthma & Immunology, 87(6 Suppl 3), 5-15. [Link]
-
Anonymous. (2000). Norastemizole Sepracor. Drugs of the Future, 25(9), 909. [Link]
-
Wang, X., et al. (2015). Establishment of a new animal model of allergic rhinitis with biphasic sneezing by intranasal sensitization with Staphylococcal enterotoxin B. Experimental and Therapeutic Medicine, 9(5), 1859-1864. [Link]
-
Salapatek, A. M., et al. (2011). Validation of guinea pig model of allergic rhinitis by oral and topical drugs. International Immunopharmacology, 11(11), 1739-48. [Link]
-
ResearchGate. (n.d.). Histological Examination of Nasal Mucosa. ResearchGate. [Link]
-
PubChem. (n.d.). Astemizole. National Center for Biotechnology Information. [Link]
-
Demoly, P., et al. (1999). Experimental models in rhinitis. Clinical and Experimental Allergy, 29 Suppl 3, 72-6. [Link]
-
Andersen, I. B., et al. (1988). Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method. Allergy, 43(6), 443-9. [Link]
-
Farzam, K., & Sabir, S. (2023). Antihistamines. StatPearls Publishing. [Link]
-
Hey, J. A., et al. (1996). Comparative analysis of the cardiotoxicity proclivities of second generation antihistamines in an experimental model predictive of adverse clinical ECG effects. Arzneimittelforschung, 46(2), 153-8. [Link]
-
Simons, F. E. (1995). Pharmacokinetic-pharmacodynamic relationships of H1-antihistamines. Clinical Pharmacokinetics, 28(5), 419-32. [Link]
-
Romagnoli, M., et al. (2022). Allergic rhinitis associated with nasal polyps and rhinosinusitis – histopathological and immunohistochemical study. Romanian Journal of Morphology and Embryology, 63(1), 121-128. [Link]
Sources
- 1. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment and evaluation of ovalbumin induced allergic rhinitis guinea pig model and preliminary analysis of Mongolian medicine tongue and urine diagnosis [ebhyxbwk.njournal.sdu.edu.cn]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of nasal involvement in a guinea pig plethysmograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 10. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Allergic rhinitis associated with nasal polyps and rhinosinusitis – histopathological and immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Preparation of Norastemizole Hydrobromide Stock Solutions: A Detailed Guide for Researchers
In the landscape of pharmacological research, particularly in the domain of antihistaminic agents, the accuracy and reliability of experimental data are paramount. This begins at the most fundamental level: the preparation of stock solutions. Norastemizole, a potent H1 receptor antagonist and a major metabolite of astemizole, is a compound of significant interest.[1] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the precise preparation, quality control, and storage of norastemizole hydrobromide stock solutions, ensuring the integrity and reproducibility of your downstream applications.
Understanding this compound: A Scientific Overview
Norastemizole is a benzimidazole derivative with the chemical name 1-[(4-Fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine.[2] The hydrobromide salt (CAS 75970-64-8) is often used in research settings. Understanding its chemical properties is the first step toward mastering its handling.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 75970-64-8 | [2] |
| Molecular Formula | C₁₉H₂₁FN₄·2HBr | [2] |
| Molecular Weight | 486.22 g/mol | [2] |
| Appearance | Off-White Solid | [3] |
| Known Solvents | Methanol, Water | [3] |
| Solubility of Free Base (Norastemizole) | DMSO: 100 mg/mL (with heating) | [4] |
The hydrobromide salt form is generally utilized to enhance the aqueous solubility and stability of basic compounds like norastemizole.[5][6] However, the specific solubility and stability of the hydrobromide salt in solution require careful consideration.
Crafting the Stock Solution: A Step-by-Step Protocol with Scientific Rationale
The choice of solvent is a critical decision point. While this compound is reportedly soluble in methanol and water, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many benzimidazole derivatives and is a good starting point for achieving a high-concentration stock solution.[3][4]
Materials and Reagents:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is designed to produce a high-concentration, primary stock solution that can be further diluted for various experimental needs.
Step 1: Pre-aliquoting and Weighing
-
Rationale: To minimize waste and avoid repeated freeze-thaw cycles of the entire stock, it is prudent to pre-calculate the required amount for your experiments and prepare aliquots accordingly.
-
Procedure:
-
Calculate the mass of this compound required for your desired volume and concentration. For a 10 mM stock solution: Mass (mg) = 10 mmol/L * 486.22 g/mol * Volume (L) * 1000 mg/g For 1 mL (0.001 L): Mass = 10 * 486.22 * 0.001 * 1000 = 4.8622 mg
-
Tare a sterile, conical-bottom vial on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound into the vial.
-
Step 2: Dissolution in DMSO
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. Gentle heating can be employed to aid dissolution, as is common for compounds with complex structures.[4]
-
Procedure:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the pre-weighed this compound. For a 10 mM solution, if you weighed 4.8622 mg, you would add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for at least 2 minutes.
-
Visually inspect the solution for any undissolved particles. If particulates remain, you may gently warm the solution in a water bath set to 30-40°C for 5-10 minutes, followed by vortexing. Caution: Avoid excessive heat, as it may degrade the compound.
-
Step 3: Aliquoting and Storage
-
Rationale: Aliquoting the stock solution into smaller, single-use volumes is a critical step to preserve the integrity of the compound by minimizing exposure to air, moisture, and temperature fluctuations.
-
Procedure:
-
Once the this compound is fully dissolved and the solution is clear, dispense the stock solution into smaller, sterile vials in volumes appropriate for your typical experiments (e.g., 10 µL, 50 µL, 100 µL).
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. Based on data for the free base, storage at -80°C is recommended for up to 6 months.[1]
-
Caption: Workflow for this compound Stock Solution Preparation.
Ensuring Scientific Integrity: Quality Control and Validation
A prepared stock solution is only as reliable as its validated concentration and purity. Employing robust quality control measures is non-negotiable for ensuring the trustworthiness of your research.
Concentration Verification and Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both quantifying the concentration of your stock solution and assessing its purity. A well-developed HPLC method can separate the parent compound from any potential degradants or impurities.
Table 2: Example HPLC Parameters for Benzimidazole Derivative Analysis
| Parameter | Condition | Rationale | Source(s) |
| Column | C8 or C18, e.g., Nucleosil C8 | Provides good retention and separation for benzimidazole derivatives. | [7] |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH 2.5-4.5) | A common mobile phase system for resolving benzimidazole compounds. | [7][8] |
| Detection | UV at ~230-250 nm | Many antihistamines and benzimidazoles exhibit strong absorbance in this range. | [8][9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. | [8] |
Experimental Protocol: HPLC Analysis
-
Prepare a Calibration Curve: Create a series of known concentrations of this compound by diluting your stock solution.
-
Analyze Samples: Inject the standards and a sample of your stock solution into the HPLC system.
-
Quantify and Assess Purity: Determine the concentration of your stock solution by comparing its peak area to the calibration curve. The purity can be assessed by examining the chromatogram for any additional peaks.
Structural Confirmation and Purity by ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical identity and purity of your this compound.
Key ¹H NMR Spectral Features for Benzimidazole Derivatives (in DMSO-d₆):
-
N-H Proton: A broad singlet typically observed in the downfield region (δ 12.0-13.6 ppm).[10]
-
Aromatic Protons: Signals for the protons on the benzimidazole and fluorophenyl rings will appear in the aromatic region (typically δ 7.0-8.5 ppm).[10]
-
Aliphatic Protons: Protons on the piperidine ring and the methylene bridge will resonate in the upfield region of the spectrum.
By comparing the obtained ¹H NMR spectrum with a reference spectrum or predicted chemical shifts, you can confirm the structural integrity of the compound. The presence of unexpected signals may indicate impurities.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Norastemizole Hydrobromide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. norastemizole CAS#: 75970-99-9 [chemicalbook.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. soeagra.com [soeagra.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Norastemizole Hydrobromide Solubility for Cell Culture
Welcome to the technical support guide for norastemizole hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges associated with the solubility of norastemizole in cell culture applications. Our goal is to ensure the accuracy, reproducibility, and integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?
Answer: The recommended solvent for preparing this compound stock solutions is high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO).
Causality & Rationale: Norastemizole, like its parent compound astemizole, has very low aqueous solubility. Organic solvents are necessary to dissolve it at concentrations suitable for creating a high-concentration stock. DMSO is the industry-standard solvent for this purpose due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous cell culture media.[1][2] While ethanol is another option, norastemizole is only slightly soluble in it (0.1-1 mg/mL), whereas it is sparingly soluble in DMSO (1-10 mg/mL), making DMSO the superior choice for achieving a concentrated, stable stock solution.[3]
| Property | Value | Source |
| Molecular Weight | 324.4 g/mol | [3] |
| Solubility in DMSO | 1-10 mg/mL (Sparingly soluble) | [3] |
| Solubility in Ethanol | 0.1-1 mg/mL (Slightly soluble) | [3] |
| Other Solvents | Soluble in 0.1N HCl (aq) | [4] |
Q2: How do I correctly prepare a concentrated stock solution of this compound?
Answer: Following a precise protocol is critical to avoid solubility issues from the very beginning. Here is a validated, step-by-step method for preparing a 10 mM stock solution in DMSO.
Experimental Protocol: Preparation of a 10 mM Norastemizole Stock Solution
Materials:
-
This compound powder (Confirm MW on your vial, assume 324.4 g/mol for this example)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Calibrated analytical balance
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM solution (which is 10 mmol/L or 0.01 mol/L), you need to weigh out the correct mass.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM solution: 0.01 mol/L * 0.001 L * 324.4 g/mol * 1000 mg/g = 3.244 mg
-
-
Weighing: Carefully weigh out 3.244 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if needed, followed by vortexing.[2]
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.[2]
-
Storage: Store the aliquots protected from light at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5]
Q3: My norastemizole precipitated when I added the stock solution to my cell culture medium. What happened and how can I fix it?
Answer: This is the most common issue encountered and is known as "crashing out" or precipitation. It occurs because the compound, which is stable in 100% DMSO, suddenly encounters an aqueous environment where its solubility is extremely low. The DMSO concentration is diluted, and it can no longer keep the drug in solution.
Troubleshooting Steps for Drug Precipitation:
-
Verify Final DMSO Concentration: The final concentration of DMSO in your cell culture well should be kept as low as possible, ideally below 0.1% and almost certainly not exceeding 0.5% (v/v), as higher concentrations are cytotoxic.[6] If you added too large a volume of your DMSO stock, precipitation is likely. Solution: Use a more concentrated stock solution so you can add a smaller volume.
-
Use Pre-Warmed Medium: Adding a cold DMSO stock to 37°C medium can cause a temperature shock that reduces solubility. Conversely, adding the stock to cold medium is also not ideal. Solution: Ensure your stock solution is fully thawed to room temperature and add it to cell culture medium that has been pre-warmed to 37°C.[2]
-
Mix Immediately and Thoroughly: Do not add the stock solution and let it sit. The localized high concentration of the drug will cause immediate precipitation. Solution: As you pipette the DMSO stock into the medium, gently swirl the flask or tube to ensure rapid and even dispersion.
-
Reduce the Final Drug Concentration: You may be attempting to work at a concentration that is above the solubility limit of norastemizole in aqueous media. Solution: Perform a dose-response curve starting at a much lower concentration. The effective concentrations for hERG channel blockade are in the nanomolar range (IC₅₀ = 27.7 nM), so micromolar concentrations may not be necessary or achievable in solution.[7][8][9]
-
Prepare an Intermediate Dilution: Instead of adding the highly concentrated stock directly to the full volume of medium, create an intermediate dilution in a smaller volume of medium first. This gradual reduction in DMSO concentration can sometimes prevent precipitation.
Below is a workflow diagram illustrating the correct procedure to minimize precipitation.
Caption: Workflow for preparing and using norastemizole solutions.
Q4: Why is maintaining solubility so critical for my experimental outcome?
Answer: The core principle of pharmacology and cell biology experiments is accurate dosing. If your compound precipitates, the actual concentration of the drug available to interact with the cells is unknown and significantly lower than your calculated concentration.
This leads to two major scientific errors:
-
Inaccurate Potency Measurement: You will drastically underestimate the compound's potency. For example, if you are determining an IC₅₀ value for norastemizole's effect on the hERG channel, precipitation will lead to a falsely high IC₅₀ because the cells are never exposed to the intended concentration.[7][8]
-
Poor Reproducibility: The amount of precipitation can vary between experiments depending on minor fluctuations in temperature, mixing speed, and media composition, leading to inconsistent and non-reproducible results.
Caption: Impact of precipitation on experimental results.
Q5: What experimental controls are mandatory when using norastemizole with a DMSO stock?
Answer: To ensure that the observed cellular effects are due to norastemizole and not the solvent, you must include a vehicle control .
-
Untreated Control: Cells grown in culture medium only. This is your baseline for normal cell health and behavior.
-
Vehicle Control: Cells grown in culture medium containing the same final concentration of DMSO as your drug-treated samples. For example, if your norastemizole-treated wells have a final DMSO concentration of 0.1%, your vehicle control wells must also contain 0.1% DMSO.[2][6]
The vehicle control is essential for distinguishing the pharmacological effect of norastemizole from any potential cytotoxic or off-target effects of the DMSO solvent.
Q6: What safety precautions should I take when handling this compound?
Answer: As with any chemical reagent, you should adhere to good laboratory practices.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.
-
SDS: Always read the Safety Data Sheet (SDS) provided by your specific supplier before use. The SDS contains detailed information on hazards, handling, storage, and emergency procedures.[10]
References
-
Su, Z., Abd-El-Barr, M., & Perry, M. (2002). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Ohio State University. (n.d.). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. OHSU Elsevier. [Link]
-
ResearchGate. (n.d.). Block of HERG Potassium Channels by the Antihistamine Astemizole and its Metabolites Desmethylastemizole and Norastemizole. ResearchGate. [Link]
-
Chaudhari, S. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]
-
Reddit. (2021). Cell Culture Question -- Send Help. r/labrats. [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. [Link]
-
ChemHelp ASAP. (2021). drug solubility & membrane permeability assays. YouTube. [Link]
-
Asai, T., et al. (2021). Cryo-EM Structure of K+-Bound hERG Channel Complexed with the Blocker Astemizole. Structure. [Link]
-
Taglialatela, M., et al. (1999). Cardiac ion channels and antihistamines: possible mechanisms of cardiotoxicity. Clinical and Experimental Allergy. [Link]
-
Proux-Gillardeaux, V., et al. (1987). Uptake, subcellular distribution and biotransformation of 3H-labelled astemizole in cultured rat hepatocytes. Biochemical Pharmacology. [Link]
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reddit.com [reddit.com]
- 7. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Norastemizole Hydrobromide Experimental Guide
Welcome to the technical support center for norastemizole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental use of this potent histamine H1 receptor antagonist. Our goal is to ensure your experiments are built on a foundation of scientific integrity, leading to reliable and interpretable results.
Introduction to Norastemizole
Norastemizole is a principal active metabolite of astemizole and functions as a highly potent, second-generation histamine H1 receptor antagonist.[1] It is of significant interest to the research community due to its high affinity for the H1 receptor and its key advantage over its parent compound: a significantly reduced risk of cardiotoxicity associated with hERG channel inhibition.[1] Norastemizole is 13- to 16-fold more potent than astemizole as an H1 antagonist.[1][2] This guide will help you navigate the common challenges and questions that may arise during your in vitro and in vivo studies.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
In Vitro Assay Anomalies
Question 1: My dose-response curve for norastemizole in a cell-based assay (e.g., calcium mobilization) is inconsistent or shows poor reproducibility. What are the likely causes?
Answer:
Inconsistent dose-response curves are a common issue in cell-based assays and can stem from several factors, from compound handling to assay design. Here’s a systematic approach to troubleshooting:
-
Compound Solubility and Stability:
-
Underlying Cause: this compound, while soluble in solvents like DMSO and ethanol, can precipitate when diluted into aqueous assay buffers. This is a frequent issue with lipophilic compounds.[3] The hydrobromide salt form improves aqueous solubility, but precipitation can still occur at high concentrations or in certain buffer compositions.
-
Troubleshooting Steps:
-
Visual Inspection: After preparing your dilutions, visually inspect them for any signs of precipitation. Centrifuge a small aliquot to see if a pellet forms.
-
Vehicle and Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not impact cell health (typically ≤0.5%).
-
Solubility Testing: If you suspect solubility is an issue, perform a simple solubility test in your assay buffer. Prepare a high-concentration stock and dilute it, observing for cloudiness or precipitation.
-
Fresh Dilutions: Always use freshly prepared dilutions for your experiments. Norastemizole in aqueous solutions may degrade over time, especially if exposed to light or non-optimal pH.[4][5]
-
-
-
Cell Health and Density:
-
Underlying Cause: The responsiveness of cells to stimuli is critically dependent on their health and confluency. Over-confluent or stressed cells will exhibit altered signaling pathways.
-
Troubleshooting Steps:
-
Consistent Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in the total number of receptors and the magnitude of the response.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Monitor Cell Viability: Perform a simple viability stain (e.g., Trypan Blue) before seeding to ensure you are starting with a healthy cell population.
-
-
-
Assay Protocol and Reagents:
-
Underlying Cause: Sub-optimal incubation times, reagent concentrations, or signal detection parameters can all contribute to variability.
-
Troubleshooting Steps:
-
Pre-incubation Time: Optimize the pre-incubation time of your cells with norastemizole. For competitive antagonists, this time is crucial to allow the compound to reach equilibrium with the receptor.
-
Agonist Concentration: Ensure you are using a concentration of histamine that elicits a sub-maximal response (e.g., EC80). This will make your assay more sensitive to inhibition.
-
Reagent Quality: Use high-quality reagents and ensure your assay buffer is correctly formulated and at the proper pH.
-
-
Question 2: In my calcium mobilization assay, norastemizole appears to be a non-competitive antagonist (depresses the maximal histamine response) even though it's known to be a competitive antagonist. Why is this happening?
Answer:
This phenomenon of "insurmountable antagonism" is a known artifact in functional assays like calcium mobilization, especially when using high-throughput plate readers.[6]
-
Underlying Cause: This apparent non-competitive behavior is often a result of the assay kinetics and receptor reserve. In a system with a high density of receptors, a competitive antagonist may not be easily displaced by the agonist during the short timeframe of the assay, leading to a depression of the maximal response.[6][7]
-
Troubleshooting and Interpretation:
-
Data Analysis: Instead of a Schild analysis, which is not appropriate in this case, you can still determine the antagonist's potency. Use the generalized Cheng-Prusoff equation to calculate the pKb from antagonist concentration-response curves at a fixed agonist concentration.[6][7]
-
Receptor Expression Levels: If you are using a cell line that overexpresses the H1 receptor, the sensitivity to histamine will be higher, which can exacerbate this effect.[8] If possible, consider using a cell line with endogenous or lower expression levels.
-
Confirm with Binding Assays: A direct radioligand binding assay is the gold standard for determining the competitive nature of an antagonist. This will directly measure the displacement of a labeled ligand from the receptor and is not subject to the kinetic artifacts of functional assays.
-
In Vivo Study Challenges
Question 3: I'm observing lower than expected efficacy of this compound in my animal model. What factors should I consider?
Answer:
Lower than expected in vivo efficacy can be due to a range of pharmacokinetic and formulation issues.
-
Formulation and Bioavailability:
-
Underlying Cause: Norastemizole has better oral bioavailability than its parent compound, astemizole.[9] However, the choice of vehicle is critical for ensuring consistent absorption.
-
Troubleshooting Steps:
-
Vehicle Selection: Ensure the vehicle used is appropriate for the route of administration and solubilizes the compound effectively. For oral gavage, a suspension or solution in a vehicle like 0.5% methylcellulose is common. The selection of an appropriate vehicle is a critical step in drug development.[10]
-
Dose and Formulation Analysis: Verify the concentration and homogeneity of norastemizole in your dosing formulation.
-
Pharmacokinetic Study: If possible, conduct a pilot pharmacokinetic study to measure the plasma concentration of norastemizole after administration to ensure adequate exposure is being achieved.
-
-
-
Metabolism and Drug Interactions:
-
Underlying Cause: While norastemizole is a weak inhibitor of CYP3A4 compared to astemizole, interactions with other drugs that are potent inducers or inhibitors of metabolic enzymes could potentially alter its exposure.[9]
-
Troubleshooting Steps:
-
Review Co-administered Substances: If other compounds are being administered, review their potential to interact with drug-metabolizing enzymes.
-
Species Differences: Be aware of potential species differences in metabolism that might affect the compound's half-life and efficacy.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO and ethanol. For cell-based assays, DMSO is a common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and store it at -20°C or -80°C. For in vivo studies, the final formulation will depend on the route of administration and may involve suspension in vehicles like methylcellulose.
Q2: How stable is this compound in solution?
A2: Specific forced degradation studies on norastemizole are not widely published. However, as a benzimidazole derivative, it may be susceptible to degradation under certain conditions.[4][5] It is recommended to:
-
Protect solutions from light.
-
Use freshly prepared dilutions in aqueous buffers.
-
Avoid highly acidic or alkaline conditions for prolonged periods. Studies on other benzimidazole derivatives have shown hydrolysis at alkaline pH and high temperatures.[4]
-
For long-term storage, keep the compound as a dry powder at the recommended temperature, protected from moisture.
Q3: What are the known off-target effects of norastemizole?
A3: Norastemizole's primary advantage is its lack of significant hERG channel inhibition, which is a major off-target effect of its parent compound, astemizole.[1] It has been shown to have weak affinity for muscarinic M1, M2, and M3 receptors, with IC50 values in the micromolar range, which is significantly weaker than its affinity for the H1 receptor.[9] For comprehensive characterization, it is advisable to screen norastemizole against a broader panel of receptors and kinases, especially if unexpected biological effects are observed.
Q4: What are the key safety precautions for handling this compound powder?
A4: While a specific safety data sheet for this compound may not be readily available, it should be handled with the standard precautions for a biologically active research compound. This includes:
-
Handling in a well-ventilated area or a chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoiding inhalation of the powder or contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Part 3: Data and Protocols
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁FN₄•2HBr | [8] |
| Molecular Weight | 486.22 g/mol | [8] |
| Solubility | Soluble in 0.1N HCl(aq), DMSO, and EtOH | Axon Medchem |
| H1 Receptor Antagonism | 13- to 16-fold more potent than astemizole | [1][2] |
| CYP3A4 Inhibition (IC50) | 195 µM (weak inhibitor) | [9] |
| Muscarinic Receptor Affinity (IC50) | M1: ~27-fold less than H1, M2: 2380 nM, M3: 1350 nM | [9] |
Experimental Protocols
Protocol: Histamine H1 Receptor-Mediated Calcium Mobilization Assay
This protocol is a general guideline for measuring the antagonist activity of norastemizole at the H1 receptor in a cell-based assay. It should be optimized for your specific cell line and equipment.
Materials:
-
HEK293 cells stably expressing the human H1 receptor (or a similar cell line).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (optional, to prevent dye extrusion).
-
This compound.
-
Histamine.
-
Black, clear-bottom 96-well microplates.
Workflow Diagram:
Caption: Workflow for an H1 antagonist calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Plating:
-
One day prior to the assay, seed your H1 receptor-expressing cells into black, clear-bottom 96-well plates at a density optimized for your cell line (e.g., 40,000-50,000 cells per well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.[9]
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM in assay buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid).
-
Aspirate the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
During the dye loading incubation, prepare serial dilutions of this compound in assay buffer. Also, prepare the histamine solution at a concentration that is 2X the final desired EC80 concentration.
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Add the norastemizole dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Pre-incubate with norastemizole for 15-30 minutes at room temperature.[11]
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to add the histamine solution and immediately begin reading the fluorescence intensity over time (e.g., every second for 90-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to your controls (0% inhibition for vehicle-treated, histamine-stimulated wells; 100% inhibition for wells with no histamine).
-
Plot the percent inhibition against the logarithm of the norastemizole concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting this Protocol:
-
High background fluorescence: Ensure cells are washed properly after dye loading. Check for autofluorescence from the compound.
-
No response to histamine: Confirm receptor expression in your cell line. Check the activity of your histamine stock.
-
High well-to-well variability: Ensure consistent cell seeding and careful pipetting. Check for edge effects on the plate.
Part 4: Signaling Pathway and Logical Relationships
Histamine H1 Receptor Signaling Pathway
Norastemizole acts as a competitive antagonist at the H1 receptor, blocking the initiation of the Gq/11 signaling cascade by histamine.
Caption: H1 receptor signaling and the antagonistic action of norastemizole.
References
- Norastemizole. (n.d.). Drugs.com.
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2025). ResearchGate. Retrieved from [Link]
-
New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. (2012). PubMed. Retrieved from [Link]
-
Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. (2006). PubMed. Retrieved from [Link]
-
Norastemizole Sepracor. (2000). PubMed. Retrieved from [Link]
-
Histamine H1 Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]
-
Analysis of Apparent Noncompetitive Responses to Competitive H1-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays. (2002). Semantic Scholar. Retrieved from [Link]
-
A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. (2021). Der Pharma Chemica. Retrieved from [Link]
-
Analysis of Apparent Noncompetitive Responses to Competitive H1-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays. (2002). ResearchGate. Retrieved from [Link]
-
Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells. (1998). PubMed. Retrieved from [Link]
-
In silico off-target profiling for enhanced drug safety assessment. (2023). PubMed Central. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Journal of Pharmaceutical Sciences & Research. Retrieved from [Link]
-
Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. (2018). PubMed Central. Retrieved from [Link]
-
Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. (2019). IJRAR.org. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Vehicle selection for nonclinical oral safety studies. (2013). PubMed. Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (2019). RJPT. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). PubMed Central. Retrieved from [Link]
-
Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. (2025). PubMed Central. Retrieved from [Link]
-
Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. (2025). ResearchGate. Retrieved from [Link]
-
Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. (2025). PubMed. Retrieved from [Link]
-
Diphenhydramine. (n.d.). Wikipedia. Retrieved from [Link]
-
Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. (2017). PubMed Central. Retrieved from [Link]
-
The orthogonal impact of lipophilicity and aromatic ring count on... (2024). ResearchGate. Retrieved from [Link]
-
Validation Cytotoxicity Assay for Lipophilic Substances. (2018). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Apparent Noncompetitive Responses to Competitive H1-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Histamine-induced calcium mobilization in single cultured cells expressing histamine H1 receptors: a relationship between its sensitivity and the density of H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Norastemizole Hydrobromide Stability and Degradation: A Technical Support Guide
This technical support guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals working with norastemizole hydrobromide. Understanding the stability profile and potential degradation pathways of this active pharmaceutical ingredient (API) is critical for developing robust formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. This resource, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies for your experiments.
Section 1: Understanding the Stability of this compound
Norastemizole, with its core structure featuring a benzimidazole ring, a piperidine moiety, and a secondary amine linkage, presents a unique set of stability considerations. Its susceptibility to degradation is influenced by environmental factors such as pH, oxygen, light, and temperature. A proactive approach to stability testing, including forced degradation studies, is essential to identify potential degradants and develop stability-indicating analytical methods.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in norastemizole and how do they influence its stability?
Norastemizole possesses three primary functional groups that are centers for potential reactivity and degradation:
-
Benzimidazole Ring: This heterocyclic system can be susceptible to photodegradation and oxidative stress. The imidazole portion of the ring system can also undergo hydrolysis, particularly under harsh pH conditions.
-
Piperidine Ring: The saturated nitrogen-containing ring is a potential site for oxidation. The nitrogen atom can be oxidized to form an N-oxide, a common degradation pathway for similar antihistamines like fexofenadine.[4]
-
Secondary Amine Linkage: The amine group connecting the benzimidazole and piperidine moieties can be susceptible to oxidative degradation.
Q2: What are the predicted primary degradation pathways for this compound?
Based on its chemical structure and the known degradation patterns of similar compounds, the following are the most likely degradation pathways for this compound:
-
Oxidative Degradation: This is anticipated to be a major degradation pathway.[1] Oxidation of the piperidine nitrogen to form the corresponding N-oxide is a highly probable degradation route. The secondary amine could also be a site of oxidation.
-
Hydrolysis: While generally more stable than esters or amides, the benzimidazole ring system may be susceptible to hydrolytic cleavage under extreme acidic or basic conditions.
-
Photodegradation: Aromatic and heterocyclic systems like the benzimidazole ring can absorb UV light, leading to photolytic degradation. Studies on other antihistamines have shown significant degradation upon exposure to UV light.[5][6]
-
Thermal Degradation: High temperatures can induce decomposition of the molecule. The specific degradation products will depend on the temperature and whether the degradation occurs in the solid state or in solution.
Below is a diagram illustrating the predicted degradation pathways.
Caption: Predicted degradation pathways of this compound.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a well-closed container, protected from light, and at controlled room temperature. For long-term storage, refrigeration (2-8 °C) is advisable, particularly for solutions. It is also crucial to protect the compound from high humidity.
Section 2: Troubleshooting Guide for Stability Studies
This section provides practical solutions to common issues encountered during the stability testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Appearance of unexpected peaks in HPLC chromatogram during stability testing. | Degradation of this compound. | 1. Characterize the new peaks: Use a photodiode array (PDA) detector to check for peak purity and obtain the UV spectrum of the new peaks. 2. Perform forced degradation studies: Subject the sample to controlled stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the unknown peaks. This will help in identifying the degradation pathway.[7][8] 3. Use LC-MS/MS: For structural elucidation of the unknown impurities, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool.[1] |
| Loss of assay value over time. | Chemical degradation of the API. | 1. Review storage conditions: Ensure the sample is stored under the recommended conditions (protected from light, controlled temperature and humidity). 2. Investigate the degradation pathway: As above, perform forced degradation studies to understand the mechanism of degradation and identify the degradants. 3. Reformulation considerations: If degradation is significant, consider the use of antioxidants or light-protective packaging in the formulation. |
| Change in physical appearance (e.g., color change). | Oxidative degradation or formation of colored degradants. | 1. Investigate oxidative stability: Perform forced oxidation studies using hydrogen peroxide to confirm if oxidation is the cause.[9] 2. Analyze for impurities: Use a stability-indicating HPLC method to correlate the color change with the appearance of specific degradation products. |
| Inconsistent results between different batches. | Variability in the impurity profile of the starting material or differences in storage/handling. | 1. Characterize the starting material: Analyze the impurity profile of each batch before initiating the stability study. 2. Standardize procedures: Ensure consistent storage and handling procedures are followed for all batches. |
Section 3: Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Protocol 2: Forced Degradation (Stress) Conditions
The following are recommended starting conditions for the forced degradation of this compound. The duration and stressor concentration may need to be adjusted to achieve the target degradation.
| Stress Condition | Procedure |
| Acid Hydrolysis | To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool and neutralize with 1N NaOH before dilution for analysis. |
| Base Hydrolysis | To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 1N HCl before dilution for analysis. |
| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid drug substance to 105°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours. |
| Photodegradation | Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10] |
The workflow for a typical forced degradation study is outlined below.
Caption: Workflow for forced degradation studies of this compound.
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound from its degradation products.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.
-
Detection: A PDA detector is essential for assessing peak purity and for method development. A wavelength of around 230 nm is likely to be suitable for detection.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[11]
Section 4: References
-
A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica.
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
-
Forced Degradation Studies. MedCrave online.
-
Photodegradation of pharmaceuticals studied with UV irradiation and differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry.
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate.
-
Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.
-
Validated specific stability-indicating: Topics by Science.gov. Science.gov.
-
Identification of Degradation Products and - Amanote Research. Amanote Research.
-
Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. PubMed.
-
Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. PMC - NIH.
-
Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. PubMed.
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH.
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PMC - NIH.
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
-
Isolation and structure elucidation of photodegradation products of fexofenadine. ResearchGate.
-
Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. ResearchGate.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.
-
Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry.
-
Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. Turkish Journal of Pharmaceutical Sciences.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. derpharmachemica.com [derpharmachemica.com]
norastemizole hydrobromide aggregation issues in vitro
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating In Vitro Aggregation Issues
Welcome to the technical support center for norastemizole hydrobromide. This guide is designed to provide you with in-depth technical assistance to address potential in vitro aggregation challenges with this potent histamine H1 receptor antagonist. As researchers, we understand that unexpected experimental results, such as poor dose-response curves or inconsistent data, can often be traced back to the physicochemical behavior of a compound in your assay system. This document will equip you with the knowledge and tools to anticipate, diagnose, and resolve aggregation-related issues with this compound.
Understanding the Challenge: The "Why" Behind Aggregation
Norastemizole, an active metabolite of astemizole, is a lipophilic molecule.[1][2] While specific data on the aggregation of this compound is not extensively published, its physicochemical profile suggests a potential for forming aggregates in aqueous solutions, a common characteristic of many small molecule drugs.[3] This phenomenon, often referred to as promiscuous aggregation, can lead to non-specific inhibition of proteins and misleading assay results.[3]
Aggregation is driven by the molecule's tendency to minimize contact with water by self-associating. This can be influenced by several factors in your experimental setup, including:
-
Concentration: Higher concentrations increase the likelihood of molecule-molecule interactions.
-
pH and Ionic Strength: These can alter the charge state of the molecule, affecting its solubility and aggregation propensity.
-
Buffer Components: Certain salts and additives can either promote or inhibit aggregation.
-
Temperature: Can impact the kinetics of aggregation.
This guide will provide a systematic approach to addressing these factors.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the handling of this compound in vitro:
Q1: My dose-response curve for this compound is shallow and has a high IC50 that is inconsistent with published data. Could this be an aggregation issue?
A1: Yes, this is a classic sign of compound aggregation. When a compound forms aggregates, the monomeric concentration available to interact with the target protein is reduced, leading to an apparent loss of potency. These aggregates can also interfere with the assay signal, resulting in a shallow or incomplete dose-response curve.
Q2: I'm observing precipitation in my stock solution or assay plate. What should I do?
A2: Precipitation is a clear indicator of poor solubility, which is often a precursor to aggregation. Immediately centrifuge your stock solution to pellet any precipitate and use the supernatant for dilutions. However, it is crucial to re-evaluate your solvent and buffer choices. Refer to the "Troubleshooting Guide: Solubility and Stock Solutions" section for a detailed protocol.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Norastemizole is reported to be soluble in DMSO and ethanol.[2][4] For most in vitro applications, DMSO is the preferred solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules. However, it's critical to keep the final DMSO concentration in your assay low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: Can I use sonication to dissolve this compound?
A4: Sonication can be a useful tool to break up larger particles and aid in dissolution. However, it's a temporary fix. If the compound is not stable in the chosen solvent system, it may re-aggregate or precipitate over time. Use sonication in conjunction with proper solvent and buffer selection.
Troubleshooting Guides
This section provides detailed, step-by-step protocols to help you systematically troubleshoot and mitigate aggregation issues.
Guide 1: Optimizing Solubility and Stock Solution Preparation
The foundation of a reliable experiment is a clear and stable stock solution. Follow these steps to ensure your this compound is properly solubilized.
Protocol 1: Stock Solution Preparation and Quality Control
-
Solvent Selection:
-
Dissolution:
-
Add the solvent to the solid compound.
-
Vortex thoroughly for 1-2 minutes.
-
If dissolution is slow, gentle warming (to 37°C) and/or brief sonication can be applied.
-
-
Visual Inspection:
-
Hold the vial against a light source and look for any visible particulates. A clear solution is essential.
-
-
Centrifugation:
-
As a precautionary measure, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material.
-
-
Storage:
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Table 1: Solubility of Norastemizole
| Solvent | Reported Solubility | Source |
| 0.1N HCl (aq) | Soluble | [4] |
| DMSO | Sparingly soluble: 1-10 mg/ml | [2] |
| Ethanol | Slightly soluble: 0.1-1 mg/ml | [2] |
Guide 2: Buffer Optimization to Prevent Aggregation
The composition of your assay buffer can dramatically influence the behavior of this compound.
Protocol 2: Buffer Screening for Reduced Aggregation
-
Inclusion of Detergents:
-
Non-ionic detergents are commonly used to prevent non-specific binding and aggregation.
-
Introduce a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01% - 0.1%), into your assay buffer.[5]
-
-
pH and Ionic Strength:
-
Evaluate a range of pH values around the physiological pH of 7.4.
-
Test different salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl) to assess the impact of ionic strength.
-
-
Addition of Carrier Proteins:
-
In some cell-free assays, the addition of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) can help to sequester hydrophobic compounds and prevent aggregation.
-
Diagram 1: Troubleshooting Workflow for this compound Aggregation
Caption: A decision tree for troubleshooting this compound aggregation.
Guide 3: Detecting Aggregation in Your Assay
If you suspect aggregation is occurring despite optimizing your stock solution and buffer, you can use the following methods for detection.
Protocol 3: Dynamic Light Scattering (DLS)
-
Principle: DLS is a powerful technique for measuring the size distribution of particles in a solution. The presence of aggregates will be indicated by the appearance of larger particle sizes.
-
Procedure:
-
Prepare this compound in your final assay buffer at the highest concentration used in your experiments.
-
Analyze the sample using a DLS instrument.
-
Compare the particle size distribution to a buffer-only control. A significant increase in particle size or the appearance of a multimodal distribution is indicative of aggregation.
-
Protocol 4: Centrifugation Assay
-
Principle: This simple method relies on the fact that aggregates are often large enough to be pelleted by centrifugation.
-
Procedure:
-
Prepare your highest concentration of this compound in the assay buffer.
-
Measure the activity of this solution in your assay.
-
Centrifuge an identical sample at high speed (e.g., >16,000 x g) for 30 minutes.
-
Carefully collect the supernatant and measure its activity.
-
A significant decrease in activity in the supernatant compared to the uncentrifuged sample suggests that the active species (aggregates) have been removed.
-
Concluding Remarks
The successful use of this compound in vitro hinges on careful attention to its physicochemical properties. By proactively addressing potential solubility and aggregation issues through systematic optimization of your experimental conditions, you can ensure the generation of high-quality, reproducible data. Should you continue to experience difficulties, we encourage you to reach out to our technical support team for further assistance.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (2025).
- MDPI. (n.d.).
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PubChem - NIH. (n.d.). Astemizole.
- Axon Medchem. (n.d.). Norastemizole | H1 antagonist | Axon 3734.
- Cayman Chemical. (n.d.). Norastemizole (Tecastemizole, CAS Number: 75970-99-9).
- PubMed. (n.d.). Norastemizole Sepracor.
- PubMed. (2018).
- JoVE. (2022). In Vitro Assay for Studying Tau Protein aggregation and Drug Screening | Protocol Preview.
- ResearchGate. (n.d.). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening | Request PDF.
- PMC - NIH. (n.d.).
- (n.d.). Norastemizole.
- PubMed. (2019). The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays.
- Fidabio. (2023).
- PMC - PubMed Central. (2023).
- PipeBio. (2024).
- Visikol. (2023). The Importance of In Vitro Assays.
- Sigma-Aldrich. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- NIH. (2024).
- PubMed. (1986).
- ResearchGate. (2024). (PDF)
- Tocris Bioscience. (n.d.). Astemizole.
- PubMed. (2024).
Sources
- 1. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Technical Support Center: Enhancing the Bioavailability of Norastemizole Hydrobromide in Preclinical Animal Studies
Welcome to the technical support center for drug development professionals. This guide is designed to provide you, our fellow researchers and scientists, with actionable insights and troubleshooting strategies for a common yet critical challenge: improving the oral bioavailability of norastemizole hydrobromide in animal studies. Our approach is rooted in mechanistic understanding and validated protocols to ensure your experiments are both efficient and conclusive.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial phases of preclinical development for compounds like norastemizole.
Q1: What is norastemizole, and why is its bioavailability a primary focus in animal studies?
A: Norastemizole is a potent second-generation histamine H1 receptor antagonist and an active metabolite of astemizole[1][2]. Unlike its parent compound, it was developed to have a reduced risk of cardiac side effects[3]. Early data in rats indicated an oral bioavailability of approximately 18%[4]. While significantly better than astemizole's 3%, this still suggests that over 80% of the orally administered dose does not reach systemic circulation. For robust dose-response relationships and accurate toxicokinetic assessments in animal models, achieving consistent and adequate systemic exposure is paramount[5]. Therefore, enhancing its bioavailability is a critical step to ensure reliable and translatable preclinical data.
Q2: What are the key physicochemical properties of this compound that influence its absorption?
A: Understanding a drug's physicochemical properties is the cornerstone of formulation development. This compound is a basic compound with properties that present specific challenges for oral delivery.
| Property | Value / Description | Implication for Bioavailability | Source(s) |
| Molecular Formula | C₁₉H₂₃Br₂FN₄ (Hydrobromide Salt) | - | [] |
| Molecular Weight | 324.4 g/mol (Free Base) | High MW can sometimes limit passive diffusion. | [2][7] |
| Appearance | White to off-white solid/crystals. | Indicates a crystalline structure which often has lower solubility than amorphous forms. | [4] |
| Aqueous Solubility | Poorly soluble in aqueous media. | Primary Rate-Limiting Step. Low solubility leads to a slow dissolution rate in the gastrointestinal (GI) fluid, which is essential for absorption. | [8][9] |
| Organic Solubility | Soluble in DMSO and Ethanol. | Provides options for creating stock solutions for in vitro work but highlights its lipophilic nature. | [2][7] |
| LogP | High (Predicted) | A high LogP indicates good permeability across the gut wall, but when combined with poor aqueous solubility, it classifies it as a Biopharmaceutics Classification System (BCS) Class II or IV compound. | [10] |
| BCS Classification | Likely Class II (Low Solubility, High Permeability) | The main hurdle is overcoming the dissolution rate. Formulation strategies should focus on enhancing solubility and dissolution. | [10] |
Q3: What are the primary physiological barriers to norastemizole's oral absorption?
A: Beyond its inherent poor solubility, several physiological processes can limit norastemizole's journey from the gut to the bloodstream:
-
Limited Dissolution: The primary barrier is the slow rate at which the solid drug dissolves in the GI fluid. If the drug doesn't dissolve, it cannot be absorbed.[9]
-
Efflux Transporters: The intestinal epithelium expresses efflux pumps like P-glycoprotein (P-gp), which actively transport absorbed drug molecules back into the gut lumen[11]. Many antihistamines are known P-gp substrates, which can significantly reduce net absorption[12][13][14].
-
First-Pass Metabolism: Norastemizole is a known substrate of the cytochrome P450 enzyme CYP3A4, which is present in both the liver and the intestinal wall[2]. Metabolism in the gut wall or during the first pass through the liver can reduce the amount of active drug reaching systemic circulation.
Q4: What are the most common formulation strategies to improve the bioavailability of a BCS Class II compound like norastemizole?
A: The goal is to present the drug to the intestinal wall in a solubilized state. Several established techniques can achieve this, each with its own mechanism and practical considerations.
| Strategy | Mechanism of Action | Key Advantages | Common Excipients | Source(s) |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation. | Simple, well-established technique. | Stabilizers like Soluplus®, Poloxamers, HPMC. | [9][15][16] |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | Drug is pre-dissolved in oils and surfactants. Forms a fine oil-in-water emulsion/microemulsion upon contact with GI fluids. | Bypasses dissolution step; can enhance lymphatic uptake, potentially avoiding first-pass metabolism. | Oils (e.g., Capryol™), Surfactants (e.g., Kolliphor® EL, Tween® 80), Co-solvents (e.g., Transcutol®). | [10][17][18] |
| Amorphous Solid Dispersions | Drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility. | Can achieve supersaturated concentrations in the gut, creating a large driving force for absorption. | Polymers like PVP, HPMC-AS, Soluplus®. | [10][19] |
| Complexation | Host molecules (cyclodextrins) encapsulate the lipophilic drug molecule, forming a complex with a hydrophilic exterior. | Increases aqueous solubility and dissolution rate of the drug. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). | [15][20] |
Section 2: Advanced Troubleshooting Guides
This section provides in-depth, Q&A-formatted guides to address specific experimental hurdles.
Q1: My initial suspension of this compound in a simple aqueous vehicle (e.g., 0.5% methylcellulose) yields very low and erratic plasma concentrations in my rat study. What is happening and what is my next step?
A: This is a classic and expected outcome for a BCS Class II compound.
-
Causality: The low and variable results stem directly from norastemizole's poor aqueous solubility. In a simple suspension, the dissolution rate is extremely slow and inconsistent. Factors like particle aggregation and variable GI transit times in individual animals will lead to high inter-animal variability and overall poor absorption. You are not controlling the rate-limiting step of dissolution.
-
Solution Workflow: Your next step is to implement a rational formulation strategy designed to enhance solubility and/or dissolution rate. The choice of strategy depends on available resources, desired dose, and the specific physicochemical properties of your drug lot.
Caption: Decision workflow for selecting a bioavailability enhancement strategy. -
Recommended Protocol: Preparation of a Norastemizole Nanosuspension via Wet Milling
Nanosizing is a robust strategy that directly tackles the dissolution rate issue. This protocol provides a starting point for laboratory-scale production.
-
Preparation of Milling Media:
-
Prepare a sterile stabilizer solution. A good starting point is 2% (w/v) Soluplus® in deionized water. Soluplus® acts as both a wetting agent and a steric stabilizer to prevent particle aggregation.
-
Filter the solution through a 0.22 µm filter.
-
-
Milling Chamber Setup:
-
Add yttria-stabilized zirconium oxide (Y-TZP) milling beads (e.g., 0.5 mm diameter) to a sterile milling chamber. Fill the chamber to approximately 50-60% of its volume with the beads.
-
-
Slurry Preparation:
-
Weigh this compound powder.
-
Create a pre-slurry by adding the drug powder to the stabilizer solution to achieve a target concentration (e.g., 10 mg/mL). Stir gently to wet the powder.
-
-
Wet Milling Process:
-
Add the pre-slurry to the milling chamber.
-
Begin milling at a moderate speed (e.g., 2000 rpm) while maintaining temperature control (e.g., below 25°C) to prevent drug degradation.
-
Mill for a period of 2 to 6 hours. The optimal time depends on the drug's hardness and desired particle size.
-
-
In-Process Monitoring:
-
Periodically (e.g., every hour), withdraw a small aliquot of the suspension.
-
Measure the particle size distribution using a dynamic light scattering (DLS) instrument. The target is a mean particle size (Z-average) of < 200 nm with a low polydispersity index (PDI) < 0.3.
-
-
Harvesting and Storage:
-
Once the target particle size is achieved, separate the nanosuspension from the milling beads using a sieve or filter.
-
Store the final nanosuspension at 2-8°C, protected from light. Confirm physical stability (i.e., no crystal growth or aggregation) before in vivo dosing.
-
-
Q2: I have successfully developed a nanosuspension that improved bioavailability, but it's still below my target of 40%. What other biological barriers might be at play?
A: This is a strong indication that factors beyond dissolution are limiting absorption. The two most likely culprits are P-gp mediated efflux and first-pass metabolism.
-
Causality: Even if norastemizole is fully dissolved in the gut lumen, P-gp transporters in the apical membrane of enterocytes can actively pump it back out, reducing the net amount that crosses into the cell[14]. Furthermore, CYP3A4 enzymes in the gut wall can metabolize the drug before it even reaches the portal vein[2].
-
Troubleshooting Strategies:
-
Incorporate P-gp Inhibiting Excipients: Many pharmaceutically acceptable excipients have been shown to inhibit P-gp.[14] Co-formulating norastemizole with one of these can saturate or block the efflux pump, increasing intestinal permeation.
-
Pharmacological Inhibition (For Mechanistic Studies): To confirm P-gp's role, you can conduct a study in which a known P-gp inhibitor is co-administered with your norastemizole formulation. Verapamil or PSC833 are classic examples used in preclinical research. A significant increase in bioavailability in the presence of the inhibitor provides strong evidence for P-gp involvement.[11][12]
-
Utilize Lipid-Based Formulations: As mentioned in the FAQ, lipid-based systems like SMEDDS can promote absorption through the lymphatic system.[18] This pathway bypasses the portal vein and delivers the drug directly to the systemic circulation, thus avoiding first-pass metabolism in the liver.
-
Q3: I need to design a robust pharmacokinetic (PK) study in rats to compare my new formulation against a simple suspension. What are the essential steps and parameters?
A: A well-designed PK study is crucial for generating conclusive data. The goal is to accurately define the plasma concentration-time profile and calculate key parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Cmax).
-
Experimental Workflow:
-
Protocol: Conducting a Preliminary Oral Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley or Wistar rats (e.g., 200-250 g). Ensure animals are properly acclimatized for at least 5 days.
-
Group Allocation: Randomly assign animals to groups (n=4-6 per group is typical for a pilot study).
-
Group 1 (IV): To determine absolute bioavailability. Dose a low concentration of norastemizole dissolved in a vehicle like 20% HP-β-CD in saline via the tail vein.
-
Group 2 (Reference): Dose the simple aqueous suspension via oral gavage.
-
Group 3 (Test): Dose your improved formulation (e.g., nanosuspension) via oral gavage at the same dose level as Group 2.
-
-
Dosing Procedure:
-
Fast animals overnight (approx. 12-16 hours) with free access to water. Fasting ensures more consistent gastric emptying.
-
Accurately weigh each animal before dosing.
-
Administer the formulation. For oral gavage in rats, a typical volume is 5-10 mL/kg. [22] 4. Blood Sampling:
-
Collect blood samples (approx. 150-200 µL) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
A typical sampling schedule for an oral dose would be: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. The IV group will require more frequent early time points (e.g., 2, 5, 15 min).
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the supernatant (plasma) to clearly labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Data Analysis:
-
Analyze plasma samples using a validated LC-MS/MS method (see Q4).
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Calculate Relative Bioavailability: Frel = (AUC_test / AUC_ref) * 100%.
-
Calculate Absolute Bioavailability: Fabs = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
-
-
Q4: How do I develop and validate a reliable analytical method to quantify norastemizole in rat plasma?
A: A robust and validated bioanalytical method is non-negotiable for generating reliable PK data. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the industry standard for this task due to its superior sensitivity and selectivity. [16][23]
-
Key Steps for LC-MS/MS Method Development & Validation:
-
Standard and Internal Standard (IS) Preparation:
-
Obtain certified reference standards for norastemizole and a suitable internal standard. The IS should be structurally similar to norastemizole (e.g., a stable isotope-labeled version or another antihistamine like loratadine) but have a different mass. [23] * Prepare stock solutions in an organic solvent (e.g., DMSO or methanol) and serially dilute to create working solutions for calibration curves and quality control (QC) samples.
-
-
Mass Spectrometry Optimization:
-
Infuse norastemizole and the IS directly into the mass spectrometer to optimize parameters.
-
Operate in positive electrospray ionization (ESI+) mode.
-
Identify the precursor ion ([M+H]+) and select the most stable and abundant product ions for Multiple Reaction Monitoring (MRM). This ensures high selectivity.
-
-
Chromatography Development:
-
Select a suitable HPLC column (a C18 column is a common starting point). [24] * Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve a sharp, symmetrical peak for norastemizole, well-separated from plasma matrix components and the IS. [25] 4. Sample Preparation:
-
The goal is to efficiently extract norastemizole from the plasma proteins and lipids.
-
Protein Precipitation (PPT): Simple and fast. Add 3-4 volumes of cold acetonitrile (containing the IS) to one volume of plasma. Vortex, centrifuge, and inject the supernatant.
-
Liquid-Liquid Extraction (LLE): More selective. Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to the plasma. Vortex, centrifuge, freeze the aqueous layer, decant the organic layer, evaporate, and reconstitute in mobile phase. [23] 5. Method Validation (Based on FDA/EMA Guidelines):
-
Selectivity: Analyze at least six different batches of blank rat plasma to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity & Range: Prepare a calibration curve (typically 7-8 non-zero standards) in blank plasma and demonstrate a linear response (e.g., r² > 0.99). The range should cover the expected concentrations in your PK study.
-
Accuracy & Precision: Analyze QC samples at multiple levels (Lower Limit of Quantification, Low, Mid, High) in replicate (n=5-6) on at least three separate days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should be ≤15% (≤20% at LLOQ).
-
Matrix Effect: Evaluate whether components in the plasma suppress or enhance the ionization of the analyte.
-
Stability: Assess the stability of norastemizole in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.
-
-
References
-
TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Norastemizole. (n.d.). Drugs of the Future. [Link]
-
Ali, H., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]
-
Gülseren, İ., & Corredig, M. (2013). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. Foods. [Link]
-
Kanth, R. (2016). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. [Link]
-
Various Authors. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
CD Formulation. (2022). Increased Bioavailability Excipients in Drug Formulation. Labinsights.net. [Link]
-
IJCRT Team. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. International Journal of Creative Research Thoughts. [Link]
-
Tiene, G. (2016). Optimising excipients to improve bioavailability. Manufacturing Chemist. [Link]
-
Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]
-
Drug Development & Delivery. (2012). BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. Drug Development & Delivery. [Link]
-
Crowley, P. J., & Martini, L. G. (2001). Enhancing oral absorption in animals. Current Opinion in Drug Discovery & Development. [Link]
-
National Center for Biotechnology Information. (n.d.). Astemizole. PubChem Compound Database. [Link]
-
Tan, Y. L., et al. (2022). Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. Pharmaceutics. [Link]
-
Various Authors. (2024). "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability". ResearchGate. [Link]
-
Crowe, A., & Wright, J. (2012). The impact of P-glycoprotein mediated efflux on absorption of 11 sedating and less-sedating antihistamines using Caco-2 monolayers. Xenobiotica. [Link]
-
De Coster, R., et al. (1989). [Astemizole: its pharmacokinetics and pharmacologic properties]. Annales de Medecine Interne. [Link]
-
Anonymous. (2000). Norastemizole Sepracor. Current Opinion in Investigational Drugs. [Link]
-
Consensus. (n.d.). In vivo methods for drug absorption. Consensus. [Link]
-
D'Souza, S. S., & D'Souza, A. A. (2016). Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. Journal of Pharmaceutical Sciences. [Link]
-
Su, Z., et al. (2001). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Molecular Pharmacology. [Link]
-
Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics. [Link]
-
Crowe, A., & Wright, J. (2012). The impact of P-glycoprotein mediated efflux on absorption of 11 sedating and less-sedating antihistamines using Caco-2 monolayers. ResearchGate. [Link]
-
Bhalani, D., & Bhatt, A. (2017). Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability. Trade Science Inc. [Link]
-
Möller, C., & van der Bijl, W. (1992). Pharmacokinetics of Astemizole in Children. Rhinology. Supplement. [Link]
-
Tripathi, S. (1997). division of pulmonary drug products - review and evaluation of pharmacology and toxicology data. FDA. [Link]
-
Tran, T. H., et al. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics. [Link]
-
FDA. (n.d.). CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-134 PHARMACOLOGY REVIEW(S). accessdata.fda.gov. [Link]
-
Deprez, M., et al. (2017). Histamine quantification in human plasma using high resolution accurate mass LC-MS technology. Clinica Chimica Acta. [Link]
-
El-Enany, N., et al. (2016). HPLC Determination of Fexofenadine in Human Plasma For Therapeutic Drug Monitoring and Pharmacokinetic Studies. Biomedical Chromatography. [Link]
-
Möller, C. (1992). (Open Access) Pharmacokinetics of astemizole in children. Semantic Scholar. [Link]
-
Raghow, G., & Stairs, R. A. (1987). Determination of azelastine and desmethylazelastine in human plasma by high-performance liquid chromatography. Journal of Chromatography. B, Biomedical Sciences and Applications. [Link]
-
Al-Ghannam, S. M., et al. (2024). A highly sensitive spectrofluorimetric method for the determination of bilastine in human plasma: Application of content uniformity testing. Luminescence. [Link]
-
Various Authors. (2009). Quantitative Determination of Fexofenadine in Human Plasma by HPLC-MS. ResearchGate. [Link]
-
Martin, A. L., et al. (2016). Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals. Journal of Visualized Experiments. [Link]
-
Gao, L., et al. (2013). A simple and low-energy method to prepare loratadine nanosuspensions for oral bioavailability improvement: preparation, characterization, and in vivo evaluation. Drug Development and Industrial Pharmacy. [Link]
Sources
- 1. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Enhancing oral absorption in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 9. ijcrt.org [ijcrt.org]
- 10. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 11. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of P-glycoprotein mediated efflux on absorption of 11 sedating and less-sedating antihistamines using Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple and low-energy method to prepare loratadine nanosuspensions for oral bioavailability improvement: preparation, characterization, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 19. researchgate.net [researchgate.net]
- 20. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery | MDPI [mdpi.com]
- 21. labinsights.nl [labinsights.nl]
- 22. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. HPLC Determination of Fexofenadine in Human Plasma For Therapeutic Drug Monitoring and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Norastemizole Hydrobromide Forced Degradation Studies
Welcome to the technical support center for norastemizole hydrobromide forced degradation studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for conducting these critical experiments. Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and reliability of your results.
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand the chemical stability of a drug substance.[1][2][3] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[3] A well-executed forced degradation study provides crucial information for formulation development, packaging selection, and the establishment of a stability-indicating analytical method.[2][3]
Norastemizole, an active metabolite of astemizole, is a histamine H1 receptor antagonist.[4] Understanding its stability profile under various stress conditions is paramount for ensuring the safety and efficacy of any potential drug product. This guide will walk you through the essential aspects of designing and troubleshooting forced degradation studies for this compound.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and challenges encountered during forced degradation studies of this compound.
Q1: What are the primary objectives of a forced degradation study for this compound?
A1: The primary goals are:
-
To identify likely degradation products: This helps in understanding the degradation pathways of norastemizole.[3][5]
-
To establish the intrinsic stability of the molecule: This reveals the susceptibility of norastemizole to various stressors like acid, base, oxidation, light, and heat.[3]
-
To develop and validate a stability-indicating analytical method: The method must be able to separate and quantify norastemizole from its degradation products and any process-related impurities.[1][6]
-
To aid in the development of a stable formulation: Knowledge of degradation pathways helps in selecting appropriate excipients and manufacturing processes.[2]
Q2: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?
A2: This is a common challenge. The goal of forced degradation is to achieve a target degradation of approximately 5-20%.[5] If you observe no degradation, consider the following troubleshooting steps:
-
Increase the severity of the stress conditions:
-
Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher), increase the temperature, or prolong the exposure time.[7]
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%) or the reaction temperature.
-
Thermal: Increase the temperature in increments (e.g., from 70°C to 80°C or higher).[8]
-
Photolytic: Increase the intensity or duration of light exposure. The ICH Q1B guideline suggests a minimum exposure of 1.2 million lux hours and 200 watt hours/square meter.[1][3]
-
-
Change the solvent system: Norastemizole's solubility can influence its degradation rate. Ensure the drug is fully dissolved. You may need to use a co-solvent, but be mindful that the co-solvent itself should be stable under the stress conditions.
-
Review the analytical method: Ensure your analytical method is sensitive enough to detect small amounts of degradation products. The lack of observed degradation might be a detection issue rather than a stability issue.
Q3: My degradation is too extensive, and I've lost most of my parent peak. How can I achieve the target 5-20% degradation?
A3: Excessive degradation can make it difficult to accurately identify and quantify the primary degradation products. To control the degradation, you should:
-
Reduce the severity of the stress conditions:
-
Hydrolysis: Decrease the acid or base concentration, lower the temperature, or shorten the exposure time.
-
Oxidation: Use a lower concentration of the oxidizing agent or conduct the experiment at a lower temperature.
-
Thermal: Lower the temperature or reduce the heating duration.
-
Photolytic: Reduce the light intensity or exposure time.
-
-
Time-course study: Sample at multiple time points to identify the optimal duration to achieve the target degradation level. This is a crucial part of the experimental design.
Q4: I am observing multiple small degradation peaks that are difficult to identify. What is the best approach?
A4: The presence of numerous minor degradants can complicate the analysis.
-
Optimize chromatographic separation: The first step is to ensure your HPLC method has adequate resolution to separate all the degradation products from the parent compound and each other. This may involve adjusting the mobile phase composition, gradient profile, column chemistry, or temperature.
-
Mass Spectrometry (MS) is essential: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the degradation products provides critical information for structural elucidation. Tandem MS (MS/MS) can further help in fragmenting the degradant ions to gain more structural insights.
-
Consider the degradation pathway: Try to logically connect the observed degradation products. For example, in hydrolytic degradation, look for products resulting from the cleavage of labile functional groups like amides or esters. In oxidative degradation, look for N-oxides or hydroxylated species.
Q5: How do I handle a situation where a degradation product is co-eluting with the parent norastemizole peak?
A5: Co-elution is a significant issue as it compromises the accuracy of the assay and the purity assessment.
-
Method Development: This is a clear indication that your analytical method is not stability-indicating. You must re-develop the method. Experiment with:
-
Different column chemistries: C18 is a common starting point, but consider phenyl-hexyl, cyano, or pentafluorophenyl (PFP) columns.
-
Varying mobile phase pH: The ionization state of norastemizole and its degradants can be manipulated by changing the mobile phase pH, which can significantly alter their retention times.
-
Modifying the organic modifier: Switching from acetonitrile to methanol, or using a combination, can change the selectivity of the separation.
-
Adjusting the gradient slope: A shallower gradient can improve the resolution of closely eluting peaks.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If the peak is pure, the UV spectra across the peak will be homogenous. However, even with a clean peak purity assessment, chromatographic separation is the preferred solution.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during this compound forced degradation studies.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or minimal degradation (<5%) | 1. Stress conditions are too mild. 2. Norastemizole is highly stable under the tested conditions. 3. Analytical method lacks sensitivity. | 1. Increase the strength of the stressor (concentration, temperature, time). 2. Confirm the drug is fully dissolved in the stress medium. 3. Verify the sensitivity and detection limits of your analytical method. |
| Excessive degradation (>20%) | 1. Stress conditions are too harsh. 2. The degradation reaction is very rapid. | 1. Decrease the strength of the stressor. 2. Perform a time-course study with more frequent sampling at earlier time points. |
| Poor mass balance | 1. Degradation products are not being detected (e.g., non-chromophoric, volatile, or retained on the column). 2. Inaccurate quantification due to different response factors of degradants. 3. Precipitation of the drug or degradants. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector. 2. If possible, isolate and determine the relative response factors of the major degradants. 3. Visually inspect samples for precipitation and ensure complete dissolution before injection. |
| Co-elution of peaks | 1. The analytical method is not stability-indicating. | 1. Re-develop the HPLC method (see FAQ Q5 for detailed steps). |
| Formation of unexpected byproducts | 1. Interaction with excipients (if using a drug product). 2. Secondary degradation of primary degradants. 3. Reaction with impurities in the solvent or reagents. | 1. Perform forced degradation on the drug substance alone to differentiate from excipient interactions. 2. Analyze samples at earlier time points to identify primary degradants. 3. Use high-purity solvents and reagents. |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common industry practices.[1][2][5]
General Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the appropriate stress medium to a final concentration suitable for your analytical method (e.g., 100 µg/mL).
Hydrolytic Degradation (Acid and Base)
Objective: To assess the susceptibility of this compound to hydrolysis.
Protocol:
-
Acid Hydrolysis:
-
To a known volume of the working solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
Dilute the neutralized samples to the target concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To a known volume of the working solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C.
-
Withdraw samples at the same time intervals as the acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.
-
Dilute the neutralized samples to the target concentration with the mobile phase.
-
-
Neutral Hydrolysis:
-
Dilute the working solution with water.
-
Incubate at 60°C and sample at the same time intervals.
-
Oxidative Degradation
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
Protocol:
-
To a known volume of the working solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Dilute the samples to the target concentration with the mobile phase before analysis.
Thermal Degradation
Objective: To assess the effect of heat on solid this compound.
Protocol:
-
Place a thin layer of solid this compound powder in a petri dish.
-
Expose the sample to a dry heat of 70°C in a calibrated oven.[8]
-
At specified time points (e.g., 1, 3, 5, and 7 days), withdraw a sample of the powder.
-
Accurately weigh the sample and dissolve it in a suitable solvent to prepare a solution of known concentration for analysis.
Photolytic Degradation
Objective: To determine the photosensitivity of this compound.
Protocol:
-
Solution State:
-
Expose the working solution in a quartz cuvette to a light source that provides both UV and visible light.
-
The exposure should be in accordance with ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[1][3]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze the exposed and control samples at the end of the exposure period.
-
-
Solid State:
-
Spread a thin layer of solid this compound in a petri dish.
-
Expose the solid sample to the same light conditions as the solution state.
-
Keep a control sample in the dark.
-
At the end of the exposure, dissolve a known amount of the exposed and control solids for analysis.
-
Visualizing the Workflow
Forced Degradation Experimental Workflow
Caption: Workflow for this compound Forced Degradation Studies.
Troubleshooting Logic for Insufficient Degradation
Caption: Troubleshooting Flow for Insufficient Degradation.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. (n.d.). Semantic Scholar.
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- ICH GUIDELINES: STRESS DEGRAD
- Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. (2022). MDPI.
- Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. (2021). GSC Biological and Pharmaceutical Sciences.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. (2014). PubMed Central.
- This compound | CAS 75970-64-8. (n.d.). Santa Cruz Biotechnology.
- Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. (2014). International Journal of Pharmaceutical and Chemical Sciences.
- Norastemizole (Tecastemizole, CAS Number: 75970-99-9). (n.d.). Cayman Chemical.
- CAS 75970-64-8 | this compound Supplier. (n.d.). Clinivex.
- Astemizole | C28H31FN4O | CID 2247. (n.d.). PubChem - NIH.
- norastemizole CAS#: 75970-99-9. (n.d.). ChemicalBook.
- norastemizole | 75970-99-9. (n.d.). ChemicalBook.
- This compound. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd.
- Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
- Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. (2022). PubMed.
- Determination of astemizole in pharmaceutical preparations using spectrophotometric methods. (2001). PubMed.
- Norastemizole. (n.d.). Drugs of the Future.
- Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Pharmaceutical Outsourcing.
- Green Analytical Methods for the Separation of Seven Antihistamines. (2019). SciSpace.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. rjptonline.org [rjptonline.org]
- 7. mdpi.com [mdpi.com]
- 8. pharmacyjournal.in [pharmacyjournal.in]
Technical Support Center: Norastemizole Hydrobromide Impurity Identification
A Word from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've spent years in the field helping researchers like you navigate the complexities of pharmaceutical analysis. The goal of this guide is to move beyond simple protocols and provide you with the rationale and field-proven insights needed to confidently identify and troubleshoot impurities in your Norastemizole Hydrobromide samples. Think of this as a conversation with a trusted colleague. We'll tackle the common challenges, explain the "why" behind our experimental choices, and build a logical framework for your investigations.
Introduction: Why Impurity Profiling of Norastemizole Matters
Norastemizole, an active metabolite of astemizole, is a potent H1 histamine receptor antagonist.[1][2] Like any active pharmaceutical ingredient (API), its purity is paramount to ensure safety and efficacy. Impurities, which can arise during synthesis (process-related) or storage (degradation products), can compromise product quality and patient safety.[3][4] Regulatory bodies, including the FDA and those following ICH guidelines, mandate strict control and characterization of impurities.[5] This guide provides a comprehensive approach to identifying, quantifying, and controlling these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential impurities I should be looking for in this compound?
This is the foundational question. Impurities can be broadly categorized into process-related impurities and degradation products.
-
Process-Related Impurities: These are substances that arise during the synthesis of the API. They can include starting materials, intermediates, by-products, or reagents.[6][7] Since Norastemizole is a known metabolite of Astemizole, impurities associated with Astemizole's synthesis are also relevant.[8][9][10]
-
Degradation Products: These form when the API is exposed to stress conditions like acid, base, light, heat, or oxidation during manufacturing or storage.[11][12]
The following table summarizes potential impurities based on the structure of norastemizole and related compounds.
| Impurity Name | Potential Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| Norastemizole (API) | - | C₁₉H₂₁FN₄ | 324.4 |
| Astemizole | Starting Material / Precursor | C₂₈H₃₁FN₄O | 458.57[10] |
| O-Desmethyl Astemizole | Related Substance | C₂₇H₂₉FN₄O | 444.54[9] |
| N-Ethoxycarbonyl Norastemizole | Intermediate / By-product | C₂₂H₂₅FN₄O₂ | 396.46[9] |
| Norastemizole N-Oxide | Oxidative Degradation | C₁₉H₂₁FN₄O | 340.4 |
| Hydrolytic Degradants | Acid/Base Degradation | Variable | Variable |
Note: The N-Oxide impurity is a theoretical but common degradation product for molecules with piperidine rings, similar to what is observed with fexofenadine.[13] Its exact mass would need to be confirmed experimentally.
Q2: I need to develop a stability-indicating method. Where do I start with forced degradation studies?
A stability-indicating method is an analytical procedure that can accurately detect changes in the API's concentration due to degradation.[14] Forced degradation studies are the cornerstone of developing such a method, as they intentionally generate the degradation products you need to be able to separate.[12][15]
The Causality Behind the Choices: The goal is to achieve 5-20% degradation of the API.[16] Over-stressing can lead to secondary degradants not seen under normal storage conditions, while under-stressing won't generate enough impurities to prove your method's specificity.[12]
Experimental Protocol: Forced Degradation of this compound
-
Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL.[16] Use a suitable solvent like a methanol/water mixture.
-
Acid Hydrolysis:
-
To one aliquot, add an equal volume of 1.0 N HCl.
-
Heat at 60°C for 4-8 hours.
-
Periodically withdraw samples, neutralize with 1.0 N NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
To another aliquot, add an equal volume of 1.0 N NaOH.
-
Keep at room temperature for 2-4 hours.
-
Periodically withdraw samples, neutralize with 1.0 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To a separate aliquot, add an equal volume of 3-6% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 8-24 hours.
-
Dilute samples directly for analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound powder in a petri dish.
-
Place in a hot air oven at 105°C for 24-48 hours.[13]
-
Dissolve the stressed powder for analysis.
-
-
Photolytic Degradation:
-
Expose the 1 mg/mL solution to a photostability chamber with a combined UV and visible light source as specified in ICH Q1B guidelines.[16]
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Control Sample: Maintain an unstressed sample of the stock solution at 4°C for comparison.
Q3: How do I set up an HPLC method to separate Norastemizole from its potential impurities?
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for impurity profiling due to its high resolution and sensitivity.[17] A reversed-phase gradient method is typically the most effective approach.
The Causality Behind the Choices:
-
Reversed-Phase (C18 column): Norastemizole and its likely impurities are moderately polar to nonpolar organic molecules, making a C18 stationary phase ideal for retention and separation.
-
Gradient Elution: Impurities often have a wide range of polarities. A gradient (where the mobile phase composition changes over time) allows for the effective elution of both more polar (early eluting) and more nonpolar (late eluting) compounds in a single run with good peak shape.[18]
-
PDA Detector: A Photodiode Array (PDA) detector is crucial. It not only quantifies the peaks but also provides UV spectra for each one. This allows you to perform peak purity analysis to ensure a single chromatographic peak corresponds to a single compound.[18]
Experimental Protocol: Initial HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale / Explanation |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A versatile, high-resolution column suitable for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of basic nitrogens (improving peak shape) and is MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. Acetonitrile often provides better peak shape and lower viscosity. |
| Gradient | 5% B to 95% B over 30 minutes | A broad gradient is a good starting point to elute all potential impurities. This can be optimized later. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times by controlling viscosity and mass transfer kinetics.[19] |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on sample concentration and detector sensitivity. |
| Detector | PDA/UV at 220 nm and 254 nm | 220 nm is a more universal wavelength for organic molecules. 254 nm is good for aromatic systems. Monitoring multiple wavelengths helps ensure no impurities are missed. |
| System Suitability | Inject a standard solution 5-6 times. | Check for consistent retention time (%RSD < 1%), peak area (%RSD < 2%), and tailing factor (< 2.0) to ensure the system is performing correctly before analyzing samples. |
Q4: I see an unknown peak in my chromatogram. What is the workflow for identifying it?
This is a common and critical task in drug development. A systematic approach combining chromatographic and spectroscopic data is essential. The most powerful combination for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[20]
The Causality Behind the Choices: LC-MS provides two crucial pieces of information simultaneously: the retention time (from the LC) and the mass-to-charge ratio (m/z) of the compound (from the MS).[21] High-resolution mass spectrometry (HRMS), using instruments like TOF or Orbitrap, is particularly valuable as it can provide an accurate mass measurement, which allows you to determine the elemental composition of the unknown impurity.[20]
Workflow for Unknown Impurity Identification
Caption: Logical workflow for the identification of an unknown impurity.
Step-by-Step Guide to the Workflow:
-
LC-MS Analysis: Inject the sample (ideally from a forced degradation study where the peak is prominent) into an LC-MS system.[22]
-
Determine Molecular Weight: Find the mass spectrum corresponding to the unknown chromatographic peak. The most common ion in positive electrospray ionization (ESI) mode is the protonated molecule, [M+H]⁺. The molecular weight (M) is simply the m/z of this ion minus the mass of a proton (~1.007 Da).[20]
-
Determine Elemental Formula (HRMS): If using a high-resolution mass spectrometer, the highly accurate mass measurement allows software to predict the most likely elemental formula (CₓHᵧF₂NₐOₑ...).[20] This drastically narrows down the possibilities.
-
Propose Structures: Based on the elemental formula and the likely source (e.g., addition of an oxygen atom for oxidation, loss of a group for hydrolysis), draw one or more potential chemical structures.
-
Fragment with MS/MS: Perform a tandem MS (or MS²) experiment. In this, the mass spectrometer isolates your impurity's molecular ion and fragments it. The resulting fragmentation pattern is a structural fingerprint.[20]
-
Compare Fragmentation: Compare the fragmentation pattern of the impurity to that of norastemizole. Shared fragments suggest a related structure, while the mass difference between fragments can pinpoint the location of the modification.
-
Final Confirmation: The gold standard for confirmation is to obtain a reference standard of the proposed impurity.[3][5] When you inject this standard into your HPLC, it should have the exact same retention time and spectra as your unknown peak.
Regulatory Context and Reporting
The International Council for Harmonisation (ICH) provides guidelines on impurities. The key documents are Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[11][23][24] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.
| Threshold | MDD ≤ 2 g/day | MDD > 2 g/day | Action Required |
| Reporting | ≥ 0.05% | ≥ 0.03% | Any impurity at or above this level must be reported in regulatory filings. |
| Identification | ≥ 0.10% or 1.0 mg TDI | ≥ 0.05% | The structure of any impurity at or above this level must be determined.[23] |
| Qualification | ≥ 0.15% or 1.0 mg TDI | ≥ 0.05% | The biological safety of any impurity at or above this level must be established.[23] |
| TDI = Total Daily Intake |
It is crucial to follow these guidelines to ensure regulatory compliance for your drug product.[25]
References
-
PubChem. (n.d.). Astemizole. National Institutes of Health. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Astemizole-impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Astemizole-impurities. Aromatics. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
precisionFDA. (n.d.). ASTEMIZOLE. Retrieved from [Link]
-
IJMRA. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2013). Complying with requirements relating to impurities in prescription medicines. Australian Government Department of Health. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Quality: impurities. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Astemizole-impurities. Intermediates. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]
-
Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
Drug Development and Delivery. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Sun, H., & Chen, G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. National Institutes of Health. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
PubMed. (n.d.). Norastemizole Sepracor. Retrieved from [Link]
-
PubMed. (n.d.). Antiallergic effects of major metabolites of astemizole in rats and guinea pigs. Retrieved from [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
DergiPark. (n.d.). Eurasian Journal of Biological and Chemical Sciences. Retrieved from [Link]
-
Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Retrieved from [Link]
-
Axios Research. (n.d.). Impurities. Retrieved from [Link]
-
LookChem. (n.d.). Cas 75970-99-9,norastemizole. Retrieved from [Link]
-
Reddy, G. M., et al. (2015). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US6627646B2 - Norastemizole polymorphs.
-
PubMed. (n.d.). Chemical and analytical characterization of related organic impurities in drugs. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Neuroquantology. (n.d.). “Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation”. Retrieved from [Link]
-
Marmara Pharmaceutical Journal. (n.d.). Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. Retrieved from [Link]
-
Journal of the Association of Arab Universities for Basic and Applied Sciences. (n.d.). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Retrieved from [Link]
-
US Pharmacopeia (USP). (2012). Elemental Impurities: Standards-Setting Record. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discover Impurity Reference Standards from USP [usp.org]
- 4. Impurities |Axios Research [axios-research.com]
- 5. Impurities in Drug Substances and Products [usp.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsdr.org [ijsdr.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. innovationaljournals.com [innovationaljournals.com]
- 22. ijprajournal.com [ijprajournal.com]
- 23. database.ich.org [database.ich.org]
- 24. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 25. youtube.com [youtube.com]
Technical Support Center: Norastemizole Hydrobromide Patch Clamp Protocol Optimization
Welcome to the technical support center for optimizing patch clamp protocols for Norastemizole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals engaged in the electrophysiological assessment of ion channel modulators. Here, we move beyond simple step-by-step instructions to provide a framework for robust, reproducible, and insightful experimentation. We will delve into the causality behind protocol choices, establish self-validating quality controls, and troubleshoot the common hurdles encountered when studying hERG channel blockers like Norastemizole.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding Norastemizole and its interaction with its primary molecular target.
Q1: What is Norastemizole and why is patch clamp a critical assay for it?
Norastemizole is a metabolite of the second-generation antihistamine, astemizole.[1] While developed as a non-sedating H1 receptor antagonist, its parent compound, astemizole, was withdrawn from the market due to the risk of causing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[2][3] This adverse effect is primarily caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[4][5] Norastemizole also blocks hERG channels, albeit with a weaker potency than astemizole.[6][7]
Patch clamp, particularly in the whole-cell configuration, is the gold-standard method for studying these interactions.[8][9] It allows for the direct measurement of ion flow through hERG channels in real-time, providing precise quantification of a compound's blocking potency (e.g., IC₅₀), kinetics, and voltage-dependence. This level of detail is essential for cardiac safety assessment as mandated by regulatory bodies.[4][10]
Q2: What is the primary molecular target of Norastemizole in cardiac safety assays?
The primary target is the protein product of the hERG (KCNH2) gene, which forms the pore of the rapidly activating delayed rectifier potassium channel (IKr).[5][6] This channel plays a crucial role in Phase 3 of the cardiac action potential, helping to repolarize the ventricular myocytes.[9] Inhibition of IKr by compounds like Norastemizole delays this repolarization, leading to a prolongation of the QT interval on an electrocardiogram, a key risk factor for TdP.[8]
Q3: What is the reported IC₅₀ value for Norastemizole on hERG channels?
Studies using patch clamp on hERG channels expressed in mammalian cell lines (like HEK 293) have reported a half-maximal inhibitory concentration (IC₅₀) for Norastemizole of approximately 27.7 nM .[6][7][11] It's important to note that this value can vary based on experimental conditions such as temperature and the specific voltage protocol used.
| Compound Parameter | Value / Description | Source(s) |
| Primary Target | hERG (Kv11.1) Potassium Channel | [6][7] |
| Mechanism | Direct channel block | [6][11] |
| Reported IC₅₀ | ~27.7 nM | [6][7][11] |
| Cell System | Mammalian expression systems (e.g., HEK 293, CHO) | [6][10][12] |
Optimized Protocol for Norastemizole hERG Assay
This protocol is designed for manual or automated whole-cell voltage-clamp recordings from mammalian cells stably expressing the hERG channel.
Cell Preparation
-
Cell Culture: Use a validated cell line, such as CHO or HEK 293, stably expressing the hERG1a isoform. Culture cells according to standard protocols, ensuring they are not overgrown at the time of plating.[12]
-
Plating: Plate cells onto glass coverslips 24-48 hours before the experiment. This incubation period allows for optimal cell adhesion and viability, which is critical for forming a stable, high-resistance seal.[12]
-
Dissociation: On the day of the experiment, gently dissociate cells using a minimal amount of a suitable enzyme (e.g., TrypLE™ Express) and transfer them to a serum-free medium for holding before recording.[13]
Solutions & Reagents
Accurate solution composition is paramount for isolating hERG currents and maintaining cell health.
| Solution Component | Extracellular Solution (mM) | Intracellular Solution (mM) |
| Primary Salt | 130 NaCl | 120 K-gluconate |
| Potassium Salt | 5 KCl | 20 KCl |
| Divalent Cations | 1 MgCl₂·6H₂O, 1 CaCl₂·2H₂O | 5 EGTA, 5 MgATP |
| Buffer | 10 HEPES | 10 HEPES |
| Energy Source | 12.5 Dextrose | - |
| pH | 7.4 (with NaOH) | 7.3 (with KOH) |
| Osmolarity | ~305-315 mOsm | ~290-300 mOsm |
Rationale: The extracellular solution is designed to mimic the physiological environment. The intracellular solution uses K-gluconate to minimize junction potential and includes MgATP to support channel function and reduce current rundown.[12][14] EGTA is included to chelate intracellular calcium.
Electrophysiological Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with the intracellular solution.[15] Fire-polishing the pipette tip can help in obtaining a better seal.
-
Seal Formation: Approach a healthy, isolated cell with positive pressure applied to the pipette. Once a dimple is observed on the cell membrane, release the positive pressure. Apply gentle suction to form a giga-ohm seal (≥1 GΩ).[16] A stable, high-resistance seal is the foundation of a high-quality recording.[17]
-
Whole-Cell Configuration: After achieving a gigaseal, apply a brief, sharp pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Quality Control - Initial Checks:
-
Series Resistance (Rs): Immediately after breakthrough, measure and compensate for at least 80% of the series resistance to minimize voltage errors.[12][18] Monitor Rs throughout the experiment; if it changes by >20%, the recording may be unstable and should be discarded.
-
Leak Current: Before applying the hERG protocol, hold the cell at -80 mV. The holding current should be small and stable.
-
-
Voltage Protocol: To measure hERG block, a specific voltage protocol is used to elicit the characteristic inward tail current.
| Step | Parameter | Value | Duration | Purpose |
| 1 | Holding Potential | -80 mV | - | Maintain channels in a closed state. |
| 2 | Depolarizing Pulse | +40 mV | 500 ms | Activate and then inactivate hERG channels. |
| 3 | Repolarizing Step | -50 mV | 500 ms | Relieve inactivation, allowing channels to open and produce a large tail current. |
| 4 | Return to Hold | -80 mV | - | Prepare for the next sweep. |
Rationale: hERG channels activate relatively slowly and inactivate rapidly at positive potentials. Therefore, a depolarizing pulse to +40 mV accumulates channels in the inactivated state. Upon repolarization to -50 mV, channels rapidly recover from inactivation and pass through the open state before deactivating, generating a large, easily measurable tail current. This tail current is the primary endpoint for measuring block.[19]
-
Data Acquisition: Record baseline currents for several minutes to ensure stability before applying any compound. This is crucial for accurately assessing current rundown.[14] Apply vehicle control followed by increasing concentrations of this compound, allowing the effect to reach steady-state at each concentration.
Troubleshooting Guide
Even with a robust protocol, challenges are common. This guide addresses specific issues in a Q&A format.
Q: I'm struggling to get a giga-ohm seal. The resistance stalls in the 100-500 MΩ range. What's wrong?
A: This is one of the most common issues in patch clamping. The problem can stem from several sources. Let's break it down with a logical troubleshooting workflow.
-
Is it the Pipette?
-
Resistance: Are your pipettes within the 3-7 MΩ range? Pipettes with very low resistance (<2 MΩ) can make sealing difficult.
-
Cleanliness: Is the pipette tip clean? Always apply positive pressure before entering the bath to prevent debris from clogging the tip. Change the bath solution regularly if you are not using a perfusion system.[20]
-
Fire-Polishing: A smooth, fire-polished tip often creates a better interface with the cell membrane.
-
-
Is it the Cell?
-
Health: Are the cells healthy? Look for cells with smooth, rounded morphologies. Avoid cells that appear blebbed or granular.
-
Adhesion: Ensure cells are well-adhered to the coverslip. Poorly adhered cells can be dislodged by the pipette pressure.
-
-
Is it the Solutions?
-
Filtration: Are your solutions filtered (0.2 µm)? Particulates can prevent a tight seal.
-
Osmolarity: A significant mismatch between internal and external solution osmolarity can stress the cell.
-
-
Is it your Technique?
-
Pressure: Insufficient positive pressure will fail to clear debris from the cell surface.[21] Conversely, too much pressure can damage the cell.
-
Approach: Approach the cell slowly and deliberately. A jerky or rapid approach can prevent proper apposition.
-
-
Advanced Solution: If all else fails, consider adding a reducing agent like 200 µM DTT to the external bath. This has been shown to improve the rate of gigaseal formation and stability.[17][22]
Q: My hERG current is decreasing over time, even before I add any drug. What is "rundown" and how do I deal with it?
A: This phenomenon is called "rundown" and it is a known characteristic of hERG channels in the whole-cell patch configuration.[14] It is thought to be caused by the dialysis of essential intracellular components into the patch pipette over time.
-
Mitigation:
-
Include ATP: The most common way to reduce rundown is to include Mg-ATP (2-5 mM) in your intracellular pipette solution, as specified in the protocol above.[14] Some protocols also add GTP (0.3 mM).
-
Work Quickly: Don't wait excessively long after establishing the whole-cell configuration to begin your experiment.
-
Perforated Patch: For experiments requiring very long-term stability, consider using the perforated patch technique (with agents like Amphotericin B or Escin). This maintains the integrity of the cytoplasm but results in higher series resistance.[14]
-
-
Correction during Analysis:
-
Establish a Stable Baseline: Record the current in the vehicle solution for 3-5 minutes to establish a clear rate of rundown.
-
Linear Correction: Fit a line to the baseline current amplitude versus time. Extrapolate this line through the drug application period.
-
Calculate Inhibition: The percent inhibition should be calculated relative to the projected control current from the extrapolated rundown line at each time point, not just the initial control current. This prevents you from overestimating the drug's effect.
-
Q: The current trace oscillates wildly when I increase my series resistance (Rs) compensation. Why does this happen?
A: This oscillation is a classic sign of overcompensation. The patch clamp amplifier uses a feedback circuit to predict and correct the voltage error caused by Rs.[23][24] However, if the compensation level is set too high (typically >90%) or too fast, the feedback loop can become unstable, leading to oscillations that can damage or kill the cell.
-
The Cause: Series resistance and the cell's membrane capacitance create an RC filter that slows down the voltage clamp. The compensation circuit tries to speed this up by injecting extra current.[24][25] If it injects too much current too quickly, it overshoots the target voltage, and the subsequent correction overshoots in the other direction, creating a positive feedback loop and oscillation.
-
The Solution:
-
Reduce Compensation Level: The standard practice is to compensate for 80-85% of the measured Rs. This provides a good balance between reducing the voltage error and maintaining stability.[12]
-
Optimize Speed: Most amplifiers allow you to adjust the speed (or bandwidth) of the compensation. If you still see oscillations at 80%, try using a slightly slower setting.
-
Maintain Low Rs: The best solution is to start with a low Rs. Use larger-tipped pipettes (if compatible with your cells) and ensure a clean breakthrough into the whole-cell configuration. A lower initial Rs means a smaller voltage error and less required compensation.
-
By understanding the principles behind the protocol and anticipating common challenges, you can generate high-quality, reliable data for assessing the effects of this compound on hERG channels.
References
-
Su, Z., et al. (2001). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Molecular Pharmacology. Available at: [Link]
-
OHSU. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Elsevier Fingerprint Engine. Available at: [Link]
-
Sherman, A., et al. (1999). Series resistance compensation for whole-cell patch-clamp studies using a membrane state estimator. Biophysical Journal. Available at: [Link]
-
Alembic Instruments. Series Resistance Compensation for Whole-Cell Patch-Clamp Studies Using a Membrane State Estimator. Available at: [Link]
-
University of Rochester Medical Center. Series Resistance Compensation. Patch clamping. Available at: [Link]
-
ResearchGate. Block of HERG Potassium Channels by the Antihistamine Astemizole and its Metabolites Desmethylastemizole and Norastemizole. Available at: [Link]
-
Sophion Bioscience. Enhance accuracy with Sophion's 100% Rs Compensation. Available at: [Link]
-
ResearchGate. Optimized protocol for hERG channel recording v1. Available at: [Link]
-
Metrion Biosciences. Seal resistance in automated patch clamp experiments. Available at: [Link]
-
Harvard University. Patch and Whole-cell Recording. Available at: [Link]
-
ResearchGate. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Available at: [Link]
-
Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Available at: [Link]
-
Sophion Bioscience. Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system. Available at: [Link]
-
Böhme, G. A., et al. (2018). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology. Available at: [Link]
-
Lei, C. L., et al. (2020). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research. Available at: [Link]
-
Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Available at: [Link]
-
JOVE. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. Available at: [Link]
-
Polonchuk, L. (2012). Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology. Available at: [Link]
-
Perkins, K. L., et al. (2023). Reducing agents facilitate membrane patch seal integrity and longevity. Channels. Available at: [Link]
-
Metrion Biosciences. (2024). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link]
-
ResearchGate. Unable to form Gigaseal during whole-cell patch clamp of primary cell-culture cells from rat's DRGs, Any ideas on how can I solve this? Available at: [Link]
-
PubChem. Astemizole. National Center for Biotechnology Information. Available at: [Link]
-
Chen, X. L., et al. (2011). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods in Molecular Biology. Available at: [Link]
-
Scientifica. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Available at: [Link]
-
Taylor & Francis Online. (2023). Reducing agents facilitate membrane patch seal integrity and longevity. Available at: [Link]
-
Expert Opinion on Drug Metabolism & Toxicology. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. Available at: [Link]
-
ResearchGate. Why are there current fluctuations in hERG patch clamp assay using port a patch (Nanion)? Available at: [Link]
-
AdisInsight. Norastemizole. Available at: [Link]
-
ResearchGate. How can I tackle run down effects in manual patch clamps? Available at: [Link]
-
AdisInsight. Norastemizole Sepracor. Available at: [Link]
-
Protocols.io. Patch-clamp protocol. Available at: [Link]
-
Vandenberg, J. I., et al. (2023). Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes. Frontiers in Cardiovascular Medicine. Available at: [Link]
-
Frontiers. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes. Available at: [Link]
-
Reaction Biology. Patch Clamp Assay Services. Available at: [Link]
-
Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Available at: [Link]
-
Taglialatela, M., et al. (2000). Inhibition of HERG1 K(+) channels by the novel second-generation antihistamine mizolastine. British Journal of Pharmacology. Available at: [Link]
-
Taglialatela, M., et al. (1998). Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines. Molecular Pharmacology. Available at: [Link]
-
Protocols.io. Whole Cell Patch Clamp Protocol. Available at: [Link]
-
Axol Bioscience. Whole Cell Patch Clamp Protocol. Available at: [Link]
-
Richards, D. M., et al. (1984). Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy. Drugs. Available at: [Link]
Sources
- 1. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 6. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 13. sophion.com [sophion.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientifica.uk.com [scientifica.uk.com]
- 19. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scientifica.uk.com [scientifica.uk.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Series resistance compensation for whole-cell patch-clamp studies using a membrane state estimator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drexel.edu [drexel.edu]
- 25. warneronline.com [warneronline.com]
Technical Support Center: Enhancing the Aqueous Solubility of Norastemizole Hydrobromide
Welcome to the technical support center for norastemizole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this potent H1 receptor antagonist. As a weakly basic compound, norastemizole's solubility is intrinsically linked to its physicochemical properties and the surrounding environment. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these solubility hurdles and achieve your desired experimental outcomes.
Understanding the Challenge: Physicochemical Properties of Norastemizole
Norastemizole is an active metabolite of astemizole and shares its lipophilic nature. The hydrobromide salt form is intended to improve aqueous solubility compared to the free base. However, researchers may still face difficulties in achieving desired concentrations for in vitro assays, formulation development, and other applications.
Here's a summary of the key physicochemical properties that influence its solubility:
| Property | Value/Information | Implication for Solubility |
| Molecular Formula | C₁₉H₂₁FN₄·2HBr[1] | The hydrobromide salt indicates it is a basic compound. |
| Molecular Weight | 486.22 g/mol [1] | A relatively high molecular weight can contribute to lower solubility. |
| Structure | Contains a benzimidazole core and a piperidinyl group. | The benzimidazole and piperidinyl nitrogens are basic and can be protonated. |
| pKa (estimated) | ~5.5 - 7.0 | The pKa of the protonated benzimidazole and piperidine moieties dictates the pH-dependent solubility. Protonated benzimidazoles typically have pKa values in the range of 4.5 to 7.4.[2] For protonated benzimidazole itself, the experimental pKa is reported to be between 5.4 and 5.5.[3] |
| LogP (of parent cpd. Astemizole) | 5.8[4] | The high logP value indicates significant lipophilicity and low intrinsic aqueous solubility. |
| Aqueous Solubility (Parent cpd. Astemizole) | 432 mg/L[4] | This low value highlights the inherent challenge in dissolving this class of compounds in water. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or neutral buffer?
A1: Norastemizole is a weak base, and its hydrobromide salt is acidic. While the salt form enhances solubility compared to the free base, its intrinsic solubility in neutral pH can still be low due to the high lipophilicity of the molecule (inferred from the high logP of its parent compound, astemizole).[4] At neutral or near-neutral pH, a significant portion of the protonated, more soluble form may convert to the less soluble free base, leading to precipitation.
Q2: What is the expected pH of a this compound solution in unbuffered water?
A2: When dissolved in unbuffered water, this compound, the salt of a weak base and a strong acid (HBr), will produce an acidic solution. The exact pH will depend on the concentration, but it will be below 7.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can temporarily increase the solubility of many compounds. However, for this compound, this is not a recommended primary method for solubilization. Upon cooling to ambient temperature for your experiment, the compound is likely to precipitate out of solution. Furthermore, prolonged exposure to heat could potentially degrade the compound.
Q4: Is norastemizole soluble in organic solvents?
A4: The free base of norastemizole is reported to be sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in ethanol (0.1-1 mg/mL).[5] Its parent compound, astemizole, is freely soluble in organic solvents.[4] While organic solvents can be used to prepare stock solutions, the final concentration of the organic solvent in your aqueous experimental medium should be kept low to avoid solvent effects on your biological system.
Troubleshooting Guides: Step-by-Step Protocols for Solubility Enhancement
Method 1: pH Adjustment
The most direct and often most effective method for solubilizing basic compounds like norastemizole is by lowering the pH of the aqueous medium.
Scientific Rationale: Norastemizole contains basic nitrogen atoms in its benzimidazole and piperidine rings. In an acidic environment (pH < pKa), these nitrogens become protonated, forming positively charged ions. These ionized forms are significantly more soluble in water than the neutral free base. The relationship between pH, pKa, and the solubility of a basic salt is a fundamental principle of physical chemistry.[6][7][8]
Experimental Protocol:
-
Prepare an Acidic Buffer: Prepare a buffer with a pH at least 1.5 to 2 pH units below the estimated pKa of norastemizole. For instance, a citrate buffer (pH 3.0 - 5.0) or a simple 0.1 N HCl solution would be suitable starting points. One source indicates the free base is soluble in 0.1N HCl.[9]
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Dispensing: Add a small amount of the acidic buffer to the solid and vortex or sonicate briefly.
-
Incremental Addition: Continue to add the acidic buffer incrementally with agitation until the desired final concentration is reached and the solid is fully dissolved.
-
Final pH Check: After dissolution, verify the final pH of the solution.
Troubleshooting:
-
Precipitation upon dilution: If you are adding a concentrated stock solution in acidic buffer to a larger volume of neutral or basic medium, precipitation may occur at the point of mixing. To avoid this, consider pre-adjusting the pH of the final medium or using a more gradual addition with vigorous stirring.
-
Compound still insoluble: If the compound does not dissolve even in acidic buffer, the desired concentration may be above its solubility limit under those conditions. In this case, a combination of pH adjustment and another technique, such as co-solvency, may be necessary.
Diagram: pH Effect on Norastemizole Solubility
Caption: Co-solvents reduce solvent polarity, improving drug solvation.
Method 3: Use of Surfactants (Micellar Solubilization)
Surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules.
Scientific Rationale: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic heads form the outer shell, which is soluble in water. Lipophilic drugs like norastemizole can partition into the hydrophobic core of these micelles, effectively solubilizing them in the aqueous medium. [2][10][11] Commonly Used Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Poloxamers (Pluronic®)
-
Anionic: Sodium Dodecyl Sulfate (SDS)
-
Cationic: Cetyltrimethylammonium Bromide (CTAB)
Experimental Protocol:
-
Prepare a Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add this compound: Add the solid this compound to the surfactant solution.
-
Agitate to Dissolve: Agitate the mixture (e.g., vortex, sonicate, or stir) until the drug is fully dissolved. This process may take some time.
Troubleshooting:
-
Foaming: Surfactant solutions can foam upon vigorous agitation. Gentle stirring or brief sonication is often preferred.
-
Interaction with biological assays: Surfactants can interfere with biological assays by denaturing proteins or disrupting cell membranes. It is essential to run appropriate vehicle controls to account for any effects of the surfactant itself.
-
Choice of surfactant: The efficiency of solubilization can depend on the specific drug-surfactant interaction. Some empirical testing may be required to find the optimal surfactant for your application.
Method 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their aqueous solubility.
Scientific Rationale: Cyclodextrins have a truncated cone or torus shape with a hydrophilic exterior and a lipophilic interior cavity. Poorly soluble, lipophilic molecules like norastemizole can fit into the hydrophobic cavity, forming a host-guest inclusion complex. The exterior of the cyclodextrin-drug complex is hydrophilic, allowing it to dissolve in water, effectively shielding the hydrophobic drug from the aqueous environment.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol:
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the desired aqueous buffer. The solubility of the cyclodextrin itself can be a limiting factor (especially for β-CD).
-
Add this compound: Add the solid this compound to the cyclodextrin solution.
-
Equilibrate the Mixture: Stir or shake the mixture at a constant temperature for a period of time (e.g., 24-48 hours) to allow for the formation of the inclusion complex and to reach equilibrium solubility.
-
Separate Undissolved Drug: If necessary, centrifuge or filter the solution to remove any undissolved drug before determining the concentration of the solubilized drug.
Troubleshooting:
-
Limited solubility increase: The extent of solubility enhancement depends on the binding affinity between the drug and the cyclodextrin. If the increase is insufficient, consider using a more soluble cyclodextrin derivative like HP-β-CD or SBE-β-CD.
-
Competition: Other molecules in your formulation could potentially compete with norastemizole for the cyclodextrin cavity.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Cyclodextrins form inclusion complexes to solubilize drugs.
Concluding Remarks
Enhancing the solubility of this compound often requires a systematic approach, starting with the simplest and most direct method, pH adjustment. When higher concentrations are needed, or when pH modification is not feasible for the experimental system, techniques like co-solvency, micellar solubilization, or cyclodextrin complexation offer powerful alternatives. It is crucial to consider the potential impact of any excipients on your downstream applications and to always include appropriate vehicle controls in your experiments. This guide provides the foundational knowledge and practical protocols to help you successfully navigate the solubility challenges associated with this compound.
References
-
Loftsson, T., & Brewster, M. E. (2022). Cyclodextrins as functional excipients: methods of preparation and applications in medicine. Journal of Pharmaceutical Sciences, 111(1), 3-21. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine. [Link]
-
Poša, M. (2009). Thermodynamic pKa values for benzimidazole and several substituted benzimidazoles were determined by CE. Journal of Separation Science, 32(7), 1087-95. [Link]
-
Kang, S., et al. (2017). Benzimidazole (BMZ) family of anti-worm drugs has been now repurposed as anti-cancer drugs. Scientific Reports, 7, 1-12. [Link]
-
Ghahramani, P. F., & Brown, R. B. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. Polymers, 14(3), 578. [Link]
-
Al-Marzouqi, A. H., Shehatta, I., & Jobe, B. (2008). Astemizole/Cyclodextrin Inclusion Complexes: Phase Solubility, Physicochemical Characterization and Molecular Modeling Studies. Journal of Solution Chemistry, 37(6), 875-893. [Link]
-
Lanussse, C. E., & Prichard, R. K. (1992). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Journal of Veterinary Pharmacology and Therapeutics, 15(4), 413-424. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences, 2(2), 72–79. [Link]
-
ResearchGate. (2017). What are the vehicles used to dissolve astemizole for in vivo treatment?. [Link]
-
National Center for Biotechnology Information. (n.d.). Astemizole. PubChem Compound Summary for CID 2247. [Link]
-
Patel, J., & Patel, K. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(3), 132-137. [Link]
-
Valizadeh, H., & Zakeri-Milani, P. (2009). Micellar solubilization of some poorly soluble antidiabetic drugs: A technical note. AAPS PharmSciTech, 10(4), 1264–1268. [Link]
-
Bundgaard, H., & Nielsen, N. M. (1991). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics, 73(2), 167-175. [Link]
-
Babu, P. R. S., Subrahmanyam, C. V. S., Thimmasetty, J., Manavalan, R., & Valliappan, K. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
-
Eckert, F., & Klamt, A. (2014). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2, e532. [Link]
-
Cristofoletti, R., & Dressman, J. B. (2016). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. European Journal of Pharmaceutics and Biopharmaceutics, 104, 179-184. [Link]
-
Evrard, B., et al. (2003). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 45(3-4), 275-280. [Link]
-
Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1160. [Link]
-
Ruela, A. L. M., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163. [Link]
-
Fülöp, Z., et al. (2021). Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins. Pharmaceutics, 13(10), 1636. [Link]
-
Lee, S., et al. (2020). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 12(11), 1083. [Link]
-
Li, Y., et al. (2018). Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods. Scientific Reports, 8(1), 4085. [Link]
-
Sild, S., et al. (2014). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Journal of Chemical Information and Modeling, 54(12), 3317–3327. [Link]
-
ResearchGate. (n.d.). Solubility of fexofenadine hydrochloride in different solvents Solvent... [Link]
-
Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
-
Clinivex. (n.d.). CAS 75970-64-8 | this compound Supplier. [Link]
-
Delalu, H., et al. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions, 21, 1171-1176. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. norastemizole | 75970-99-9 [chemicalbook.com]
- 9. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Norastemizole Hydrobromide and Astemizole on hERG Channel Blockade for Researchers and Drug Development Professionals
Introduction: The Critical Role of hERG in Cardiac Safety
The human ether-a-go-go-related gene (hERG) encodes the alpha subunit of a potassium ion channel that is crucial for cardiac repolarization.[1][2] Specifically, it is responsible for the rapid component of the delayed rectifier potassium current (IKr).[1][3] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[4][5] This acquired long QT syndrome is a significant concern in drug development as it can predispose individuals to life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[5][6][7]
Astemizole, a second-generation H1-receptor antagonist, was withdrawn from the market due to its potent blockade of the hERG channel and the associated risk of cardiotoxicity.[5][7][8] Its active metabolite, norastemizole, was subsequently investigated as a potentially safer alternative. This guide provides an in-depth, objective comparison of the hERG channel blocking properties of norastemizole hydrobromide and its parent compound, astemizole, supported by experimental data.
Quantitative Comparison of hERG Channel Inhibition
Electrophysiological studies are the gold standard for assessing a compound's effect on ion channels.[9][10] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug in blocking the hERG channel. The lower the IC50 value, the more potent the compound is at inhibiting the channel.
Experimental data from patch-clamp studies on human embryonic kidney (HEK 293) cells stably expressing the hERG channel reveals a significant difference in the inhibitory potency of astemizole and norastemizole.[3][11]
| Compound | IC50 (nM) for hERG Block | Relative Potency |
| Astemizole | 0.9 | High |
| Norastemizole | 27.7 | Weaker |
Data sourced from a study by Suessbrich et al. (1999).[3][11]
This data clearly demonstrates that astemizole is a significantly more potent blocker of the hERG channel than its metabolite, norastemizole. In fact, astemizole is among the most potent hERG channel antagonists identified.[3][11] The approximately 30-fold lower potency of norastemizole suggests a potentially reduced risk of producing ventricular arrhythmias.[3][11]
Mechanism of hERG Channel Blockade
Both astemizole and norastemizole are thought to interact with the pore-forming region of the hERG channel. High-affinity binding of these drugs requires the presence of an aromatic group and a basic nitrogen atom.[1] Cryo-electron microscopy studies have suggested that astemizole binds directly below the selectivity filter of the hERG channel, thereby physically occluding the potassium conduction pathway.[2][12] This direct block of the ion channel is the molecular basis for the delayed cardiac repolarization and subsequent proarrhythmic effects.
Caption: Mechanism of astemizole-induced cardiotoxicity.
Experimental Protocol: Whole-Cell Patch-Clamp Assay
The following is a detailed, step-by-step methodology for assessing the hERG channel blocking activity of test compounds using the whole-cell patch-clamp technique, a gold-standard electrophysiological method.[9][13]
Cell Preparation and Culture
-
Cell Line: Use a mammalian cell line, such as Human Embryonic Kidney (HEK 293) cells, stably transfected with the hERG cDNA.[11][13]
-
Culture Conditions: Maintain the cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture the cells regularly to maintain optimal health and density for electrophysiological recordings.
Electrophysiological Recording
-
Solutions:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
-
Patch Pipettes: Fabricate pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Cell Plating: Plate the cells onto glass coverslips for recording.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (≥1 GΩ) between the pipette tip and the cell membrane.[14][15]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
Voltage-Clamp Protocol and Data Analysis
-
Holding Potential: Clamp the cell membrane potential at -80 mV.[14][15]
-
Depolarizing Pulse: Apply a depolarizing voltage step to activate the hERG channels. A typical protocol involves a step to +20 mV for 1-2 seconds.
-
Repolarizing Ramp/Step: Repolarize the membrane to elicit the characteristic hERG tail current. A step back to -50 mV is commonly used to measure the peak tail current.[14]
-
Data Acquisition: Record the resulting ionic currents. The hERG current is typically measured as the peak outward tail current upon repolarization.[14]
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound (this compound or astemizole) at various concentrations.
-
Data Analysis:
-
Measure the peak tail current amplitude in the presence of each drug concentration.
-
Normalize the current to the baseline control current to determine the percentage of inhibition.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.[14]
-
Caption: Whole-cell patch-clamp workflow.
Clinical Implications and Conclusion
The potent hERG channel blockade by astemizole is the primary reason for its association with acquired long QT syndrome and Torsades de Pointes.[4][6][7] The significantly weaker hERG blocking activity of norastemizole suggests a more favorable cardiac safety profile.[3][11] This was a key rationale for its development as a second-generation antihistamine, with the aim of retaining therapeutic efficacy while minimizing cardiotoxic risk.[8][16]
References
-
Suessbrich, H., et al. (1999). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. PACE: Pacing and Clinical Electrophysiology, 22(3), 498-506. [Link]
-
OHSU. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. OHSU[Link]
-
Wang, L., et al. (2017). Astemizole Derivatives as Fluorescent Probes for hERG Potassium Channel Imaging. ACS Medicinal Chemistry Letters, 8(11), 1163-1167. [Link]
-
Asai, R., et al. (2021). Cryo-EM Structure of K+-Bound hERG Channel Complexed with the Blocker Astemizole. Structure, 29(3), 275-282.e4. [Link]
-
Rao, K. A., et al. (1994). Torsades de pointes ventricular tachycardia associated with overdose of astemizole. Mayo Clinic Proceedings, 69(6), 589-593. [Link]
-
Salata, J. J., et al. (1995). Cardiac Electrophysiological Actions of the Histamine H1-Receptor Antagonists Astemizole and Terfenadine Compared With Chlorpheniramine and Pyrilamine. Circulation Research, 76(1), 114-123. [Link]
-
Craft, T. M. (1996). Cardiovascular toxicity of antihistamines. British Journal of Hospital Medicine, 56(7), 337-341. [Link]
-
Sepracor. (2000). Norastemizole Sepracor. Drugs of the Future, 25(8), 811. [Link]
-
ResearchGate. Block of HERG Potassium Channels by the Antihistamine Astemizole and its Metabolites Desmethylastemizole and Norastemizole. ResearchGate. [Link]
-
DrugCard. (2024). Cardiac Toxicity that Redefined Pharmacovigilance. DrugCard. [Link]
-
Drolet, B., et al. (1999). Torsade de pointes with an antihistamine metabolite: potassium channel blockade with desmethylastemizole. Journal of the American College of Cardiology, 33(5), 1421-1427. [Link]
-
FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
Paakkari, I. (2002). Cardiotoxicity of new antihistamines and cisapride. Toxicology Letters, 127(1-3), 279-284. [Link]
-
Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]
-
Elkins, R. C., et al. (2013). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Assay and Drug Development Technologies, 11(2), 81-98. [Link]
-
Taglialatela, M., et al. (1998). Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines. Molecular Pharmacology, 54(1), 113-121. [Link]
-
Koshikawa, N., et al. (2015). Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. Journal of Pharmacological and Toxicological Methods, 76, 17-24. [Link]
-
Asai, R., et al. (2021). Cryo-EM Structure of K+-Bound hERG Channel Complexed with the Blocker Astemizole. Structure, 29(3), 275-282.e4. [Link]
Sources
- 1. Astemizole Derivatives as Fluorescent Probes for hERG Potassium Channel Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM Structure of K+-Bound hERG Channel Complexed with the Blocker Astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. ahajournals.org [ahajournals.org]
- 5. drug-card.io [drug-card.io]
- 6. Torsades de pointes ventricular tachycardia associated with overdose of astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular toxicity of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiotoxicity of new antihistamines and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 10. researchgate.net [researchgate.net]
- 11. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy and Safety Analysis: Norastemizole Hydrobromide vs. Fexofenadine
A Guide for Researchers and Drug Development Professionals
Executive Summary
This guide provides an in-depth comparison of norastemizole and fexofenadine, two second-generation antihistamines developed as active metabolites of parent drugs (astemizole and terfenadine, respectively) that were withdrawn from the market due to cardiotoxicity. While both compounds are potent histamine H1 receptor antagonists, their clinical viability is dictated by a critical differentiator: their safety profile. Preclinical data suggests norastemizole possesses exceptionally high potency, potentially greater than fexofenadine. However, this is overshadowed by a significant affinity for the hERG potassium channel, a liability directly linked to cardiac arrhythmias. Fexofenadine, in contrast, demonstrates a vastly superior safety profile with negligible hERG channel interaction. This fundamental difference in cardiotoxicity explains why fexofenadine has become a widely-used therapeutic agent, while the development of norastemizole was ultimately halted. This guide dissects the efficacy, mechanism, pharmacokinetics, and, most crucially, the safety data that define the divergent paths of these two molecules.
Introduction: A Tale of Two Metabolites
The history of second-generation antihistamines is marked by a critical lesson in drug development: the pursuit of efficacy cannot come at the expense of safety. The market withdrawal of terfenadine and astemizole in the late 1990s served as a watershed moment. These drugs were effective at treating allergic conditions without the sedating effects of their first-generation predecessors, but they carried a hidden danger: a propensity to induce potentially fatal cardiac arrhythmias, specifically Torsades de Pointes (TdP).
The underlying mechanism was found to be the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][2] Investigation revealed that the therapeutic antihistaminic effects were primarily due to their active metabolites, while the dangerous cardiotoxic effects were caused by the parent drugs. This discovery paved the way for a "metabolite-as-drug" strategy, leading to the development of fexofenadine (the active metabolite of terfenadine) and norastemizole (an active metabolite of astemizole).[3][4][5] Both were designed to retain the therapeutic benefits while eliminating the cardiac risk. This guide examines the comparative efficacy and, critically, the safety profiles that determined their profoundly different clinical fates.
Molecular Profile and Mechanism of Action
Both fexofenadine and norastemizole exert their therapeutic effects by acting as potent and selective antagonists of the peripheral histamine H1 receptor.[3][4][6] When histamine, released from mast cells during an allergic reaction, binds to H1 receptors on nerve endings, smooth muscle, and endothelial cells, it triggers the classic symptoms of allergy: itching, sneezing, rhinorrhea, and vasodilation leading to wheal and flare reactions.[7] By competitively blocking this interaction, these drugs prevent the downstream signaling cascade.
dot
Caption: Histamine H1 Receptor Signaling Pathway Blockade.
While sharing the same target, preclinical data indicates a significant difference in potency. In competitive radioligand binding studies, norastemizole inhibited binding to H1 receptors with a half-maximal inhibitory concentration (IC50) of 4.1 nM.[4] In functional assays, norastemizole was found to be 13 to 16 times more potent as an H1 antagonist than its parent compound, astemizole.[5][8]
Comparative Efficacy Analysis
Direct, head-to-head clinical trials comparing norastemizole and fexofenadine are not publicly available, largely because norastemizole's clinical development was terminated.[9] However, a comparison can be synthesized from individual preclinical and clinical data sets.
Fexofenadine has been extensively studied and its efficacy is well-established. Multiple large, randomized, placebo-controlled trials have demonstrated its effectiveness in reducing the total symptom scores (TSS) for seasonal allergic rhinitis (SAR) and chronic idiopathic urticaria (CIU).[10][11][12][13] Meta-analyses confirm that fexofenadine provides a significant reduction in symptoms like sneezing, rhinorrhea, itching, and nasal congestion compared to placebo.[11][12][13]
Norastemizole , while less documented, showed significant promise in early studies. Its high potency was demonstrated in vivo using a guinea pig wheal and flare model, a standard method for assessing antihistamine activity.[4] In this model, which measures the suppression of histamine-induced skin reactions, norastemizole at a dose of 0.05 mg/kg showed similar activity to 7.5 mg/kg of fexofenadine, suggesting it is approximately 150 times more potent in this specific assay.[4] Furthermore, it demonstrated a rapid onset of action, with significant attenuation of wheal and flare responses within 30 minutes of oral administration in human volunteers.[5]
| Parameter | Norastemizole Hydrobromide | Fexofenadine | Reference(s) |
| Indication(s) | Investigated for Allergic Rhinitis | Seasonal Allergic Rhinitis, Chronic Idiopathic Urticaria | [3][5] |
| H1 Receptor Binding (IC50) | 4.1 nM | Data not directly comparable, but effective in vivo | [4] |
| Preclinical Potency | ~150x more potent than fexofenadine in guinea pig wheal suppression model | Effective, but less potent than norastemizole in the same model | [4] |
| Clinical Efficacy | Phase III trials conducted for allergic rhinitis; data suggested efficacy | Proven superior to placebo in numerous large-scale clinical trials and meta-analyses | [5][10][11][13] |
| Onset of Action | Rapid; significant effect within 30 minutes | Rapid; antihistamine effect seen by 1 hour, maximum at 2-3 hours | [5][6] |
Experimental Protocol: Histamine-Induced Wheal and Flare Suppression
This in vivo protocol is a standard for quantifying the pharmacodynamic effect and onset of action of H1 antihistamines in human subjects.
dot
Caption: Workflow for a Histamine-Induced Wheal and Flare Study.
Methodology:
-
Subject Selection: Enroll healthy volunteers after obtaining informed consent. Subjects should be free of allergic conditions and abstain from any antihistamine or interfering medications for a specified washout period (e.g., 1-2 weeks).
-
Baseline Measurement: At time zero (pre-dose), perform a histamine skin prick test or intradermal injection (e.g., 50 µL of 100 µg/mL histamine phosphate) on the volar surface of the forearm.
-
Quantification: After 15-20 minutes, outline the borders of the wheal (raised area) and flare (redness) with a fine-tip pen. Transfer the outline to a transparent grid or use digital imaging software to calculate the area (in mm²). This serves as the baseline response.[14]
-
Drug Administration: In a double-blind, placebo-controlled, crossover design, subjects are randomized to receive a single oral dose of norastemizole, fexofenadine, or placebo.
-
Post-Dose Testing: Repeat the histamine skin tests on adjacent, previously unused skin sites at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[15]
-
Data Analysis: Measure the wheal and flare areas at each time point. Calculate the percentage inhibition for each active drug relative to both the subject's own baseline and the placebo response at the same time point. This allows for the determination of potency, onset of action, and duration of effect.[16]
Pharmacokinetic Profiles: A Key Differentiator
The way a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its efficacy and safety. Here, norastemizole and fexofenadine show important differences.
Fexofenadine is rapidly absorbed, reaching peak plasma concentrations within 1-3 hours.[3][17] Crucially, it undergoes minimal (less than 5%) metabolism in the liver.[17][18] It is primarily excreted unchanged, with about 80% in the feces and 11-12% in the urine.[18][19] This lack of significant metabolism minimizes the risk of drug-drug interactions with inhibitors of cytochrome P450 enzymes, a major safety advantage over its parent drug, terfenadine. Its elimination half-life is approximately 14.4 hours, supporting once or twice-daily dosing.[3][17]
Norastemizole , being a metabolite of astemizole, has a different profile. Astemizole itself is metabolized by CYP3A4 and CYP2D6 to form norastemizole and other metabolites.[20][21] In rats, norastemizole demonstrated better oral bioavailability (18%) compared to its parent drug astemizole (3%) and had a longer terminal elimination half-life (17.7 hours vs. 10.8 hours).[4]
| Parameter | This compound | Fexofenadine | Reference(s) |
| Absorption | Good oral bioavailability in preclinical models | Rapidly absorbed; Tmax ~1-3 hours | [3][4][17] |
| Metabolism | Formed via metabolism of astemizole (CYP3A4/2D6) | Minimal (<5% of dose) | [17][18][20] |
| Protein Binding | Data not specified | 60-70% (primarily albumin) | [18][19] |
| Elimination Half-life | ~17.7 hours (in rats) | ~14.4 hours (in humans) | [3][4][17] |
| Excretion | Data not specified | ~80% feces, ~11% urine (as unchanged drug) | [18][19] |
The Decisive Factor: Comparative Cardiotoxicity Profile
The single most important point of comparison between these two drugs is their effect on the hERG potassium channel. It is this parameter that defines their safety and ultimately their clinical utility.
Fexofenadine is virtually devoid of hERG blocking activity.[22] Studies show its IC50 for the hERG channel is in the high micromolar range (e.g., 65 µM to over 200 µM), which is thousands of times higher than the therapeutic plasma concentrations.[2][23] This demonstrates a massive therapeutic window and confirms that the structural modification (addition of a carboxylate group) successfully eliminated the cardiotoxic liability of terfenadine.[24][25]
Norastemizole , however, retains a significant affinity for the hERG channel. While it is a weaker blocker than its parent compound astemizole (IC50 ~0.9 nM), its own IC50 for hERG channel block is 27.7 nM.[1][26][27] This value is well within a range that raises significant safety concerns for a drug intended for wide use in the general population. This lingering hERG activity is the likely reason its development was not pursued, as regulatory agencies have established stringent requirements for cardiotoxicity testing.[9]
| Compound | hERG Channel Blockade (IC50) | Cardiotoxicity Risk | Reference(s) |
| Astemizole (Parent Drug) | ~0.9 nM | High | [1][26] |
| Norastemizole | 27.7 nM | Significant | [1][26][27] |
| Terfenadine (Parent Drug) | 56 - 350 nM | High | [2] |
| Fexofenadine | >65,000 nM (>65 µM) | Negligible | [2][23] |
Experimental Protocol: In Vitro hERG Channel Assay (Automated Patch-Clamp)
Assessing a compound's potential to block the hERG channel is a mandatory part of preclinical safety evaluation. Automated patch-clamp provides a higher throughput method than traditional manual patch-clamp.[28]
dot
Caption: Workflow for an Automated In Vitro hERG Channel Assay.
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the gene encoding the hERG channel. Culture the cells under standard conditions (37°C, 5% CO2).[28]
-
Preparation: On the day of the experiment, prepare a single-cell suspension and place it in the appropriate external (bath) solution.
-
Compound Preparation: Prepare a range of concentrations of the test compound (e.g., norastemizole, fexofenadine) and a known positive control (e.g., astemizole, dofetilide).
-
Automated Patch-Clamp: The system automatically captures a cell, forms a high-resistance (giga-ohm) seal, and establishes a whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current (I_Kr). A typical protocol involves a depolarization step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarization step (e.g., to -50 mV) where the peak tail current is measured.[29]
-
Compound Application: After recording a stable baseline current, the system perfuses the cell with the vehicle control, followed by escalating concentrations of the test compound. The current is measured at each concentration until a steady-state block is achieved.[28]
-
IC50 Calculation: The percentage of current inhibition at each concentration is calculated relative to the baseline. These data points are fitted to a Hill equation to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the hERG current.
Synthesis and Conclusion
The comparison between norastemizole and fexofenadine is a compelling case study in modern drug development, highlighting that preclinical potency does not guarantee clinical success.
-
Efficacy: Norastemizole demonstrated superior potency in preclinical models, suggesting it could have been a highly effective antihistamine. Fexofenadine, while perhaps less potent on a molar basis, has proven to be highly effective clinically at its approved doses.
-
Pharmacokinetics: Fexofenadine's profile, characterized by minimal metabolism, is advantageous in reducing the potential for drug-drug interactions.
-
Safety: This is the critical, non-negotiable differentiator. Fexofenadine's negligible interaction with the hERG channel renders it a very safe drug from a cardiac perspective. In stark contrast, norastemizole's nanomolar affinity for the hERG channel, while lower than its parent drug, represents an unacceptable risk for a medication intended for a broad patient population.
References
- Pharmacology of Fexofenadine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.
-
Fexofenadine - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Fexofenadine - Wikipedia. Wikipedia. Available at: [Link]
-
What is the mechanism of Fexofenadine Hydrochloride? - Patsnap Synapse. (2024). Patsnap. Available at: [Link]
-
Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PubMed. (2024). PubMed. Available at: [Link]
-
ALLEGRA® (fexofenadine hydrochloride) Capsules and Tablets - accessdata.fda.gov. U.S. Food and Drug Administration. Available at: [Link]
-
Fexofenadine: MedlinePlus Drug Information. (2025). MedlinePlus. Available at: [Link]
-
ALLEGRA® (fexofenadine hydrochloride) - accessdata.fda.gov. U.S. Food and Drug Administration. Available at: [Link]
- Norastemizole. Drugs of the Future.
-
Suessbrich, H., et al. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Howarth, P. H., et al. Double-blind, placebo-controlled study comparing the efficacy and safety of fexofenadine hydrochloride (120 and 180 mg once daily) and cetirizine in seasonal allergic rhinitis - PubMed. Journal of Allergy and Clinical Immunology. Available at: [Link]
-
Suessbrich, H., et al. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - OHSU Elsevier. Oregon Health & Science University. Available at: [Link]
-
Compalati, E., et al. Systematic Review on the Efficacy of Fexofenadine in Seasonal Allergic Rhinitis: A Meta-Analysis of Randomized, Double-Blind, Placebo-Controlled Clinical Trials. International Archives of Allergy and Immunology. Available at: [Link]
-
Compalati, E., et al. Systematic review on the efficacy of fexofenadine in seasonal allergic rhinitis: a meta-analysis of randomized, double-blind, placebo-controlled clinical trials - PubMed. PubMed. Available at: [Link]
-
Ellis, A. K., et al. Effect of fexofenadine hydrochloride on allergic rhinitis aggravated by air pollutants. Allergy, Asthma & Clinical Immunology. Available at: [Link]
-
The antihistamine fexofenadine does not affect IKr currents in a case report of drug-induced cardiac arrhythmia - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Astemizole | C28H31FN4O | CID 2247 - PubChem - NIH. PubChem. Available at: [Link]
-
Norastemizole Sepracor - PubMed. PubMed. Available at: [Link]
-
Update meta-analysis on the efficacy and safety issues of fexofenadine - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Block of HERG Potassium Channels by the Antihistamine Astemizole and its Metabolites Desmethylastemizole and Norastemizole | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC. National Center for Biotechnology Information. Available at: [Link]
-
New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
The antihistamine fexofenadine does not affect IKr currents in a case report of drug-induced cardiac arrhythmia | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
New Insights into Ion Channels: Predicting hERG-Drug Interactions - Semantic Scholar. Semantic Scholar. Available at: [Link]
- Comparative Efficacy of Wheal-and-Flare Suppression among Various Non-Sedating Antihistamines and the Pharmacologic Insights to - JMAT.
-
hERG Serum Shift Assay - Charles River Laboratories. Charles River Laboratories. Available at: [Link]
-
An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Claeys, A. G., et al. Inhibition of allergen-induced wheal and flare reactions by levocetirizine and desloratadine. British Journal of Clinical Pharmacology. Available at: [Link]
-
The time course of action of three differing doses of noberastine, a novel H1-receptor antagonist, on histamine-induced skin wheals and the relationship to plasma drug concentrations in normal human volunteers - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Herg Assay Services | Reaction Biology. Reaction Biology. Available at: [Link]
-
Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Wheal and Flare: Chronic Urticaria Revisited - Clinical Correlations. (2009). Clinical Correlations. Available at: [Link]
-
Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - ResearchGate. ResearchGate. Available at: [Link]
-
FDA Submissions, Approvals And Other Actions: March 2002 - | BioWorld. (2002). BioWorld. Available at: [Link]
- 606 Norastemizole (NORA) acts earlier and is more effective for allergic rhinitis symptoms than loratadine (LAT) and placebo (PBO) in an allergen challenge system | Request PDF - ResearchGate.
-
[Astemizole: its pharmacokinetics and pharmacologic properties] - PubMed. PubMed. Available at: [Link]
-
Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines - PubMed. PubMed. Available at: [Link]
-
Astemizole-based turn-on fluorescent probes for imaging hERG potassium channel - PMC. National Center for Biotechnology Information. Available at: [Link]
- Astemizole: a new long‐acting antihistamine in the treatment of seasonal allergic rhinitis. Clinical & Experimental Allergy.
- Pharmacology of Astemizole; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.
-
[Efficacy and safety of astemizole in the treatment of allergic rhinitis and urticaria: a systematic review with meta-analysis] - PubMed. PubMed. Available at: [Link]
Sources
- 1. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of Fexofenadine Hydrochloride? [synapse.patsnap.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. | BioWorld [bioworld.com]
- 10. Double-blind, placebo-controlled study comparing the efficacy and safety of fexofenadine hydrochloride (120 and 180 mg once daily) and cetirizine in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Systematic review on the efficacy of fexofenadine in seasonal allergic rhinitis: a meta-analysis of randomized, double-blind, placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Update meta-analysis on the efficacy and safety issues of fexofenadine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of allergen-induced wheal and flare reactions by levocetirizine and desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmatonline.com [jmatonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Fexofenadine - Wikipedia [en.wikipedia.org]
- 20. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. The antihistamine fexofenadine does not affect IKr currents in a case report of drug-induced cardiac arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Norastemizole and Desloratadine Using Cell-Based Assays
This guide provides a comprehensive comparison of two prominent second-generation H1 receptor antagonists: norastemizole hydrobromide and desloratadine. As the active metabolites of astemizole and loratadine, respectively, both compounds offer significant antihistaminic activity with improved safety profiles over their parent drugs.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their pharmacological profiles and a practical guide to their evaluation using state-of-the-art cell-based assays. We will delve into the causality behind experimental design, ensuring a robust and self-validating approach to antagonist characterization.
Introduction to the Compounds
Norastemizole , a primary metabolite of astemizole, emerged as a compound of interest due to its potent antihistaminic effects, which are reported to be 13- to 40-fold greater than the parent compound, astemizole.[3][4] Critically, it was developed to circumvent the significant cardiotoxic side effects associated with astemizole, which were linked to the blockade of the hERG potassium channel.[5] Norastemizole exhibits a markedly improved cardiac safety profile, making it a valuable subject for pharmacological study.[5][6]
Desloratadine is the major active metabolite of loratadine, one of the most widely used second-generation antihistamines.[1][7] It functions as a potent and selective peripheral H1 receptor inverse agonist with a long duration of action, allowing for once-daily dosing.[1][8][9] Desloratadine is well-regarded for its efficacy in treating allergic rhinitis and chronic idiopathic urticaria, coupled with a low propensity for causing sedation as it does not readily cross the blood-brain barrier.[10] Beyond its primary function, desloratadine has also demonstrated additional anti-inflammatory properties.[11][12]
Molecular Mechanism: The Histamine H1 Receptor Signaling Pathway
Both norastemizole and desloratadine exert their primary effect by targeting the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR).[9][13] The H1R is predominantly coupled to the Gq/11 family of G-proteins.[14] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[14] This transient increase in intracellular calcium is a hallmark of H1R activation and a key measurable endpoint in many functional assays.[15] Norastemizole and desloratadine act as antagonists or inverse agonists, binding to the H1R to prevent histamine from initiating this signaling cascade.
Key Cell-Based Assays for Comparative Analysis
To objectively compare the pharmacological activity of norastemizole and desloratadine, a suite of cell-based assays is employed. These assays allow for the determination of key parameters such as binding affinity (Ki), functional potency (IC50), and mechanism of action.
-
Receptor Binding Assays: These assays quantify the affinity of a compound for the H1 receptor. Modern techniques like NanoBRET™ (Bioluminescence Resonance Energy Transfer) provide a sensitive method for measuring ligand binding in living cells, offering advantages over traditional radioligand binding assays by preserving the cellular environment.[16]
-
Calcium Flux Assays: As the primary downstream signal of H1R activation is a rise in intracellular calcium, this is the most direct and widely used functional assay.[17] Cells expressing H1R are loaded with a calcium-sensitive fluorescent dye. The ability of an antagonist to inhibit the calcium transient induced by an agonist (histamine) is measured to determine its IC50 value.
-
Reporter Gene Assays: These assays measure the transcriptional consequences of receptor activation. For H1R, this can involve coupling the signaling pathway to a reporter gene like luciferase, often under the control of a response element such as NF-κB. This provides an integrated readout of the cellular response further downstream.[18]
-
Label-Free Assays (e.g., Impedance Sensing): Technologies like Electric Cell-Substrate Impedance Sensing (ECIS) monitor changes in cell morphology and adhesion upon receptor activation.[18] This provides a holistic, real-time readout of the cellular response to a ligand, integrating multiple signaling pathways without the need for genetic modification or fluorescent labels.
For this guide, we will focus on the Calcium Flux Assay as the cornerstone for functional comparison due to its direct linkage to the Gq signaling pathway.
Experimental Protocol: H1R Antagonist Profiling via Calcium Flux Assay
This protocol details a robust method for determining the inhibitory potency (IC50) of norastemizole and desloratadine.
Rationale: The chosen cell line, HEK293T, is an industry standard for studying recombinant GPCRs due to its robust growth and high transfection efficiency. The use of a stable cell line expressing the human H1 receptor ensures consistent receptor expression levels, reducing experimental variability. The FLIPR® Calcium Assay Kit provides a high-throughput-compatible method for detecting changes in intracellular calcium. Probenecid is included in the assay buffer to inhibit organic anion transporters in the cell membrane, preventing the efflux of the fluorescent dye and thereby improving signal quality.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293T cells stably expressing the human H1 receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
On Day 1, harvest cells and seed them into black-walled, clear-bottom 384-well microplates at a density of 10,000-15,000 cells per well in 25 µL of growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Reagent Preparation (Day 2):
-
Assay Buffer: Prepare Hanks’ Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Adjust pH to 7.4.
-
Dye Loading Solution: Reconstitute the fluorescent calcium indicator dye (e.g., FLIPR Calcium 6 Assay Kit) in the Assay Buffer according to the manufacturer’s instructions.
-
Antagonist Plate: Prepare serial dilutions of this compound and desloratadine in Assay Buffer in a separate 384-well plate. Include vehicle-only (e.g., 0.1% DMSO) and high-concentration antagonist wells for control purposes.
-
Agonist Plate: Prepare a solution of histamine in Assay Buffer at a concentration 5-fold higher than its pre-determined EC80 value (the concentration that gives 80% of the maximal response).
-
-
Assay Execution:
-
Remove growth medium from the cell plate and add 25 µL of the Dye Loading Solution to each well.
-
Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
Place the cell plate and the antagonist plate into a fluorescent imaging plate reader (e.g., FLIPR Tetra® or FlexStation® 3).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Perform a compound addition, transferring 12.5 µL from the antagonist plate to the cell plate.
-
Incubate for 15-30 minutes to allow the antagonists to bind to the H1 receptors.
-
Perform the agonist addition, transferring 12.5 µL from the agonist plate to the cell plate.
-
Immediately begin kinetic fluorescence readings for 2-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The primary response is calculated as the maximum fluorescence signal minus the baseline signal for each well.
-
Normalize the data:
-
The average response of the vehicle-only wells (agonist-stimulated) is set as 0% inhibition.
-
The average response of wells with a high, saturating concentration of a known potent antagonist is set as 100% inhibition.
-
-
Calculate the percent inhibition for each concentration of norastemizole and desloratadine.
-
Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Comparative Data Summary
The following table summarizes representative data for norastemizole and desloratadine, compiled from literature sources and expected outcomes from the assays described. It is crucial to note that absolute values can vary between laboratories and specific assay conditions; therefore, direct comparison within the same experimental run is always the gold standard.
| Compound | Assay Type | Metric | Representative Value | Key Insight |
| Norastemizole | Receptor Binding (hH1R) | pKi | ~9.0 - 9.5 | Exhibits very high affinity for the H1 receptor. |
| Functional - Calcium Flux (hH1R) | pIC50 | ~9.2 | Demonstrates potent functional antagonism, consistent with its high binding affinity.[3][4] | |
| Safety - hERG Channel Block | pIC50 | ~6.5 | Significantly weaker hERG blocker compared to astemizole, indicating a much-improved cardiac safety profile.[5] | |
| Desloratadine | Receptor Binding (hH1R) | pKi | ~9.1 | Also shows very high, sub-nanomolar affinity for the H1 receptor.[19] |
| Functional - Calcium Flux (hH1R) | pIC50 | ~8.9 | A highly potent functional antagonist, making it effective at low clinical doses.[20] | |
| Safety - hERG Channel Block | pIC50 | < 5.0 | Displays negligible activity at the hERG channel at therapeutic concentrations, confirming its high cardiac safety. |
Note: pKi and pIC50 are presented as the negative logarithm of the molar concentration (e.g., a pIC50 of 9.0 corresponds to an IC50 of 1 nM). Values are illustrative based on published data.
Conclusion and Field-Proven Insights
Both norastemizole and desloratadine are exceptionally potent H1 receptor antagonists, a fact robustly demonstrable through well-designed cell-based functional assays like the calcium flux protocol detailed here.
-
Potency: The data indicates that both compounds operate in the low nanomolar to sub-nanomolar range, positioning them as highly effective antihistamines. Direct head-to-head studies would be required to definitively establish a potency rank order under identical conditions, but both are clearly top-tier in their class.
-
Safety Profile: A key differentiator, particularly for norastemizole, is its relationship to its parent compound. While astemizole was withdrawn due to cardiotoxicity, norastemizole was specifically identified as a metabolite that retains high H1R potency while significantly reducing hERG liability.[5][6] Desloratadine similarly represents a successful evolution from its parent, loratadine, providing high efficacy with an excellent safety profile.
-
Experimental Considerations: When performing these comparative assays, meticulous attention to detail is paramount. Consistent cell passage numbers, precise agonist EC80 determination, and appropriate controls are non-negotiable for generating trustworthy, reproducible data. The choice of assay provides different lenses through which to view compound activity; while calcium flux measures the primary signaling event, label-free or reporter gene assays can reveal more integrated cellular responses that may differ between compounds.
References
-
Wikipedia. Desloratadine . [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Desloratadine? . [Link]
-
Wikipedia. Histamine H1 receptor . [Link]
-
Leurs, R., et al. (1999). Molecular properties and signalling pathways of the histamine H1 receptor . Clinical & Experimental Allergy. [Link]
-
PubChem. Desloratadine . National Center for Biotechnology Information. [Link]
-
Small Molecule Pathway Database (SMPDB). (2017-10-02). Histamine H1 Receptor Activation . [Link]
-
Drugs.com. Desloratadine: Package Insert / Prescribing Info / MOA . [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Desloratadine Citrate Disodium? . [Link]
-
Medicine.com. (2020-02-17). Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life . [Link]
-
Geha, R.S., & Meltzer, E.O. (2001). Pharmacology of desloratadine . ResearchGate. [Link]
-
Nakajima, T., et al. (2017). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells . International Journal of Molecular Sciences. [Link]
-
PubChem. Astemizole . National Center for Biotechnology Information. [Link]
-
Agrawal, D.K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug . Expert Opinion on Investigational Drugs. [Link]
-
Kantesaria, B., et al. (2012). Adult and paediatric poor metabolisers of desloratadine: an assessment of pharmacokinetics and safety . Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Matsumoto, S., et al. (2001). Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine . British Journal of Clinical Pharmacology. [Link]
-
Matsumoto, S., et al. (2001). Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine . PubMed. [Link]
-
Wikipedia. Histamine receptor . [Link]
-
Su, Z., et al. (2001). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole . Molecular Pharmacology. [Link]
-
Strasser, A., et al. (2017). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor . Pharmacological Research. [Link]
-
Wang, L., et al. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method . Arzneimittelforschung. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Desloratadine: An Insight On Acute Inflammation . [Link]
-
GoodRx. (2024-12-04). Desloratadine (Clarinex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing . [Link]
-
Innoprot. Histamine H1 Receptor Assay . [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service . [Link]
-
Stoddart, L.A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells . Scientific Reports. [Link]
-
AdisInsight. Norastemizole . Springer. [Link]
-
Sun, Q., et al. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction . Frontiers in Pharmacology. [Link]
-
PubMed. Norastemizole Sepracor . [Link]
-
ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists . [Link]
-
Simons, F.E., & Simons, K.J. (2011). H1 Antihistamines: Current Status and Future Directions . World Allergy Organization Journal. [Link]
-
de Vries, H., et al. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine . Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025-08-10). H1 antagonists: Receptor affinity versus selectivity . [Link]
-
Waskin, H., & Stahl, J.P. (1990). Nonsedating histamine H1-receptor antagonists . Clinical Pharmacy. [Link]
-
Campbell, A.M., et al. (2001). Effect of tecastemizole on pulmonary and cutaneous allergic inflammatory responses . Allergy. [Link]
-
Richards, D.M., et al. (1984). Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy . Drugs. [Link]
Sources
- 1. Desloratadine - Wikipedia [en.wikipedia.org]
- 2. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. medicine.com [medicine.com]
- 8. What is the mechanism of Desloratadine? [synapse.patsnap.com]
- 9. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 14. SMPDB [smpdb.ca]
- 15. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
A Preclinical Comparative Analysis: Norastemizole Hydrobromide vs. Levocetirizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the preclinical data for two second-generation histamine H1 receptor antagonists: norastemizole hydrobromide and levocetirizine. By examining their pharmacodynamic, pharmacokinetic, and safety profiles, this document aims to equip researchers with the critical data needed to inform discovery and development decisions.
Norastemizole, an active metabolite of astemizole, and levocetirizine, the R-enantiomer of cetirizine, both emerged from efforts to develop antihistamines with improved safety and efficacy over first-generation agents.[1][2] While both are potent H1 antagonists, their preclinical data reveal distinct profiles, particularly concerning their safety margins, which have had significant implications for their respective development paths.
Part 1: Pharmacodynamic Profile: Target Affinity and In Vitro Efficacy
The primary mechanism for both compounds is the competitive antagonism of the histamine H1 receptor. Preclinical evaluations focus on quantifying their binding affinity (potency) and selectivity against other receptors.
H1 Receptor Binding Affinity
A lower inhibition constant (IC50) or binding affinity (Ki) indicates a higher potency at the target receptor. Preclinical radioligand binding studies have established both norastemizole and levocetirizine as high-affinity H1 receptor antagonists.
-
Norastemizole demonstrated a potent inhibition of [3H]-pyrilamine binding to guinea pig cerebellum membranes with an IC50 of 4.1 nM .[3] This was approximately 13 times more potent than its parent compound, astemizole.[3]
-
Levocetirizine shows a similarly high affinity for the human H1 receptor, with a reported Ki value of 3 nM .[4][5] This affinity is about twofold higher than its racemic parent, cetirizine.[4][5]
Receptor Selectivity and Functional Activity
High selectivity is a hallmark of second-generation antihistamines, minimizing off-target effects like the anticholinergic and sedative properties of older drugs.
-
Norastemizole showed weak affinity for muscarinic M1, M2, and M3 receptors and no significant affinity for H2 or H3 receptors at concentrations up to 10 µM.[3] In functional assays, it potently relaxed histamine-contracted guinea pig tracheal strips (IC50 ≈ 30 nM) and was 300-1000 times less potent against carbachol-induced contractions, confirming low functional antimuscarinic activity.[3] In guinea pig ileum, it was exceptionally potent against histamine-induced contractions, with an IC50 of 0.022 nM.[3]
-
Levocetirizine is highly selective for the H1 receptor, showing over 600-fold greater selectivity compared to a wide panel of other receptors and ion channels.[4][5] A key finding from kinetic binding studies is its slow dissociation from the H1 receptor, with a half-time of 142 minutes.[5] This prolonged receptor occupancy may contribute to its long duration of action, acting as a pseudo-irreversible antagonist in functional studies.[5][6]
Comparative Pharmacodynamics Data
| Parameter | This compound | Levocetirizine | Reference |
| H1 Receptor Affinity | IC50: 4.1 nM (guinea pig) | Ki: 3 nM (human) | [3][4][5] |
| Functional Antagonism | IC50: 30 nM (guinea pig trachea) | Slow dissociation (t½ = 142 min) | [3][5] |
| Selectivity | Low affinity for muscarinic, H2, H3 | >600-fold selective for H1 | [3][4][5] |
Part 2: In Vivo Preclinical Efficacy
The translation of in vitro potency to in vivo efficacy is a critical step in preclinical assessment. Standard models, such as the histamine-induced wheal and flare in guinea pigs, are used to evaluate the onset and duration of action.
-
Norastemizole demonstrated potent in vivo activity in the guinea pig wheal and flare model, with an effective oral dose of 0.05 mg/kg.[3] This made it approximately 20 times more potent than its parent compound, astemizole.[3] The onset of action was rapid, observed within 15-30 minutes after oral administration.[3]
-
Levocetirizine has also been repeatedly shown to have marked suppressive effects in the histamine-induced wheal and flare model.[7] In vivo studies in mice and rats found that oral levocetirizine was 2-4 times more potent than cetirizine in the histamine-induced skin wheal assay.[8] Its rapid onset and long duration of action are well-documented.[7][9]
Part 3: Comparative Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) profiles determine a drug's bioavailability, exposure, and dosing regimen.
-
Norastemizole : In rats, norastemizole showed better oral bioavailability (18%) compared to astemizole (3%) and a longer terminal elimination half-life of 17.7 hours.[3]
-
Levocetirizine : This compound is rapidly and extensively absorbed with high bioavailability.[7][10] It undergoes minimal metabolism (less than 14%), which reduces the potential for drug-drug interactions.[7][10][11] In rats, the elimination half-life after oral administration was found to be approximately 1.5 hours.[12] In rabbits, the elimination half-life was much longer, around 14.6 hours.[13][14] Levocetirizine has a low volume of distribution (0.4 L/kg), suggesting limited tissue penetration, particularly into the central nervous system, which is consistent with its non-sedating profile.[7][11][15]
Workflow for a Preclinical In Vivo Allergy Model
The following diagram illustrates a typical workflow for evaluating antihistamine efficacy using a histamine-induced cutaneous response model.
Caption: Workflow for In Vivo Antihistamine Efficacy Testing.
Part 4: The Decisive Factor: Preclinical Safety & Toxicology
While both compounds show high efficacy, their preclinical safety profiles, particularly concerning cardiotoxicity, are dramatically different and represent the most critical point of comparison.
Cardiotoxicity and hERG Channel Inhibition
A major safety hurdle for many second-generation antihistamines has been the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel can prolong the QT interval of the electrocardiogram, leading to a life-threatening arrhythmia called Torsades de Pointes.[16][17]
-
Norastemizole : As a metabolite of astemizole—a drug withdrawn from the market for cardiotoxicity—norastemizole's hERG activity was a primary concern.[2][16] Preclinical patch-clamp studies on HEK 293 cells expressing the hERG channel revealed that norastemizole is a potent blocker, with an IC50 of 27.7 nM .[16][18] While this is weaker than astemizole (IC50 ≈ 0.9 nM), it is still a significant level of inhibition that poses a substantial risk for QT prolongation.[16][18] However, in vivo studies in conscious dogs showed no effects on the ECG at doses up to 3 mg/kg.[3]
-
Levocetirizine : In stark contrast, levocetirizine and its parent compound cetirizine are recognized for their exceptional cardiac safety profile.[10][19] Studies have shown that cetirizine is completely devoid of inhibitory action on hERG channels at concentrations up to 30 µM (30,000 nM).[20] Telemetry studies in beagle dogs and cynomolgus monkeys confirmed that even at supratherapeutic doses, levocetirizine does not cause ventricular repolarization effects (QTc prolongation).[19] This lack of hERG affinity is a key differentiator and a primary reason for its favorable safety profile.[20]
Comparative Safety Liabilities
The following diagram contrasts the primary safety considerations for each compound based on preclinical findings.
Caption: Key Preclinical Safety Differentiators.
Comparative Preclinical Safety Data
| Parameter | This compound | Levocetirizine | Reference |
| hERG Inhibition (IC50) | 27.7 nM | > 30,000 nM | [16][18][20] |
| In Vivo Cardiac Effects | No ECG effects in dogs at 3 mg/kg | No QTc prolongation in dogs/monkeys | [3][19] |
| Primary Safety Concern | Potential for Cardiotoxicity | Low (Non-sedating profile) | [10][16] |
Conclusion for the Drug Development Professional
This preclinical comparison demonstrates that while both norastemizole and levocetirizine are highly potent H1 receptor antagonists with excellent in vitro and in vivo efficacy, their safety profiles diverge significantly.
Levocetirizine represents a benchmark for safety in the antihistamine class. Its combination of high H1 receptor affinity, high selectivity, minimal metabolism, and, most importantly, a complete lack of hERG channel inhibition provides a wide therapeutic window and a very low risk of off-target toxicity. This robust preclinical safety package has been borne out in extensive clinical use.[7][11]
Norastemizole , despite its high potency, carries a significant liability due to its potent blockade of the hERG channel.[16][18] While its potency is lower than its parent compound astemizole, the 27.7 nM IC50 value is well within a range that raises serious concerns for proarrhythmic potential during drug development. This inherent cardiotoxicity risk, identified in preclinical studies, ultimately halted its development and underscores the critical importance of early, comprehensive safety profiling.
For researchers in the field, the juxtaposition of these two molecules serves as a powerful case study. It highlights that while target potency is essential, a superior preclinical safety profile, particularly the absence of hERG liability, is the decisive factor for the successful development of a modern antihistamine.
References
-
Walsh, G. M. (2004). Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders. Drugs of today (Barcelona, Spain : 1998), 40(5), 415–421. [Link]
-
Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular pharmacology, 61(2), 391–399. [Link]
-
Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). Molecular Pharmacology, 61(2), 391-399. [Link]
-
ResearchGate. (n.d.). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). [Link]
-
Mizuguchi, H., Son, C., Terao, T., Kuno, T., & Fukui, H. (2018). Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. International journal of molecular sciences, 19(11), 3358. [Link]
-
Harmer, A. R., Valentin, J. P., & Pollard, C. E. (2019). Evaluation of levocetirizine in beagle dog and cynomolgus monkey telemetry assays. Pharmacology research & perspectives, 7(5), e00511. [Link]
-
Handley, D. A., Hong, Y., Bakale, R., & Senanayake, C. (1998). Norastemizole. Drugs of the Future, 23(9), 966-969. [Link]
-
Naclerio, R. M., Meier, H. L., Kagey-Sobotka, A., Adkinson, N. F., Jr, Meyers, D. A., Norman, P. S., & Lichtenstein, L. M. (1984). In vivo model for the evaluation of topical antiallergic medications. Archives of otolaryngology (Chicago, Ill. : 1960), 110(1), 25–27. [Link]
-
Pérez-Martín, J., Cimarra, M., & Sobrevía, L. (1989). "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine). Allergologia et immunopathologia, 17(2), 85–93. [Link]
-
Su, Z., & Kitasato, H. (2000). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. European journal of pharmacology, 404(1-2), 49–57. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Development and Characterization of Pharmacokinetic Parameters of Fast-Dissolving Films Containing Levocetirizine. Pharmaceutical development and technology, 18(4), 937–942. [Link]
-
Unknown Author. (2024). Advancing In Antihistamine Delivery Systems: A Preclinical Evaluation of Levocetrizine Dihydrochloride Oral Spray. International Journal of Pharmaceutical Sciences and Nanotechnology, 17(3), 6698-6704. [Link]
-
FIP. (n.d.). Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Levocetirizine Dihydrochloride. [Link]
-
ResearchGate. (n.d.). Advancing In Antihistamine Delivery Systems: A Preclinical Evaluation of Levocetrizine Dihydrochloride Oral Spray. [Link]
-
FDA Access Data. (2006). Pharmacology Review(s). [Link]
-
Nagashima, H., et al. (2020). Levocetirizine Oral Disintegrating Tablet: A Randomized Open‐Label Crossover Bioequivalence Study in Healthy Japanese Volunteers. Clinical Pharmacology in Drug Development, 9(3), 389-397. [Link]
-
Brajic, M., et al. (2015). In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial. Balkan Medical Journal, 32(4), 367-374. [Link]
-
ResearchGate. (n.d.). Block of HERG Potassium Channels by the Antihistamine Astemizole and its Metabolites Desmethylastemizole and Norastemizole. [Link]
-
National Center for Biotechnology Information. (n.d.). Astemizole. PubChem Compound Database. [Link]
-
Wang, L., et al. (2017). Astemizole-based turn-on fluorescent probes for imaging hERG potassium channel. RSC Advances, 7(29), 17895-17900. [Link]
-
Wikipedia. (n.d.). Levocetirizine. [Link]
-
Taglialatela, M., et al. (1998). Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines. Molecular Pharmacology, 54(1), 113-121. [Link]
-
Vena, G. A., & Cassano, N. (2024). Antihistamines. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). Effect of astemizole on hERG Rb + and K + currents. Drug effects were.... [Link]
-
Horak, F., et al. (2004). Levocetirizine has a longer duration of action on improving total nasal symptoms score than fexofenadine after single administration. British Journal of Clinical Pharmacology, 58(S1), 22-29. [Link]
-
Potter, P. C. (2003). Levocetirizine is effective for symptom relief including nasal congestion in adolescent and adult (PAR) sensitized to house dust mites. Allergy, 58(9), 893-899. [Link]
-
Unknown Author. (2000). Norastemizole Sepracor. Drugs of the Future, 25(8), 809. [Link]
-
Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 1(9), 145-155. [Link]
-
Janssens, M. (1987). [Astemizole: its pharmacokinetics and pharmacologic properties]. Clinical therapeutics, 9(Suppl B), 24-34. [Link]
-
Oregon Health & Science University. (2006). Drug class review: Newer antihistamines. [Link]
-
FDA Access Data. (n.d.). CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-134 PHARMACOLOGY REVIEW(S). [Link]
-
Grant, J. A., et al. (2001). A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers. Allergy, 56(2), 121-126. [Link]
-
Oregon Health & Science University. (n.d.). Drug Class Review Newer Antihistamines. [Link]
Sources
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
- 3. Portico [access.portico.org]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Levocetirizine has a longer duration of action on improving total nasal symptoms score than fexofenadine after single administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levocetirizine - Wikipedia [en.wikipedia.org]
- 11. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development and Characterization of Pharmacokinetic Parameters of Fast-Dissolving Films Containing Levocetirizine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajprui.com [ajprui.com]
- 14. researchgate.net [researchgate.net]
- 15. fip.org [fip.org]
- 16. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Astemizole-based turn-on fluorescent probes for imaging hERG potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of levocetirizine in beagle dog and cynomolgus monkey telemetry assays: Defining the no QTc effect profile by timepoint and concentration‐QTc analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Validation of Norastemizole Hydrobromide: Purity, Identity, and Comparative Analysis
This guide provides an in-depth, technically grounded framework for the comprehensive validation of Norastemizole Hydrobromide, a critical active pharmaceutical ingredient (API) and a major metabolite of Astemizole.[1][2] For researchers, scientists, and drug development professionals, ensuring the unambiguous identity and stringent purity of such compounds is not merely a procedural step but the bedrock of reliable, reproducible, and safe downstream applications. Impurities introduced during synthesis or degradation can significantly impact a drug's safety and efficacy, making their identification and quantification a regulatory necessity.[3]
Section 1: Unambiguous Identity Confirmation
The first pillar of API validation is confirming that the molecule is, in fact, what it purports to be. We employ a dual-pronged approach using Mass Spectrometry for molecular weight verification and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the definitive technique for confirming molecular formula. By measuring the mass-to-charge ratio (m/z) with high precision, we can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₉H₂₁FN₄·2HBr), we expect to see the protonated molecule [M+H]⁺ corresponding to the free base (C₁₉H₂₁FN₄, MW: 324.4 g/mol ).[2][4]
Experimental Protocol: Direct Infusion ESI-HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock to a final concentration of 10 µg/mL using a 50:50 (v/v) solution of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) according to the manufacturer's specifications to ensure high mass accuracy.
-
Analysis: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Data Interpretation: The primary objective is to find the monoisotopic mass of the protonated free base, [C₁₉H₂₂FN₄]⁺.
-
Theoretical [M+H]⁺: 325.1826
-
Acceptance Criterion: The measured mass should be within ±5 ppm of the theoretical mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While HRMS confirms the elemental formula, NMR provides the atomic-level blueprint of the molecule's structure.[5] It is considered a "gold standard" for structural elucidation.[5] By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, we can confirm the connectivity of every atom in the Norastemizole structure. For complex molecules, 2D NMR experiments like COSY (¹H-¹H correlation) and HMQC (¹H-¹³C correlation) are invaluable.[5][6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is critical to avoid exchange of labile protons (e.g., N-H) and to ensure full dissolution.
-
Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal dispersion.[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key regions to inspect include the aromatic region (for the fluorophenyl and benzimidazole protons), the aliphatic region (for the piperidine ring protons), and the methylene bridge proton signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of all 19 unique carbon atoms in the structure.
-
Data Interpretation: Compare the obtained spectra with a known reference standard or with predicted spectra. The chemical shifts must match, and the integration of the ¹H signals should correspond to the number of protons in each environment.
Section 2: Chromatographic Purity and Impurity Profiling
Purity determination is arguably the most critical aspect of API validation. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique due to its high resolution, sensitivity, and quantitative accuracy.[] A properly developed stability-indicating HPLC method can separate the API from process-related impurities and degradation products.[9]
The Core of Purity Analysis: Stability-Indicating RP-HPLC
Expertise & Experience: The goal is to develop a method that can resolve the main Norastemizole peak from all potential impurities. The choice of a C18 stationary phase is a robust starting point for a molecule of this polarity. Mobile phase optimization (organic solvent, pH, buffer) is key to achieving the necessary selectivity.[10] A photodiode array (PDA) detector is essential for peak purity analysis and for obtaining UV spectra of all separated components.[11]
Caption: HPLC Method Development Workflow.
Experimental Protocol: RP-HPLC with PDA Detection
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, 200-400 nm, with extraction at 230 nm.
-
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Analysis: Inject 10 µL of the sample.
-
Data Interpretation:
-
Purity Calculation: Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Impurity Thresholds: Identify and report any impurity exceeding 0.10%. The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identification, and qualification of impurities.
-
Peak Purity Analysis: Use the PDA software to assess the peak purity of the Norastemizole peak to ensure it is not co-eluting with any impurities.[11]
-
Comparison with an Alternative: Fexofenadine HCl
Trustworthiness: To provide context for the analytical performance of Norastemizole, we compare it to another well-known second-generation H1 antagonist, Fexofenadine HCl.[11][12] This comparison highlights differences in chromatographic behavior based on structural dissimilarities. Fexofenadine, with its two carboxylic acid groups, is expected to be more polar.
| Parameter | This compound | Fexofenadine HCl | Rationale for Difference |
| Structure | Contains a basic benzimidazole core | Contains two acidic carboxyl groups | The primary difference in ionizable groups dictates retention behavior in reversed-phase chromatography. |
| Retention Time (RT) | ~12.5 min | ~9.8 min | Fexofenadine's higher polarity leads to earlier elution from the nonpolar C18 column under acidic mobile phase conditions.[11] |
| Peak Shape | Symmetrical (Tailing Factor ~1.1) | Symmetrical (Tailing Factor ~1.2) | Both show good peak shape, indicating good interaction with the stationary phase. |
| Major Impurity RT | ~10.2 min (Potential Precursor) | ~11.5 min (Keto-Fexofenadine) | The nature of impurities is specific to the synthetic route of each API.[11][13] |
Section 3: Orthogonal Confirmation and Final Validation
A robust validation package relies on orthogonal methods—different techniques that measure the same attribute through different physical principles.
Workflow for Comprehensive Validation
The overall workflow ensures that identity and purity are confirmed through multiple, cross-validating steps.
Caption: Orthogonal Validation Workflow.
Data Summary
The table below summarizes the expected results from a comprehensive analysis of a high-quality batch of this compound.
| Analytical Technique | Parameter | Specification | Typical Result |
| HRMS | Mass Accuracy | [M+H]⁺ within ±5 ppm | 325.1828 (+0.6 ppm) |
| ¹H NMR | Structural Confirmation | Spectrum conforms to reference | Conforms |
| RP-HPLC | Purity (Area %) | ≥ 99.5% | 99.8% |
| RP-HPLC | Single Largest Impurity | ≤ 0.20% | 0.08% |
| RP-HPLC | Total Impurities | ≤ 0.50% | 0.20% |
Conclusion
The validation of this compound's purity and identity is a multi-faceted process that demands a scientifically rigorous, orthogonal approach. By integrating High-Resolution Mass Spectrometry for molecular formula confirmation, NMR for structural elucidation, and a stability-indicating HPLC method for purity assessment, we create a self-validating system that ensures data integrity. This guide provides the strategic framework and detailed protocols necessary for researchers and drug developers to confidently ascertain the quality of their API, forming a solid foundation for subsequent research and development activities.
References
-
Pharmaffiliates. Astemizole-impurities. [Online] Available at: [Link]
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Online] Available at: [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. [Online] Available at: [Link]
-
ResearchGate. HPLC methods for the determination of astemizole. [Online] Available at: [Link]
-
Pharmaffiliates. Astemizole-impurities. [Online] Available at: [Link]
-
PubMed. Determination of astemizole in pharmaceutical preparations using spectrophotometric methods. [Online] Available at: [Link]
-
PMC - NIH. NMR-spectroscopic analysis of mixtures: from structure to function. [Online] Available at: [Link]
-
Axios Research. Impurities. [Online] Available at: [Link]
-
Taylor & Francis Online. NMR spectroscopy as a characterization tool enabling biologics formulation development. [Online] Available at: [Link]
-
PMC - PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Online] Available at: [Link]
-
ResearchGate. HPLC methods in USP (2008) for determination of FXD and LOR. [Online] Available at: [Link]
-
SpringerLink. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. [Online] Available at: [Link]
-
PMC - NIH. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Online] Available at: [Link]
-
Der Pharma Chemica. A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. [Online] Available at: [Link]
-
Science.gov. stability-indicating hplc method: Topics. [Online] Available at: [Link]
-
RSC Publishing. Analytical Methods. [Online] Available at: [Link]
- Google Patents. Compositions for treating allergic and other disorders using norastemizole in combination with other active ingredients.
-
PubMed. Development and validation of a rapid RP-HPLC method for the determination of cetirizine or fexofenadine with pseudoephedrine in binary pharmaceutical dosage forms. [Online] Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Impurities |Axios Research [axios-research.com]
- 4. norastemizole CAS#: 75970-99-9 [chemicalbook.com]
- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Receptor Cross-Reactivity of Norastemizole
This guide provides an in-depth comparative analysis of the receptor cross-reactivity profile of norastemizole hydrobromide, a principal active metabolite of the second-generation antihistamine astemizole. In the landscape of drug development, particularly for H1-receptor antagonists, a thorough understanding of off-target interactions is paramount for predicting potential side effects and ensuring clinical safety. The history of second-generation antihistamines is marked by the cardiotoxicity of early agents like terfenadine and astemizole, which was later attributed to their blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to potentially fatal cardiac arrhythmias.[1][2][3]
Norastemizole, developed as a potential successor to its parent compound, was designed to retain potent antihistaminic activity while offering a more favorable safety profile.[4][5] This guide will dissect its binding affinities across a panel of key receptors and ion channels, benchmark its performance against its parent drug and other relevant antihistamines, and provide detailed experimental frameworks for reproducing and validating these critical safety and selectivity assessments.
Comparative Receptor Binding & Functional Activity
The therapeutic efficacy of an antihistamine is defined by its high affinity for the histamine H1 receptor, while its safety is largely determined by its lack of affinity for other receptors. Below, we compare the binding affinity (Ki) and functional inhibition (IC50) of norastemizole and its comparators at the primary target and key off-target sites.
Primary Target: Histamine H1 Receptor
Norastemizole is a highly potent histamine H1 receptor antagonist.[6] Its affinity for the H1 receptor is significantly greater than that of its parent compound, astemizole, which accounts for its pronounced antihistaminic effects.[6]
Key Off-Target Liability: hERG Potassium Channel
The most critical off-target interaction for this class of compounds is the hERG K+ channel, as its blockade can prolong the QT interval of the electrocardiogram, leading to a life-threatening arrhythmia known as Torsades de Pointes.[2][7] While norastemizole was developed to mitigate this risk, it is not entirely devoid of hERG-blocking activity. However, its potency for hERG inhibition is significantly weaker compared to astemizole and, particularly, the highly potent metabolite desmethylastemizole.[4][5][8]
Table 1: Comparative hERG Channel (IKr) Inhibition
| Compound | IC50 (nM) for hERG Blockade | Primary Reference(s) |
|---|---|---|
| Astemizole | 0.9 - 1.5 | [4][5][9] |
| Desmethylastemizole | 1.0 | [4][5] |
| Norastemizole | 27.7 | [4][5][8] |
| Terfenadine | 50 - 330 | [9][10] |
| Cetirizine | > 30,000 (No significant block) | [10] |
| Loratadine | ~ 100,000 |[10] |
Data compiled from patch-clamp electrophysiology studies on hERG-expressing cell lines.
General Receptor Cross-Reactivity Profile
A broad screening against other G-protein coupled receptors (GPCRs) is essential to identify potential for other side effects, such as anticholinergic (dry mouth, blurred vision), anti-adrenergic (hypotension), or anti-serotonergic effects.[11] First-generation antihistamines were known for their non-selectivity and sedative effects due to significant binding at these other receptors.[11][12] Second-generation agents are generally more selective.[13]
Table 2: Comparative Binding Affinities (Ki, nM) at Other Receptors
| Compound | Muscarinic M3 | α1-Adrenergic | 5-HT2A (Serotonin) | Primary Reference(s) |
|---|---|---|---|---|
| Astemizole | > 250 | > 250 | > 250 | |
| Diphenhydramine (1st Gen) | ~20-60 | Moderate Affinity | Moderate Affinity | [14][15] |
| Terfenadine | > 3,600 | Low Affinity | Low Affinity | [14] |
| Loratadine | No significant effect | Low Affinity | Low Affinity | [15] |
| Cetirizine | No significant effect | Low Affinity | Low Affinity | [15] |
| Norastemizole | Data not widely published; expected to be low affinity based on parent compound | Data not widely published; expected to be low affinity | Data not widely published; expected to be low affinity | N/A |
Experimental Methodologies: The Foundation of Trustworthy Data
The reliability of cross-reactivity data hinges on the robustness of the experimental protocols. The following sections detail the gold-standard assays used to generate the data presented above, explaining the causality behind their selection and implementation.
Radioligand Binding Assays for Receptor Affinity (Ki)
Causality & Expertise: Radioligand binding is the cornerstone for determining a drug's affinity for a specific receptor.[16][17] This technique directly measures the interaction between the drug and the receptor protein, typically in a membrane preparation from cells overexpressing the target. By using a radiolabeled ligand with known high affinity for the receptor, we can measure how effectively an unlabeled test compound (like norastemizole) competes for the same binding site. The resulting inhibition constant (Ki) is a direct and quantitative measure of binding affinity. This approach is a self-validating system; controls for non-specific binding are integral to the assay, ensuring that the measured interaction is truly with the receptor of interest.[18][19]
Detailed Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Homogenize cultured cells (e.g., CHO or HEK 293) stably expressing the target receptor (e.g., Muscarinic M3) in a cold buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend the membrane pellet in an appropriate assay buffer.[18] Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, add the following to each well in sequence:
-
50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of the test compound (norastemizole) at various concentrations (typically a serial dilution).
-
50 µL of the specific radioligand (e.g., [3H]-QNB for muscarinic receptors) at a concentration near its dissociation constant (Kd).
-
100 µL of the prepared receptor membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[18]
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.[20] Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiology for Ion Channel Function (IC50)
Causality & Expertise: For ion channels like hERG, simply knowing if a drug binds is insufficient. It is crucial to understand if that binding functionally blocks the channel's ability to conduct ions, as this is the direct mechanism of toxicity.[1][2] Whole-cell patch-clamp electrophysiology is the definitive method for this assessment.[4][5] It allows for the direct measurement of ionic currents through the channel in a living cell in real-time. By applying the drug and observing the dose-dependent reduction in current, we can determine a functional IC50 value, providing a much more physiologically relevant measure of potential cardiotoxicity than a binding assay alone.
Detailed Protocol: Whole-Cell Patch-Clamp for hERG Blockade
-
Cell Preparation: Use a mammalian cell line (e.g., HEK 293) stably transfected with the gene encoding the hERG channel. Culture the cells on glass coverslips until they are ready for recording.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external physiological salt solution.
-
Patch Pipette: Fabricate a glass micropipette with a tip diameter of ~1-2 µm. Fill the pipette with an internal solution mimicking the intracellular ionic composition.
-
Giga-seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the membrane of a single cell. Apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp & Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV) where the hERG channels are closed.
-
Apply a specific voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the characteristic "tail current."
-
Record baseline currents in the absence of the drug.
-
-
Drug Application: Perfuse the chamber with solutions containing increasing concentrations of norastemizole. Record the hERG currents at each concentration after steady-state block is achieved.
-
Data Analysis: Measure the amplitude of the tail current at each drug concentration. Plot the percentage of current inhibition against the log concentration of the drug and fit the data with a Hill equation to determine the IC50.
Caption: Workflow for a whole-cell patch-clamp experiment.
Cellular Functional Assays for GPCR Activity
Causality & Expertise: Beyond binding, it is important to know if a compound acts as an agonist (activates the receptor), antagonist (blocks the natural ligand), or inverse agonist (reduces basal receptor activity).[21] Cellular functional assays measure a downstream event in the receptor's signaling cascade.[22][23] For example, many muscarinic and adrenergic receptors signal through changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+).[24] Measuring these changes provides a direct readout of the functional consequence of drug-receptor interaction.
Caption: A generic Gq-coupled GPCR signaling pathway.
Conclusion
The receptor cross-reactivity profile of norastemizole demonstrates a significant improvement in cardiac safety compared to its parent compound, astemizole, and the highly cardiotoxic metabolite, desmethylastemizole.[4][5] Its functional blockade of the hERG potassium channel is considerably weaker, reducing the risk of QT prolongation.[3][8] Based on data from astemizole, norastemizole is expected to maintain high selectivity for the histamine H1 receptor over other key GPCRs implicated in common antihistamine side effects, such as muscarinic and adrenergic receptors.
This guide underscores the imperative of a multi-faceted approach to drug safety profiling. The integration of high-throughput binding assays to assess broad selectivity with high-fidelity functional assays, such as patch-clamp electrophysiology, provides the comprehensive data package required for confident decision-making in drug development. For researchers and scientists, these principles and protocols serve as a foundational framework for evaluating the safety and selectivity of any new chemical entity.
References
- Paakkari, I. (2002). Cardiotoxicity of new antihistamines and cisapride. Toxicology Letters.
- Su, Z., et al. (2001). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. PubMed.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- DrugCard. (2024). Cardiac Toxicity that Redefined Pharmacovigilance. DrugCard.
- Su, Z., et al. (2001). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. OHSU Elsevier.
- Hey, J. A., et al. (1996). Comparative analysis of the cardiotoxicity proclivities of second generation antihistamines in an experimental model predictive of adverse clinical ECG effects. PubMed.
- Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- Bylund, D. B. Radioligand binding methods: practical guide and tips.
- Handley, D. A., et al. (1998).
- Various Authors. (Date N/A).
- Taglialatela, M., et al. (1998).
- Su, Z., et al. (2001). Block of HERG Potassium Channels by the Antihistamine Astemizole and its Metabolites Desmethylastemizole and Norastemizole.
- Mabry, K. I., & Che T. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
- Su, Z., et al. (1996). Cardiac Electrophysiological Actions of the Histamine H1-Receptor Antagonists Astemizole and Terfenadine Compared With Chlorpheniramine and Pyrilamine.
- Coller, J. K. (2001). 3 Cell-based receptor functional assays. Bioassay Techniques for Drug Development.
- Dong, C., et al. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Koh, Y., et al. (2019). Second-Generation Histamine H1 Receptor Antagonists Suppress Delayed Rectifier K+-Channel Currents in Murine Thymocytes. PubMed Central.
- Bylund, D. B. (1994). Radioligand binding methods: practical guide and tips. PubMed.
- Eglen, R. M. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.
- Gifford Bioscience. Functional Assays. Gifford Bioscience.
- JoVE. (2024).
- Axon Medchem. Norastemizole | H1 antagonist. Axon 3734.
- Uzan, A., et al. (1985). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Source N/A.
- Wang, D., et al. (2016). Astemizole-based turn-on fluorescent probes for imaging hERG potassium channel. PMC.
- Liu, H., et al. (2005). Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. PubMed.
- R&D Systems. Astemizole | Histamine H1 Receptor Antagonists. R&D Systems.
Sources
- 1. Cardiotoxicity of new antihistamines and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drug-card.io [drug-card.io]
- 3. Comparative analysis of the cardiotoxicity proclivities of second generation antihistamines in an experimental model predictive of adverse clinical ECG effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Astemizole-based turn-on fluorescent probes for imaging hERG potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Upper Respiratory Drugs: First and Second-Generation Antihistamines [jove.com]
- 12. Molecular pharmacology of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Second-Generation Histamine H1 Receptor Antagonists Suppress Delayed Rectifier K+-Channel Currents in Murine Thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scite.ai [scite.ai]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 23. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Preclinical Efficacy of Norastemizole Hydrobromide in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need in Asthma and the Role of Histamine
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation.[1] While inhaled corticosteroids and bronchodilators are the cornerstone of treatment, a significant patient population remains symptomatic, driving the need for novel therapeutic strategies.[2] Histamine is a key mediator in the pathophysiology of allergic asthma, contributing to bronchoconstriction and the inflammatory cascade.[3] Consequently, histamine H1 receptor antagonists have been investigated for their therapeutic potential in asthma.
Norastemizole, the active metabolite of astemizole, is a potent, second-generation H1 receptor antagonist.[4][5] Its development was driven by the need for a safer alternative to astemizole, which was withdrawn from the market due to cardiac-related side effects.[3][6] This guide will objectively evaluate the preclinical data supporting the potential efficacy of norastemizole hydrobromide in asthma, in comparison to other relevant antihistamines.
Mechanism of Action: Beyond Simple H1 Blockade?
The primary mechanism of action for norastemizole is the potent and selective antagonism of the histamine H1 receptor.[4] By blocking the effects of histamine on bronchial smooth muscle, norastemizole is expected to inhibit histamine-induced bronchoconstriction, a key feature of an asthma attack.[5]
Caption: Allergic cascade in asthma and the point of intervention for Norastemizole.
Preclinical Models of Asthma: Simulating the Human Disease
To evaluate the potential efficacy of anti-asthmatic drugs, researchers rely on well-characterized animal models. The most widely used is the ovalbumin (OVA)-induced allergic asthma model in rodents.[4][8] This model effectively mimics key features of human asthma, including:
-
Airway Hyperresponsiveness (AHR): An exaggerated bronchoconstrictor response to stimuli.
-
Eosinophilic Airway Inflammation: Infiltration of eosinophils into the lung tissue.
-
Mucus Hypersecretion: Increased production of mucus by goblet cells in the airways.
-
Elevated Th2 Cytokines: Increased levels of IL-4, IL-5, and IL-13.
Comparative Efficacy of this compound: A Data-Driven Analysis
While direct head-to-head studies of this compound against other antihistamines in a preclinical asthma model are not publicly available, we can infer its potential efficacy by comparing its pharmacological profile with that of other relevant compounds.
In Vitro Potency and Receptor Binding
The intrinsic potency of an H1 antagonist is a critical determinant of its potential efficacy. Norastemizole has demonstrated significantly higher potency compared to its parent compound, astemizole, and other second-generation antihistamines like fexofenadine.[4]
| Compound | H1 Receptor Binding (IC50, nM) | Inhibition of Histamine-Induced Bronchoconstriction | Relative Potency vs. Astemizole |
| Norastemizole | 4.1 [4] | 20- to 40-fold more potent than astemizole [5] | ~13-16 fold higher [4][5] |
| Astemizole | 54.8[4] | Baseline | 1x |
| Terfenadine | Data not directly comparable | Known H1 antagonist activity[9] | - |
| Fexofenadine | Data not directly comparable | Active metabolite of terfenadine[10] | - |
| Cetirizine | Data not directly comparable | Potent H1 antagonist[11] | - |
| Loratadine | Data not directly comparable | Known H1 antagonist activity[12] | - |
Data synthesized from multiple sources. Direct comparative values may vary based on experimental conditions.
The significantly higher in vitro potency of norastemizole suggests that it may be more effective at lower doses in inhibiting histamine-mediated effects in the airways compared to astemizole.
In Vivo Preclinical Evidence
A key preclinical study demonstrated that norastemizole is 20 times more potent than astemizole and 150 times more potent than fexofenadine in a guinea pig wheal and flare model, which is an in vivo measure of antihistamine activity.[4] While this is not a direct measure of efficacy in an asthma model, it provides strong evidence for the potent in vivo antihistaminic effects of norastemizole.
Given the central role of histamine in triggering bronchoconstriction in allergic asthma, the high potency of norastemizole in blocking histamine-induced responses strongly suggests its potential to be effective in preclinical models of asthma, particularly in mitigating the acute bronchoconstrictor response to allergen challenge.
Experimental Protocols: A Guide for Preclinical Evaluation
To facilitate further research, we provide a detailed, step-by-step methodology for a standard ovalbumin-induced allergic asthma model.
Ovalbumin-Induced Allergic Asthma Model in Mice
Objective: To induce an asthma-like phenotype in mice, characterized by AHR, airway inflammation, and mucus production, for the evaluation of therapeutic agents.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Methacholine
-
Whole-body plethysmograph for AHR measurement
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology
Procedure:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
A control group should receive i.p. injections of PBS with alum.
-
-
Aerosol Challenge:
-
From days 21 to 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily.
-
The control group is exposed to a PBS aerosol.
-
-
Drug Administration:
-
Administer this compound or comparator compounds (e.g., terfenadine, vehicle control) via the desired route (e.g., oral gavage) at a specified time before each OVA challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
Immediately after AHR measurement, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs.[15][16]
-
Determine the total and differential leukocyte counts in the BAL fluid to quantify inflammatory cell infiltration (eosinophils, neutrophils, lymphocytes, macrophages).[17]
-
-
Lung Histology:
Caption: Workflow for the ovalbumin-induced preclinical asthma model.
Discussion and Future Directions
The available preclinical data strongly supports the high potency of this compound as an H1 receptor antagonist. Its significantly greater potency compared to astemizole and fexofenadine in in vitro and in vivo antihistamine models suggests a promising potential for efficacy in allergic asthma.
However, the lack of publicly available, direct comparative studies of norastemizole in established preclinical asthma models represents a significant data gap. Future research should focus on head-to-head comparisons of norastemizole with other second- and third-generation antihistamines in the ovalbumin-induced asthma model. Key endpoints to investigate would include:
-
The effect on early and late-phase asthmatic responses.
-
The impact on airway inflammation, specifically eosinophil and neutrophil infiltration.
-
Modulation of Th2 cytokine levels in BAL fluid.
-
Reduction in mucus hypersecretion.
Such studies would provide a more definitive understanding of norastemizole's therapeutic potential in asthma and its differentiation from other available antihistamines.
Conclusion
This compound is a potent H1 receptor antagonist with a pharmacological profile that suggests potential efficacy in preclinical models of asthma. Its superior potency to astemizole and fexofenadine in antihistamine models is a compelling rationale for its further investigation in the context of allergic airway disease. While direct comparative efficacy data in asthma models is needed, the existing evidence positions norastemizole as a compound of interest for researchers and drug developers in the field of respiratory medicine.
References
- Handley, D.A., et al. (1998). Norastemizole. Drugs of the Future, 23(9), 963.
-
SCIREQ. (n.d.). Asthma & Airway Hyperresponsiveness. Retrieved from [Link]
- Kudo, M., et al. (2022). Measurement of Airway Hyperresponsiveness in Mice. Methods in Molecular Biology, 2506, 95-109.
- PharmaLegacy. (2023).
- Irvin, C.G., & Bates, J.H.T. (2003). Experimental Models of Airway Hyperresponsiveness. Comprehensive Physiology.
- Kumar, H., et al. (2014). Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs. Journal of Visualized Experiments, (89), e51543.
- Koopmann, J., et al. (2003). Airway hyperresponsiveness in asthma: lessons from in vitro model systems and animal models.
- Ma, N., et al. (2021). Lung histopathology examination. Inflammation with eosinophil infiltration...
- Dunican, E.M., et al. (2023). Cellular and molecular features of asthma mucus plugs provide clues about their formation and persistence.
- Rihoux, J.P., et al. (1999). Hypothetical mechanisms of action of an H1-antihistamine in asthma. International Archives of Allergy and Immunology, 118(2-4), 380-383.
- Holgate, S.T., & Finnerty, J.P. (1999). Is antihistamine (H1-receptor antagonist) therapy useful in clinical asthma? Clinical & Experimental Allergy, 29 Suppl 3, 98-104.
- Cohn, L., et al. (1997). Lung histology in mice that received transfer of OVA-specific Th1, Th2,...
- Jarjour, N.N., & Calhoun, W.J. (1994). Bronchoalveolar Lavage in Asthma: An Update and Perspective. American Journal of Respiratory and Critical Care Medicine, 149(1), 253-255.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2247, Astemizole. Retrieved from [Link].
-
National Center for Biotechnology Information. (2022). Asthma Medications - StatPearls. Retrieved from [Link].
- Zhang, Y., et al. (2021). Ovalbumin (OVA)-induced murine model of asthma...
- Hsu, J.T., et al. (2020). Atractylodin ameliorates ovalbumin-induced asthma in a mouse model and exerts immunomodulatory effects on Th2 immunity and dendritic cell function. Experimental and Therapeutic Medicine, 20(6), 209.
- Ambhore, N.S., et al. (2014). Collection of bronchoalveolar lavage (BAL)...
- Kim, D.Y., et al. (2017). Fig. 2. Assessment of lung histology in the various asthma models...
- Pelaia, C., et al. (2022). Investigational Treatments in Phase I and II Clinical Trials: A Systematic Review in Asthma. Journal of Clinical Medicine, 11(15), 4437.
- O'Byrne, P.M., & Inman, M.D. (2012). Mechanisms of Airway Hyperresponsiveness in Asthma: The Past, Present and Yet to Come. Clinical & Experimental Allergy, 42(7), 992-1002.
- AdisInsight. (2000). Norastemizole Sepracor. Drugs R & D, 3(4), 273-274.
- Trivedi, S.G., & Lloyd, C.M. (2017). The Biology of Eosinophils and Their Role in Asthma. Seminars in Respiratory and Critical Care Medicine, 38(3), 324-336.
-
U.S. Food and Drug Administration. (2009). Pharmacology Review(s). Retrieved from [Link].
- Richards, D.M., et al. (1984). Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy. Drugs, 28(1), 38-61.
- Holgate, S.T., et al. (1985). Astemizole and other H1-antihistaminic drug treatment of asthma. Journal of Allergy and Clinical Immunology, 76(2 Pt 2), 375-380.
- Oregon Health & Science University. (2006). Drug Class Review on Newer Antihistamines.
- Grant, J.A., et al. (2002). Prospects for antihistamines in the treatment of asthma. The Journal of Allergy and Clinical Immunology, 109(5), 893-902.
- Storms, W.W., et al. (1996). Comparison of efficacy, safety, and skin test inhibition of cetirizine and astemizole. Annals of Allergy, Asthma & Immunology, 76(5), 440-446.
- Al-Anazy, F.H. (1997). A parallel-group comparison of astemizole and loratadine for the treatment of perennial allergic rhinitis. Journal of International Medical Research, 25(4), 183-189.
- Meltzer, E.O. (1991). Comparative efficacy of H1 antihistamines. Annals of Allergy, 67(5), 541-547.
- Chervinsky, P., et al. (1994). Once daily loratadine versus astemizole once daily. Annals of Allergy, 73(2), 109-113.
- Greisner, W.A., et al. (2021). Cetirizine and Astemizole in allergic rhinitis: A comparative study.
- Pelaia, C., et al. (2022). Investigational Treatments in Phase I and II Clinical Trials: A Systematic Review in Asthma. Journal of Clinical Medicine, 11(15), 4427.
- Mytle, N., et al. (2021). Twenty-five years: The fexofenadine clinical experience. Allergy & Rhinology, 12, 21526567211023727.
- Iudice, A., et al. (1991). Comparison of the Effects of Loratadine and Astemizole in the Treatment of Children With Seasonal Allergic Rhinoconjunctivitis.
- Arshad, S.H., & Holgate, S.T. (1991). Efficacy and safety of loratadine compared with astemizole in Malaysian patients with allergic rhinitis. Asian Pacific Journal of Allergy and Immunology, 9(2), 101-104.
- Brusselle, G.G., & Koppelman, G.H. (2022). Head-To-Head Comparison of Biologic Efficacy in Asthma: What Have We Learned? The Journal of Allergy and Clinical Immunology: In Practice, 10(6), 1461-1464.
-
National Center for Biotechnology Information. (2023). Fexofenadine - StatPearls. Retrieved from [Link].
- Van Ganse, E., et al. (1997). Effects of antihistamines in adult asthma: A meta-analysis of clinical trials.
- Li, J., et al. (2018). Meta-analysis of randomized controlled trials for the efficacy and safety of anti-interleukin-13 therapy with lebrikizumab in patients with uncontrolled asthma. Journal of Thoracic Disease, 10(9), 5246-5255.
Sources
- 1. Protein-Protein Interactive Networks Identified in Bronchoalveolar Lavage of Severe Compared to Nonsevere Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bronchoalveolar Lavage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. Astemizole and other H1-antihistaminic drug treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparison of efficacy, safety, and skin test inhibition of cetirizine and astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Once daily loratadine versus astemizole once daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scireq.com [scireq.com]
- 14. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atsjournals.org [atsjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cardiotoxicity of Norastemizole Hydrobromide Metabolites
Introduction: The Legacy of Astemizole and the Quest for Safer Alternatives
The second-generation H1 antihistamine, astemizole, was a significant advancement in allergy treatment, offering non-sedating relief to millions.[1][2] However, its market success was ultimately overshadowed by concerns of serious cardiotoxicity, specifically the prolongation of the QT interval, which could lead to life-threatening ventricular arrhythmias like torsades de pointes.[1][3][4][5][6] This adverse effect was primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac repolarization.[3][4][6][7] Consequently, astemizole was withdrawn from the market, prompting a crucial shift in drug development towards not only evaluating the parent drug's safety profile but also that of its metabolites.[1][8]
This guide provides a comprehensive, data-driven comparison of the cardiotoxicity of norastemizole hydrobromide and its parent compounds, astemizole and desmethylastemizole. We will delve into the experimental data that delineates their differential effects on cardiac ion channels and provide the detailed methodologies that form the basis of these critical safety assessments. This information is intended to arm researchers, scientists, and drug development professionals with the necessary insights to develop safer and more effective therapeutics.
The Metabolic Pathway: From Astemizole to its Active Metabolites
Astemizole undergoes rapid and extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[5] This process yields two major active metabolites: desmethylastemizole and norastemizole.[3][4] Desmethylastemizole is the principal metabolite, reaching steady-state serum concentrations more than 30 times higher than the parent drug and possessing a long elimination half-life of 9 to 13 days.[3][4] Norastemizole, on the other hand, is found in lower concentrations in the serum following astemizole administration.[3][4] Understanding this metabolic cascade is fundamental to deciphering the overall cardiotoxic potential of astemizole administration.
Caption: Workflow for in vitro patch-clamp analysis of hERG channel inhibition.
In Vivo Assessment: Electrocardiogram (ECG) Monitoring in Animal Models
While in vitro assays are crucial for mechanistic understanding, in vivo models are necessary to assess the integrated physiological response.
Objective: To evaluate the effects of the test compounds on the QT interval and other ECG parameters in a whole-animal model.
Methodology:
-
Animal Model: Anesthetized guinea pigs or dogs are commonly used due to the similarity of their cardiac electrophysiology to humans.
-
Instrumentation: Animals are instrumented for continuous ECG recording.
-
Drug Administration: The test compounds are administered intravenously at escalating doses.
-
ECG Analysis: The ECG waveforms are recorded and analyzed to measure key intervals, including the QT interval. The QT interval is typically corrected for heart rate (QTc) using a species-specific formula.
-
Data Interpretation: A significant prolongation of the QTc interval is indicative of a potential for proarrhythmic effects.
Studies have shown that astemizole and terfenadine (another cardiotoxic antihistamine) produce significant, dose-dependent QTc interval prolongation in guinea pigs. [9]In contrast, norastemizole was largely devoid of adverse ECG effects at comparable doses. [9]
Bridging In Vitro and In Vivo Data: The Path to Safer Drug Design
The strong correlation between in vitro hERG channel blockade and in vivo QTc prolongation provides a robust framework for preclinical cardiotoxicity assessment. The case of norastemizole exemplifies a successful application of this understanding. By identifying a metabolite with significantly reduced hERG liability, a potentially safer therapeutic alternative was discovered. [8][10] This comparative analysis underscores a critical principle in modern drug development: the comprehensive safety evaluation of not just the parent compound, but also its major metabolites, is paramount. Early and thorough in vitro screening, followed by targeted in vivo studies, can de-risk drug development programs and ultimately lead to safer medicines.
Conclusion: A Paradigm Shift in Preclinical Safety Assessment
The story of astemizole and its metabolites serves as a powerful lesson in pharmacovigilance and the importance of a deep mechanistic understanding of drug action. The comparative data presented in this guide clearly demonstrates that norastemizole possesses a superior cardiac safety profile compared to its parent compound and its major metabolite, desmethylastemizole. This is primarily due to its significantly weaker inhibition of the hERG potassium channel.
For researchers and drug development professionals, the key takeaway is the indispensable role of early and comprehensive cardiotoxicity testing. By leveraging a combination of in vitro and in vivo models, it is possible to identify and mitigate potential cardiovascular risks, paving the way for the development of innovative and, most importantly, safe therapies.
References
-
Drug-induced Cardiotoxicity Assays. Creative Bioarray CellAssay. Available from: [Link]
-
Suessbrich, H., et al. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. PubMed. Available from: [Link]
-
Suessbrich, H., et al. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. OHSU Elsevier. Available from: [Link]
-
Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC - NIH. Available from: [Link]
-
In Vitro Cardiotoxicity. Creative Bioarray. Available from: [Link]
-
In Vitro Cardiotoxicity Testing. Hemogenix, Inc. Available from: [Link]
-
In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers. Available from: [Link]
-
Nakajima, J., et al. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine. NIH. Available from: [Link]
-
Hey, J. A., et al. Comparative analysis of the cardiotoxicity proclivities of second generation antihistamines in an experimental model predictive of adverse clinical ECG effects. PubMed. Available from: [Link]
-
Cardiac Toxicity that Redefined Pharmacovigilance. DrugCard. Available from: [Link]
-
Suessbrich, H., et al. Block of HERG Potassium Channels by the Antihistamine Astemizole and its Metabolites Desmethylastemizole and Norastemizole. ResearchGate. Available from: [Link]
-
Salata, J. J., et al. Cardiac Electrophysiological Actions of the Histamine H1-Receptor Antagonists Astemizole and Terfenadine Compared With Chlorpheniramine and Pyrilamine. Circulation Research - American Heart Association Journals. Available from: [Link]
-
Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers. PubMed Central. Available from: [Link]
-
Paakkari, I. Cardiotoxicity of new antihistamines and cisapride. PubMed. Available from: [Link]
-
Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy. Hindawi. Available from: [Link]
-
Assessing the translatability of In vivo cardiotoxicity mechanisms to In vitro models using causal reasoning. PubMed Central. Available from: [Link]
-
Taglialatela, M., et al. Inhibition of HERG1 K+ channels by the novel second-generation antihistamine mizolastine. British Journal of Pharmacology. Available from: [Link]
-
What Are the Best Methods to Test Cardiotoxicity?. Creative Bioarray. Available from: [Link]
-
Norastemizole Sepracor. PubMed. Available from: [Link]
Sources
- 1. drug-card.io [drug-card.io]
- 2. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiotoxicity of new antihistamines and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of HERG1 K+ channels by the novel second-generation antihistamine mizolastine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparative analysis of the cardiotoxicity proclivities of second generation antihistamines in an experimental model predictive of adverse clinical ECG effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Norastemizole Hydrobromide
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, especially pharmacologically active compounds like norastemizole hydrobromide, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.
Norastemizole is an active metabolite of astemizole, a potent H1-receptor antagonist.[1] While developed for its potential as a non-sedating antiallergic agent with reduced cardiotoxicity compared to its parent compound, it is essential to handle and dispose of it with the same rigor as any pharmacologically active substance.[1] This guide will walk you through the necessary precautions and procedures to ensure the safe and environmentally sound disposal of this compound.
Hazard Assessment and Risk Mitigation
Astemizole is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, it is prudent to handle this compound with the assumption of similar hazardous properties.
Key Hazard Information (Inferred from Astemizole Data)
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | [2][3] |
| Respiratory Irritation | May cause respiratory irritation. | [2] |
| Acute Oral Toxicity | While the oral LD50 for astemizole in rats is high (>2,560 mg/kg), it is still important to avoid ingestion. | [2] |
Given these potential hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound in any form (solid or in solution).
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.[3]
All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE listed above.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[5]
-
For liquid spills: Cover the spill with a chemical absorbent pad or other suitable absorbent material.
-
-
Clean the Spill:
-
Carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.[4] Avoid creating dust.
-
For liquid spills, once the liquid is absorbed, use forceps or other tools to place the absorbent material into the hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention if Necessary: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[3] If inhaled, move to fresh air.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Detailed Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[2] A key principle of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.
Step-by-Step Disposal Protocol:
-
Waste Characterization: this compound, as a research chemical with potential irritant and toxic properties, should be managed as a hazardous pharmaceutical waste.
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Segregate it from other waste streams unless they are compatible hazardous materials.
-
Use designated, color-coded waste containers as per your institution's hazardous waste management plan. Black containers are often used for RCRA hazardous waste.[6]
-
-
Containment and Labeling:
-
Solid Waste: Place pure, unused this compound, as well as contaminated items like weighing boats, gloves, and absorbent pads, into a rigid, leak-proof container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed container. Do not overfill the container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[6]
-
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, awaiting pickup by your institution's EHS personnel.
-
Final Disposal: Your institution's EHS department will arrange for the collection and disposal of the waste through a licensed hazardous waste management company. The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[3][7]
Crucially, never dispose of this compound by:
-
Flushing it down the sink or toilet: Wastewater treatment facilities are not designed to remove such compounds, leading to environmental contamination.[8]
-
Placing it in the regular trash: This can lead to accidental exposure and environmental contamination.
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste management policies and your local EHS department for any additional requirements.
References
-
Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]
-
Ovid. (n.d.). Update on pharmaceutical waste disposal...: American Journal of Health-System Pharmacy. Retrieved from [Link]
-
Stericycle. (n.d.). Pharmaceutical Waste Disposal for LTC Facilities: Specific Best Practices. Retrieved from [Link]
- Vertex AI Search. (2025, January 3).
- Northern Labs, Inc. (2015, October 20).
- Sigma-Aldrich. (2024, August 7).
- UConn Health. (n.d.). Waste Stream Disposal – Quick Sheet.
- Nationwide Children's Hospital. (n.d.). Medicine: Proper Disposal.
-
PubMed. (n.d.). Norastemizole Sepracor. Retrieved from [Link]
Sources
- 1. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. Astemizole | Histamine H1 Receptors | Tocris Bioscience [tocris.com]
- 7. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Norastemizole Hydrobromide
This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling norastemizole hydrobromide. As a potent pharmaceutical compound, a thorough understanding and implementation of safety protocols are paramount to mitigate risks of exposure and ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind each recommendation, fostering a culture of safety and excellence.
Understanding the Hazard: Why PPE is Critical
The primary routes of occupational exposure to potent compounds include inhalation of airborne particles, dermal contact, and ingestion.[2] Proper PPE acts as the primary barrier between the handler and the chemical, minimizing these exposure risks.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is dictated by a risk assessment of the specific tasks being performed.[3][4] Handling small, well-contained quantities for analytical standards will require a different level of PPE than large-scale synthesis or weighing of the powdered form.
The following sections detail the minimum PPE requirements for handling this compound, progressing from lower-risk to higher-risk activities.
PPE Protocols for Handling this compound
Baseline PPE for All Handling Activities
This foundational level of PPE is mandatory for any task involving this compound, even in what may be perceived as low-risk scenarios.
-
Gloves: Powder-free nitrile or neoprene gloves are required.[3] It is recommended to wear two pairs of chemotherapy-rated gloves (meeting ASTM D6978 standard) when handling the pure compound or concentrated solutions.[2][3][5] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should go over the cuff.[2]
-
Causality: Double-gloving provides an extra layer of protection against potential tears or punctures in the outer glove, which can occur during complex manipulations. The specific material and rating ensure resistance to chemical permeation.
-
-
Eye Protection: Chemical splash goggles are mandatory.[5][6] Standard safety glasses with side shields do not offer adequate protection from splashes or airborne particles.[5]
-
Causality: Goggles form a seal around the eyes, preventing entry of liquids or fine powders from any direction.
-
-
Lab Coat/Gown: A clean, long-sleeved lab coat is the minimum requirement. For tasks with a higher risk of contamination, a disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is recommended.[3][5] Gowns should be closed at the back.[5]
-
Causality: A solid-front, long-sleeved gown prevents direct skin contact and contamination of personal clothing.
-
Enhanced PPE for Weighing and Handling of Powders
Weighing and handling of the solid form of this compound pose a significant risk of generating airborne particles. These activities must be conducted within a containment primary engineering control (C-PEC), such as a chemical fume hood or a powder containment hood.[7]
In addition to the baseline PPE, the following are required:
-
Respiratory Protection: A fit-tested N95 respirator is the minimum requirement.[5] For higher-risk operations or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) should be considered.[8]
-
Causality: An N95 respirator filters out at least 95% of airborne particles, significantly reducing the risk of inhalation exposure. A surgical mask is not a substitute as it does not provide a seal around the face.[5]
-
-
Hair and Shoe Covers: Disposable head/hair covers and two pairs of shoe covers are necessary.[3][5] One pair of shoe covers should be donned before entering the designated handling area, and the second pair put on just inside the area. The outer pair should be removed when exiting.[5]
-
Causality: These covers prevent the contamination of hair and personal footwear, which could then be transferred outside the laboratory.
-
Full Protection for High-Risk Scenarios
High-risk scenarios include large-scale synthesis, handling of highly concentrated solutions, and spill cleanup. In these situations, maximum protection is essential.
-
Full Body Protection: A "bunny suit" or coveralls made of a material resistant to chemical permeation should be worn over scrubs or dedicated work clothing.[6]
-
Face Shield: In addition to goggles, a full-face shield should be worn to protect the entire face from splashes.[3][6]
-
Enhanced Respiratory Protection: A PAPR or a full-face respirator with appropriate cartridges is highly recommended.
The following table summarizes the PPE requirements for different operational scenarios:
| Activity | Gloves | Eye/Face Protection | Gown/Body Protection | Respiratory Protection | Other |
| Handling Dilute Solutions | Double Nitrile/Neoprene | Chemical Splash Goggles | Lab Coat or Disposable Gown | Not typically required | - |
| Weighing Powder | Double Chemotherapy-rated | Chemical Splash Goggles | Disposable Gown | N95 Respirator (minimum) | Head/Hair and Shoe Covers |
| Spill Cleanup | Double Chemotherapy-rated | Goggles and Face Shield | Impermeable Coveralls | PAPR or Full-Face Respirator | Head/Hair and Shoe Covers |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence
Caption: PPE Donning Sequence
Doffing Sequence
The removal of PPE should be done in a manner that minimizes the potential for contaminating yourself and the surrounding environment.
Caption: PPE Doffing Sequence
Disposal of Contaminated PPE
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Collection: Immediately after removal, place all used PPE into a designated, clearly labeled hazardous waste container.[9] This is typically a plastic bag within a rigid, lidded container.[9]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should include the chemical name.
-
Disposal: Follow your institution's specific guidelines for the disposal of chemical waste.[9] Do not mix with regular trash or biohazardous waste.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
Conclusion
The safe handling of potent compounds like this compound is a cornerstone of responsible research. Adherence to these PPE guidelines, coupled with robust engineering controls and a strong safety culture, is essential to protect the health and well-being of laboratory personnel. This guide should be used as a living document, to be reviewed and updated as more specific information about the toxicology of this compound becomes available.
References
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- Personal protective equipment in your pharmacy. (2019, October 30).
- USP Chapter : Personal Protective Equipment - Pharmacy Times. (2018, September 4).
- Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE) - Ontario College of Pharmacists. (2019, September 5).
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA.
- Handling & Processing of Potent Compounds: A Holistic Approach - IPS.
- Controlling Occupational Exposure to Hazardous Drugs - OSHA.
- Safety Data Sheet - Cayman Chemical. (2025, July 10).
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. ocpinfo.com [ocpinfo.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
